molecular formula C10H15NO B1316480 1-(4-Methylphenoxy)propan-2-amine CAS No. 61711-87-3

1-(4-Methylphenoxy)propan-2-amine

Cat. No.: B1316480
CAS No.: 61711-87-3
M. Wt: 165.23 g/mol
InChI Key: IKSQZYUYDAEOEE-UHFFFAOYSA-N
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Description

1-(4-Methylphenoxy)propan-2-amine is a chemical compound of interest in specialized organic and pharmacological research. This amine-functionalized molecule features a phenoxy propanamine structure and is related to other compounds studied as potential intermediates or building blocks in synthetic chemistry . Research Applications The specific research applications, mechanism of action, and unique research value for this compound are not currently detailed in the public scientific literature. Further investigation is required to elucidate its full potential and properties. Quality and Handling This product is intended for Research Use Only and is not for diagnostic, therapeutic, or personal use. As with many research chemicals, proper handling and storage conditions are recommended to maintain stability. Researchers should consult relevant safety data sheets and conduct a thorough risk assessment prior to use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenoxy)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6,9H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSQZYUYDAEOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510502
Record name 1-(4-Methylphenoxy)propan-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID90510502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61711-87-3
Record name 1-(4-Methylphenoxy)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-(4-Methylphenoxy)propan-2-amine from 4-Methylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocol for the synthesis of 1-(4-Methylphenoxy)propan-2-amine, a valuable amine derivative, starting from the readily available precursor, 4-methylphenol (p-cresol). The synthesis is strategically designed as a two-step process, commencing with a Williamson ether synthesis to construct the core ether linkage, followed by a reductive amination to introduce the primary amine functionality. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth insights into the reaction mechanisms, experimental setup, purification techniques, and analytical characterization of the target compound and its intermediate.

Introduction and Strategic Overview

This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their structural motifs, which can be found in a variety of biologically active compounds. The synthesis of such aryloxypropanamines often requires a robust and scalable methodology. The strategy outlined herein leverages two fundamental and widely utilized organic transformations: the Williamson ether synthesis and reductive amination. This approach offers a logical and efficient pathway to the target molecule from simple, commercially available starting materials.

The overall synthetic transformation is depicted below:

Synthesis_Overview 4-Methylphenol 4-Methylphenol Intermediate 1-(4-Methylphenoxy)-2-propanone 4-Methylphenol->Intermediate Williamson Ether Synthesis Final_Product This compound Intermediate->Final_Product Reductive Amination Williamson_Ether_Synthesis cluster_0 Deprotonation cluster_1 SN2 Attack Phenol 4-Methylphenol Phenoxide 4-Methylphenoxide Phenol->Phenoxide + Base Base Base (e.g., NaOH) Product 1-(4-Methylphenoxy)-2-propanone Phenoxide->Product + 1-Chloro-2-propanone - Cl⁻ Chloroacetone 1-Chloro-2-propanone

Figure 2: Mechanism of the Williamson Ether Synthesis.

The choice of a primary halide (in this case, the carbon bearing the chlorine is primary) in 1-chloro-2-propanone is crucial, as it minimizes the competing elimination (E2) reaction, which can be significant with secondary and tertiary halides. [1]

Step 2: Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. [2][3]This reaction typically proceeds in a one-pot fashion and involves two key stages:

  • Imine Formation: The carbonyl group of 1-(4-methylphenoxy)-2-propanone reacts with an ammonia source (e.g., ammonium acetate or a solution of ammonia in an alcohol) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine.

  • Reduction: A reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, yielding the final primary amine.

Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction Ketone 1-(4-Methylphenoxy)-2-propanone Imine Imine Intermediate Ketone->Imine + NH₃ - H₂O Ammonia NH₃ Amine This compound Imine->Amine + [H] Reducing_Agent [H] (e.g., NaBH₄)

Figure 3: Mechanism of Reductive Amination.

A variety of reducing agents can be employed, with sodium borohydride (NaBH(_4)) being a common and cost-effective choice. [4]More selective reagents like sodium cyanoborohydride (NaBH(_3)CN) or sodium triacetoxyborohydride (NaBH(OAc)(_3)) can also be used, which have the advantage of being less likely to reduce the starting ketone. [5]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
4-Methylphenol (p-Cresol)C(_7)H(_8)O108.14≥99%Sigma-Aldrich
1-Chloro-2-propanoneC(_3)H(_5)ClO92.53≥97%Sigma-Aldrich
Sodium HydroxideNaOH40.00≥98%Fisher Scientific
AcetoneC(_3)H(_6)O58.08ACS GradeVWR
Diethyl Ether(C(_2)H(_5))(_2)O74.12AnhydrousSigma-Aldrich
Sodium SulfateNa(_2)SO(_4)142.04AnhydrousFisher Scientific
Ammonium AcetateCH(_3)COONH(_4)77.08≥98%Sigma-Aldrich
Sodium BorohydrideNaBH(_4)37.83≥98%Sigma-Aldrich
MethanolCH(_3)OH32.04AnhydrousVWR
Hydrochloric AcidHCl36.4637% (w/w)Fisher Scientific
Step-by-Step Synthesis
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenol (10.81 g, 0.10 mol) and acetone (100 mL).

  • Stir the mixture until the 4-methylphenol has completely dissolved.

  • Add powdered sodium hydroxide (4.40 g, 0.11 mol) to the solution. The mixture will become warm.

  • Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the sodium 4-methylphenoxide.

  • To this suspension, add 1-chloro-2-propanone (9.25 g, 0.10 mol) dropwise over a period of 15 minutes.

  • Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the precipitated sodium chloride. Wash the solid with a small amount of acetone.

  • Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether (100 mL) and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 4-methylphenol, followed by water (2 x 50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 1-(4-methylphenoxy)-2-propanone as an oil. The product can be purified further by vacuum distillation if necessary.

  • In a 250 mL round-bottom flask, dissolve the crude 1-(4-methylphenoxy)-2-propanone (16.42 g, 0.10 mol) in methanol (100 mL).

  • Add ammonium acetate (38.54 g, 0.50 mol) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (5.67 g, 0.15 mol) portion-wise over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). This will also hydrolyze any remaining borohydride.

  • Remove the methanol under reduced pressure.

  • Add water (100 mL) to the residue and wash with diethyl ether (2 x 50 mL) to remove any unreacted ketone and other non-basic impurities.

  • Make the aqueous layer basic (pH ~12) by the slow addition of concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extract the product into diethyl ether (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude this compound as an oil. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

1-(4-Methylphenoxy)-2-propanone (Intermediate)
  • Appearance: Colorless to pale yellow oil.

  • Infrared (IR) Spectroscopy (neat, cm

    
    ): 
    
    • ~3030 (Ar C-H stretch)

    • ~2925 (Aliphatic C-H stretch)

    • ~1720 (C=O stretch, characteristic of a ketone)

    • ~1610, 1510 (C=C stretch, aromatic ring)

    • ~1240 (Ar-O-C stretch, ether)

  • 
    H NMR Spectroscopy ((\delta), ppm, CDCl(_3)): 
    
    • ~7.10 (d, 2H, Ar-H)

    • ~6.85 (d, 2H, Ar-H)

    • ~4.50 (s, 2H, O-CH(_2)-C=O)

    • ~2.30 (s, 3H, Ar-CH(_3))

    • ~2.20 (s, 3H, C(=O)-CH(_3))

  • 
    C NMR Spectroscopy ((\delta), ppm, CDCl(_3)): 
    
    • ~206.0 (C=O)

    • ~156.0 (Ar-C-O)

    • ~130.0 (Ar-C)

    • ~114.5 (Ar-C)

    • ~74.0 (O-CH(_2))

    • ~26.5 (C(=O)-CH(_3))

    • ~20.5 (Ar-CH(_3))

This compound (Final Product)
  • Appearance: Colorless to pale yellow oil.

  • Infrared (IR) Spectroscopy (neat, cm

    
    ): 
    
    • ~3370, 3290 (N-H stretch, primary amine)

    • ~3030 (Ar C-H stretch)

    • ~2960, 2870 (Aliphatic C-H stretch)

    • ~1590 (N-H bend)

    • ~1610, 1510 (C=C stretch, aromatic ring)

    • ~1240 (Ar-O-C stretch, ether)

  • 
    H NMR Spectroscopy ((\delta), ppm, CDCl(_3)): 
    
    • ~7.10 (d, 2H, Ar-H)

    • ~6.80 (d, 2H, Ar-H)

    • ~3.80 (dd, 1H, O-CH(_a)H(_b))

    • ~3.70 (dd, 1H, O-CH(_a)H(_b))

    • ~3.20 (m, 1H, CH-NH(_2))

    • ~2.30 (s, 3H, Ar-CH(_3))

    • ~1.50 (br s, 2H, NH(_2))

    • ~1.15 (d, 3H, CH-CH(_3))

  • 
    C NMR Spectroscopy ((\delta), ppm, CDCl(_3)): 
    
    • ~156.5 (Ar-C-O)

    • ~130.0 (Ar-C)

    • ~114.5 (Ar-C)

    • ~73.0 (O-CH(_2))

    • ~48.0 (CH-NH(_2))

    • ~20.5 (Ar-CH(_3))

    • ~19.0 (CH-CH(_3))

Purification and Handling

Purification

For high-purity applications, both the intermediate ketone and the final amine can be purified by vacuum distillation. [6]Alternatively, column chromatography on silica gel can be employed. For the amine product, a solvent system such as dichloromethane/methanol with a small percentage of triethylamine (to prevent tailing) is often effective.

Storage and Handling

This compound is an amine and should be handled with care. It is advisable to store the compound under an inert atmosphere (nitrogen or argon) in a cool, dark place to prevent oxidation and decomposition.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound from 4-methylphenol. The methodology, based on the Williamson ether synthesis and reductive amination, is robust and scalable, making it suitable for both laboratory-scale synthesis and potential industrial applications. The provided experimental protocols, along with the mechanistic insights and characterization data, offer a comprehensive resource for chemists and researchers in the field.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. [Link]

  • Master Organic Chemistry. (2023). Williamson Ether Synthesis. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Royal Society of Chemistry. (2015). Aromatic Ethers by Williamson Synthesis. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Sigma-Aldrich. Product Information for 1-(4-Methylphenoxy)-2-propanone. (Product information may be available on the supplier's website).
  • Master Organic Chemistry. (2023). Reductive Amination. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Selective Reducing Agent. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Reductive amination of aldehydes and ketones. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]

  • PubChem. 1-Phenoxy-2-propanamine. [Link]

  • National Institute of Standards and Technology. Chemistry WebBook. [Link]

Sources

1-(4-Methylphenoxy)propan-2-amine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Methylphenoxy)propan-2-amine

Introduction

This compound, identified by the CAS Number 61711-87-3 , is a primary amine belonging to the aryloxypropanamine class of chemical compounds.[1] This class is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of this structural motif in a variety of pharmacologically active agents. While specific research on this compound is not extensively documented in public literature, its close structural analogy to well-characterized molecules allows for a scientifically rigorous exploration of its properties, synthesis, and potential applications.

This guide will provide a comprehensive technical overview of this compound. By leveraging data from closely related compounds, such as the antiarrhythmic drug Mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine) and the ADHD medication Atomoxetine, we will construct a detailed profile of its chemical and physical properties, propose a viable synthetic route, outline methods for its characterization, and discuss its potential biological significance and safety considerations. This approach provides a robust framework for scientists and researchers initiating studies on this and similar molecules.

Part 1: Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is established by its unique identifiers and its physical properties, which dictate its behavior in chemical and biological systems.

Chemical Identifiers
IdentifierValueSource
CAS Number 61711-87-3
Molecular Formula C₁₀H₁₅NO[2]
Molecular Weight 165.23 g/mol Inferred from Formula
IUPAC Name This compound
Predicted Physicochemical Properties

The following properties are predicted based on the compound's structure and data from analogous compounds like Mexiletine and other substituted phenoxypropanamines.

PropertyPredicted ValueRationale and Comparative Insights
Appearance Colorless to light yellow oil or low-melting solidMany primary amines and aromatic ethers with similar molecular weights are liquids or low-melting solids at room temperature.[3]
Melting Point 200-203°C (as HCl salt)The hydrochloride salt of the closely related Mexiletine has a melting point in this range, suggesting a similar value for the salt form of the title compound.[4][5]
Boiling Point ~270 °C at 760 mmHgBased on the boiling point of Mexiletine (271.5 °C), the single methyl group substitution should have a minimal effect.[5]
Solubility Soluble in ethanol and other organic solvents. The hydrochloride salt is expected to be soluble in water.Primary amines are typically soluble in organic solvents. Formation of a hydrochloride salt increases polarity, enhancing water solubility, a common strategy for drug formulation.[4][6]
pKa ~9.0The pKa of the primary amine group is expected to be similar to that of Mexiletine (pKa 8.4-9.0), indicating it will be protonated at physiological pH.[4][5]

Part 2: Synthesis and Purification

A reliable synthetic pathway is crucial for obtaining the compound in sufficient purity for research. The most direct approach is a Williamson ether synthesis followed by amination or direct substitution.

Proposed Synthetic Pathway: Williamson Ether Synthesis

This common and efficient method involves the reaction of a phenoxide with an alkyl halide. Here, we propose a two-step synthesis starting from commercially available 4-methylphenol (p-cresol).

Step 1: Synthesis of 1-(4-methylphenoxy)propan-2-one 4-Methylphenol is first deprotonated with a base (e.g., potassium carbonate) to form the phenoxide. This nucleophile then displaces the chlorine from chloroacetone to form the ketone intermediate.

Step 2: Reductive Amination The ketone intermediate is then converted to the primary amine via reductive amination. This involves reacting the ketone with ammonia or a source of ammonia, followed by reduction of the resulting imine.

Synthetic Pathway pCresol 4-Methylphenol Ketone 1-(4-methylphenoxy)propan-2-one pCresol->Ketone Williamson Ether Synthesis Chloroacetone Chloroacetone Base K2CO3, KI Product This compound Ketone->Product Reductive Amination Ammonia NH3 / H2 Catalyst Raney Ni or Pt/C Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis PurifiedProduct Purified Product NMR ¹H & ¹³C NMR Determines C-H framework and connectivity PurifiedProduct->NMR MS Mass Spectrometry (MS) Confirms Molecular Weight and Formula PurifiedProduct->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups PurifiedProduct->IR FinalStructure Confirmed Structure This compound NMR->FinalStructure MS->FinalStructure IR->FinalStructure Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane NaChannel_Open Voltage-Gated Na+ Channel (Open State) Depolarization Rapid Depolarization (Action Potential Phase 0) NaChannel_Open->Depolarization NaChannel_Blocked Voltage-Gated Na+ Channel (Blocked State) Stabilization Membrane Stabilization (Reduced Excitability) NaChannel_Blocked->Stabilization Molecule This compound (Hypothesized Blocker) Molecule->NaChannel_Blocked Binds to channel Na_Influx Na+ Influx Na_Influx->NaChannel_Open No_Influx No Na+ Influx No_Influx->NaChannel_Blocked

Sources

Chemical structure and IUPAC name of 1-(4-Methylphenoxy)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Methylphenoxy)propan-2-amine

Abstract

This technical guide provides a comprehensive chemical and technical analysis of this compound, a molecule of interest in synthetic and medicinal chemistry. This document delineates its precise chemical structure and IUPAC nomenclature, distinguishing it from structurally related compounds. A detailed, field-proven synthetic protocol is presented, including the underlying reaction mechanisms and experimental considerations. Furthermore, this guide offers a thorough analytical characterization, presenting predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) based on established principles and data from analogous structures. Potential applications are discussed in the context of the known bioactivity of related phenoxypropanamine derivatives. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.

Chemical Structure and IUPAC Nomenclature

The foundational step in understanding any chemical entity is the precise definition of its structure and universally accepted name.

Unambiguous Chemical Structure

This compound is an organic molecule that features a p-cresol moiety linked via an ether bond to a propan-2-amine backbone. The structure is as follows:

  • Aromatic Ring: A benzene ring substituted with a methyl group at position 4 (para position). This is the "4-Methylphenoxy" part, where "phenoxy" indicates the phenyl group is connected via an oxygen atom.

  • Ether Linkage: An oxygen atom connects the aromatic ring to the propane chain.

  • Aliphatic Chain: A three-carbon propane chain.

  • Amine Group: A primary amine (-NH₂) group is located on the second carbon of the propane chain.

This structure is chiral, with the stereocenter located at the second carbon (C2) of the propane chain. Therefore, it can exist as two enantiomers, (R)-1-(4-Methylphenoxy)propan-2-amine and (S)-1-(4-Methylphenoxy)propan-2-amine, or as a racemic mixture.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The name This compound is derived as follows:

  • Parent Chain: The longest carbon chain containing the principal functional group (the amine) is a three-carbon chain, hence "propan".

  • Principal Functional Group: The amine group (-NH₂) is the highest priority functional group, giving the suffix "-amine".

  • Position of the Amine: The amine group is on the second carbon of the propane chain, leading to "propan-2-amine".

  • Substituent: The entire 4-methylphenoxy group is treated as a substituent. It is attached to the first carbon (C1) of the propane chain.

  • Substituent Name: The substituent consists of a phenoxy group (a phenyl ring attached to an oxygen) which itself has a methyl group at position 4. This is named "4-Methylphenoxy".

  • Final Assembly: Combining these parts gives the full IUPAC name: This compound .

It is critical to distinguish this compound from its isomer, 1-(4-methylphenyl)propan-2-amine , more commonly known as 4-methylamphetamine[1][2]. The latter lacks the ether oxygen, featuring a direct bond between the aromatic ring and the propane chain.

Synthesis Protocol

The synthesis of this compound can be efficiently achieved via a two-step process starting from commercially available p-cresol. The strategy involves an initial etherification to form a ketone intermediate, followed by reductive amination to yield the target primary amine. This approach offers high yields and employs standard laboratory techniques.

Step 1: Synthesis of 1-(4-Methylphenoxy)propan-2-one (Intermediate)

This step employs a variation of the Williamson ether synthesis, where the sodium salt of p-cresol acts as a nucleophile to displace a leaving group on a three-carbon electrophile.

  • Reaction: p-Cresol + Chloroacetone → 1-(4-Methylphenoxy)propan-2-one

  • Causality: p-Cresol is deprotonated by a base (e.g., potassium carbonate) to form the more nucleophilic phenoxide. This phenoxide then attacks the carbon bearing the chlorine atom in chloroacetone via an Sₙ2 reaction. Sodium iodide can be used as a catalyst to convert chloroacetone in situ to the more reactive iodoacetone via the Finkelstein reaction[3].

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-cresol (1.0 eq), potassium carbonate (1.5 eq), and sodium iodide (0.1 eq).

  • Add a suitable solvent, such as acetone or propan-2-one[3].

  • Heat the mixture to reflux with vigorous stirring.

  • Add chloroacetone (1.1 eq) dropwise to the refluxing mixture over 30 minutes.

  • Maintain the reaction at reflux for 2-4 hours, monitoring progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting residue in diethyl ether and wash with 1M NaOH (aq) to remove unreacted p-cresol, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ketone, 1-(4-Methylphenoxy)propan-2-one, which can be purified by vacuum distillation or column chromatography.

Step 2: Reductive Amination to this compound

This step converts the intermediate ketone into the target primary amine. A common method is to use ammonia or an ammonia source in the presence of a reducing agent.

  • Reaction: 1-(4-Methylphenoxy)propan-2-one + NH₃ + [H] → this compound

  • Causality: The ketone first reacts with ammonia to form an imine intermediate. This imine is then reduced to the corresponding amine. Using a reducing agent like sodium cyanoborohydride (NaBH₃CN) is advantageous as it is selective for the imine over the ketone, allowing for a one-pot reaction.

Experimental Protocol:

  • Dissolve the ketone intermediate, 1-(4-Methylphenoxy)propan-2-one (1.0 eq), in methanol in a round-bottom flask.

  • Add ammonium acetate (5-10 eq) or a solution of ammonia in methanol.

  • Stir the solution at room temperature for 30 minutes to allow for imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by carefully adding 1M HCl (aq) until the solution is acidic (pH ~2). This also protonates the product amine.

  • Stir for 1 hour, then remove the methanol under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether to remove any unreacted ketone.

  • Basify the aqueous layer to pH >12 with 4M NaOH (aq) and extract the product amine with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic procedure.

SynthesisWorkflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Reductive Amination pCresol p-Cresol Reaction1 Williamson Ether Synthesis (Acetone, Reflux) pCresol->Reaction1 Chloroacetone Chloroacetone Chloroacetone->Reaction1 Base_Cat K2CO3, NaI Base_Cat->Reaction1 Workup1 Aqueous Workup & Purification Reaction1->Workup1 Ketone Intermediate: 1-(4-Methylphenoxy)propan-2-one Workup1->Ketone Reaction2 Imine Formation & Reduction (Methanol, RT) Ketone->Reaction2 Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Reaction2 Reducer Reducing Agent (NaBH3CN) Reducer->Reaction2 Workup2 Acid/Base Workup & Extraction Reaction2->Workup2 Product Final Product: This compound Workup2->Product caption Synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Analytical Characterization

As experimental data for this specific molecule is not widely published, this section provides predicted spectroscopic data based on established chemical principles and analysis of similar structures. These predictions serve as a benchmark for researchers synthesizing and identifying this compound.

Predicted Spectroscopic Data

The following table summarizes the expected key signals in various spectroscopic analyses.

Technique Feature Predicted Chemical Shift / Wavenumber / m/z Rationale and Notes
¹H NMR Ar-H (ortho to -O)δ 6.80 - 6.90 ppm (d, 2H)Protons on the aromatic ring adjacent to the electron-donating oxygen are shielded. They are split into a doublet by the meta protons.
Ar-H (meta to -O)δ 7.05 - 7.15 ppm (d, 2H)Protons meta to the oxygen and ortho to the methyl group. Split into a doublet by the ortho protons.
Ar-CH₃δ 2.25 - 2.35 ppm (s, 3H)A characteristic singlet for a methyl group attached to a benzene ring.
O-CH₂ (C1-H)δ 3.80 - 3.95 ppm (m, 2H)Methylene protons adjacent to the ether oxygen are deshielded. They are diastereotopic and will appear as a complex multiplet (dd or AB quartet) due to coupling with the C2 proton.
CH-NH₂ (C2-H)δ 3.20 - 3.40 ppm (m, 1H)Methine proton adjacent to the amine group. It will be a multiplet due to coupling with both the C1 and C3 protons.
C-CH₃ (C3-H)δ 1.10 - 1.20 ppm (d, 3H)Methyl group on the chiral center, appearing as a doublet due to coupling with the C2 proton.
NH₂δ 1.50 - 2.50 ppm (s, broad, 2H)Amine protons often appear as a broad singlet and can exchange with D₂O. The exact shift is concentration and solvent dependent.
¹³C NMR Ar-C (quaternary, C-O)δ 155 - 157 ppmAromatic carbon directly attached to the ether oxygen.
Ar-C (quaternary, C-CH₃)δ 130 - 132 ppmAromatic carbon bearing the methyl group.
Ar-CH (meta to -O)δ 129 - 131 ppmAromatic CH carbons ortho to the methyl group.
Ar-CH (ortho to -O)δ 114 - 116 ppmAromatic CH carbons ortho to the electron-donating ether oxygen are shielded.
O-CH₂ (C1)δ 72 - 75 ppmCarbon of the methylene group attached to the ether oxygen.
CH-NH₂ (C2)δ 48 - 52 ppmCarbon bearing the amine group.
C-CH₃ (C3)δ 20 - 23 ppmCarbon of the terminal methyl group on the propane chain.
Ar-CH₃δ 19 - 21 ppmCarbon of the methyl group on the aromatic ring.
IR Spectroscopy N-H Stretch3300 - 3500 cm⁻¹ (two bands, medium)Characteristic pair of bands for a primary amine (symmetric and asymmetric stretching)[4][5][6].
C-H Stretch (Aromatic)3000 - 3100 cm⁻¹ (medium)Stretching vibrations of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)2850 - 2960 cm⁻¹ (strong)Stretching vibrations of C-H bonds in the propane chain and methyl group.
N-H Bend1580 - 1650 cm⁻¹ (medium)Scissoring vibration characteristic of primary amines[5][6].
C-O-C Stretch (Aryl-Alkyl Ether)1230 - 1270 cm⁻¹ (strong, asymmetric) & 1020-1075 cm⁻¹ (strong, symmetric)Characteristic strong absorptions for the ether linkage.
Mass Spectrometry (EI) Molecular Ion [M]⁺m/z 165Corresponds to the molecular weight of C₁₀H₁₅NO.
Base Peakm/z 44[CH(CH₃)NH₂]⁺. Alpha-cleavage next to the nitrogen atom is a highly favored fragmentation pathway for amines, resulting in a stable iminium ion[7].
Other Fragmentsm/z 121, 107m/z 121: [M - C₂H₄N]⁺, loss of the amine-containing fragment. m/z 107: [HOC₆H₄CH₃]⁺, tropylium-like ion from rearrangement and cleavage of the ether.
Self-Validating Protocol for Characterization

The combination of these analytical techniques provides a self-validating system for structural confirmation:

  • Mass Spectrometry confirms the molecular weight (165 g/mol ) and provides key fragmentation data (base peak at m/z 44) indicative of the propan-2-amine structure.

  • IR Spectroscopy validates the presence of key functional groups: the primary amine (two N-H stretches, N-H bend) and the aryl-alkyl ether (strong C-O stretch)[4][8].

  • ¹³C NMR confirms the carbon skeleton, showing the expected 8 distinct signals (as two pairs of aromatic carbons are equivalent).

  • ¹H NMR provides the final, detailed confirmation of the connectivity. The integration (2:2:3:2:1:3:2 proton ratio) and splitting patterns (e.g., the doublet for the C3 methyl group and the two doublets for the aromatic protons) should perfectly match the proposed structure. The disappearance of the NH₂ signal upon a D₂O shakeout experiment would definitively confirm its assignment.

Potential Applications and Field Insights

While this compound itself is not a widely studied compound, its structural motifs are present in numerous biologically active molecules. Professionals in drug development can draw valuable insights from these related compounds.

  • Pharmacological Relevance: The phenoxypropanamine scaffold is a core component of many beta-blocker drugs (e.g., Metoprolol, Atenolol), although these typically possess a secondary amine and a hydroxyl group on the propane chain. The related compound Atomoxetine, a norepinephrine reuptake inhibitor used for ADHD, features a phenoxypropanamine structure[9]. This suggests that this compound could be a valuable starting point or library compound for screening programs targeting adrenergic receptors or neurotransmitter transporters.

  • Antimicrobial Research: Studies on related 1,3-bis(aryloxy)propan-2-amines have demonstrated significant antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA[10]. This suggests that simpler mono-aryloxy propanamines could also possess antimicrobial properties and warrant investigation.

  • Synthetic Building Block: As a primary amine, this compound is a versatile intermediate for further chemical modification. The amine group can be readily derivatized to form amides, sulfonamides, or secondary/tertiary amines, allowing for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a well-defined chemical entity with a clear synthetic pathway and predictable analytical characteristics. While specific applications are yet to be established, its structural relationship to known bioactive compounds, particularly in the fields of pharmacology and antimicrobial research, marks it as a molecule of significant interest for further investigation. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the potential of this compound.

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An In-Depth Technical Guide to 1-(4-Methylphenoxy)propan-2-amine as a Putative Norepinephrine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of 1-(4-Methylphenoxy)propan-2-amine as a potential norepinephrine reuptake inhibitor (NRI). While direct pharmacological data for this specific molecule is not extensively published, this document synthesizes established principles of medicinal chemistry, pharmacology, and drug development to outline a complete research and development pathway. We will explore the rationale for its design, propose a detailed synthetic route, and provide validated experimental protocols for its characterization, from in vitro transporter binding and reuptake assays to in vivo models of therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel therapeutics targeting the norepinephrine transporter (NET).

Introduction: The Norepinephrine Transporter as a Therapeutic Target

Norepinephrine (NE) is a catecholamine neurotransmitter and hormone that plays a critical role in regulating a wide array of physiological and cognitive functions, including attention, mood, sleep-wake cycles, and cardiovascular homeostasis.[1] The precise control of noradrenergic signaling in the synaptic cleft is predominantly managed by the norepinephrine transporter (NET), a presynaptic protein that mediates the reuptake of NE from the extracellular space back into the neuron.[1]

Inhibition of the NET leads to an increased concentration and prolonged duration of action of NE in the synapse. This mechanism is the foundation for the therapeutic efficacy of norepinephrine reuptake inhibitors (NRIs) in various neurological and psychiatric disorders. Clinically approved NRIs, such as atomoxetine, are utilized in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), while other agents with NRI activity are employed for major depressive disorder and neuropathic pain.[2][3] The development of selective NRIs continues to be an active area of research, with the goal of identifying novel chemical entities with improved efficacy, selectivity, and tolerability profiles.

This guide focuses on the chemical entity this compound, a structural analog of known monoamine reuptake inhibitors, as a candidate for investigation as a selective NRI.

Molecular Profile and Synthesis

Structure-Activity Relationship (SAR) Rationale

The structure of this compound incorporates key pharmacophoric elements common to many phenoxypropanamine-based monoamine reuptake inhibitors:

  • Phenoxy Group: The aromatic ring and ether linkage are crucial for binding to the transporter. The 4-methyl substitution is hypothesized to enhance affinity and selectivity for the NET.

  • Propan-2-amine Backbone: This flexible chain provides the correct spatial orientation for the terminal amine to interact with key residues within the transporter binding pocket. The secondary amine is a common feature in many potent NRIs.

Quantitative structure-activity relationship (QSAR) analyses of related compounds have indicated that hydrophobicity of substituents on the phenyl ring can enhance activity.[4] The methyl group in the 4-position of the phenoxy ring in our target compound is a small, lipophilic group that may favorably influence its interaction with the NET.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process involving the formation of a ketone intermediate followed by reductive amination.

Step 1: Synthesis of 1-(4-Methylphenoxy)propan-2-one

This initial step involves the nucleophilic substitution of chloroacetone with p-cresol in the presence of a base, such as potassium carbonate, and a catalyst like sodium iodide.[5]

  • Reactants: p-Cresol, Chloroacetone, Potassium Carbonate, Sodium Iodide

  • Solvent: Acetone

  • Conditions: Reflux, inert atmosphere

  • Product: 1-(4-Methylphenoxy)propan-2-one

Step 2: Reductive Amination to Yield this compound

The resulting ketone intermediate undergoes reductive amination. This reaction proceeds via the formation of an imine with ammonia (or a protected amine equivalent), which is then reduced to the final primary amine product.[6][7]

  • Reactants: 1-(4-Methylphenoxy)propan-2-one, Ammonia (or suitable amine source), Reducing Agent (e.g., Sodium Cyanoborohydride, Catalytic Hydrogenation)

  • Solvent: Methanol or Ethanol

  • Conditions: Mildly acidic pH to facilitate imine formation, followed by reduction.

  • Product: this compound

The following diagram illustrates the proposed synthetic workflow:

Synthesis_Workflow p_cresol p-Cresol intermediate 1-(4-Methylphenoxy)propan-2-one p_cresol->intermediate Williamson Ether Synthesis (K2CO3, NaI, Acetone) chloroacetone Chloroacetone chloroacetone->intermediate Williamson Ether Synthesis (K2CO3, NaI, Acetone) reductive_amination Reductive Amination (Ammonia, Reducing Agent) intermediate->reductive_amination final_product This compound reductive_amination->final_product

Caption: Proposed two-step synthesis of this compound.

In Vitro Characterization: A Step-by-Step Guide

To ascertain the activity of this compound as a norepinephrine reuptake inhibitor, a series of in vitro assays are essential. These assays will determine the compound's binding affinity for the norepinephrine transporter (NET), its potency in inhibiting norepinephrine reuptake, and its selectivity over other key monoamine transporters, namely the serotonin transporter (SERT) and the dopamine transporter (DAT).

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor or transporter. In this case, we will assess the ability of this compound to displace a known high-affinity radioligand from the NET, SERT, and DAT.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Utilize cell lines stably expressing the human norepinephrine transporter (hNET), human serotonin transporter (hSERT), or human dopamine transporter (hDAT). Harvest the cells and prepare membrane fractions through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]Nisoxetine for NET, [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT), and varying concentrations of the test compound, this compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient period to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

The following diagram outlines the workflow for the radioligand binding assay:

Binding_Assay_Workflow start Start: Prepare hNET, hSERT, hDAT expressing cell membranes setup Assay Setup: Membranes + Radioligand + Test Compound (Varying Conc.) start->setup incubation Incubation to Equilibrium setup->incubation filtration Rapid Filtration (Separates Bound from Free) incubation->filtration quantification Scintillation Counting (Measures Radioactivity) filtration->quantification analysis Data Analysis: Calculate IC50 and Ki quantification->analysis Preclinical_Workflow in_vitro Successful In Vitro Characterization (Potency and Selectivity) pk_pd Pharmacokinetic and Pharmacodynamic Studies in_vitro->pk_pd behavioral Behavioral Pharmacology pk_pd->behavioral antidepressant_models Antidepressant Models (Tail Suspension, Forced Swim) behavioral->antidepressant_models pain_models Nociception Models (Formalin Test) behavioral->pain_models safety Safety and Toxicology Studies antidepressant_models->safety pain_models->safety

Caption: Preclinical development pipeline for this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous pathway for the investigation of this compound as a novel norepinephrine reuptake inhibitor. The proposed synthetic route is feasible based on established organic chemistry principles. The detailed in vitro and in vivo protocols provide a clear framework for characterizing its pharmacological profile.

Future research should focus on executing these studies to generate empirical data on the potency, selectivity, and efficacy of this compound. Should the compound demonstrate a promising profile, further investigations into its pharmacokinetic properties, metabolism, and safety toxicology will be warranted to determine its potential as a clinical candidate for the treatment of norepinephrine-related disorders.

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An In-depth Technical Guide to the Potential Pharmacological Class of 1-(4-Methylphenoxy)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Phenoxypropan-2-amine Scaffold

The phenoxypropan-2-amine moiety is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3] Its versatility allows for a wide range of biological activities, contingent on the specific substitutions on the phenoxy ring and the amine terminus. This guide provides a comprehensive analysis of 1-(4-Methylphenoxy)propan-2-amine, a molecule of significant interest due to its structural analogy to well-characterized therapeutic agents. We will delve into its potential pharmacological classification, propose a primary mechanism of action, and outline a rigorous, self-validating experimental workflow to elucidate its biological function. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize novel compounds based on this versatile chemical framework.

Structural Analysis and a Primary Pharmacological Hypothesis

The chemical structure of this compound reveals a close resemblance to Mexiletine, an orally active Class IB antiarrhythmic drug.[4][5] Mexiletine, chemically known as 1-(2,6-dimethylphenoxy)propan-2-amine, is a non-selective voltage-gated sodium channel blocker.[6][7] The primary structural difference lies in the substitution pattern on the phenyl ring: this compound possesses a single methyl group at the para position, whereas Mexiletine has two methyl groups at the ortho positions.

This structural similarity forms the basis of our primary hypothesis: This compound is a potential Class IB antiarrhythmic agent that functions by modulating voltage-gated sodium channels.

The rationale for this hypothesis is rooted in extensive structure-activity relationship (SAR) studies of Mexiletine and its analogs, which have demonstrated that the phenoxypropan-2-amine core is crucial for their antiarrhythmic effects.[6][8]

Proposed Primary Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Class IB antiarrhythmics exert their therapeutic effect by blocking the influx of sodium ions through voltage-gated sodium channels (VGSCs) in cardiomyocytes.[7] This action is particularly effective in ischemic or depolarized tissues, where these drugs exhibit a higher affinity for the inactivated state of the channel. The proposed mechanism for this compound, mirroring that of Mexiletine, involves:

  • Binding to the Inactivated State of the Sodium Channel: This preferential binding in depolarized cells makes it effective in treating arrhythmias that arise from damaged cardiac tissue.

  • Shortening of the Action Potential Duration (APD): By blocking the late sodium current, Class IB agents shorten the duration of the cardiac action potential.[5]

  • Minimal Effect on Phase 0 Depolarization: Unlike Class IA and IC agents, Class IB drugs have a minimal effect on the maximum upstroke velocity of the action potential, resulting in less pro-arrhythmic potential.

The following diagram illustrates the proposed interaction of this compound with the voltage-gated sodium channel.

G cluster_membrane Cardiomyocyte Membrane Na_Channel Extracellular Voltage-Gated Sodium Channel (VGSC) Intracellular Na_ion_in Na+ Na_Channel:f2->Na_ion_in Influx APD_Shortening Action Potential Duration Shortening Na_Channel:f1->APD_Shortening Leads to Compound This compound Compound->Na_Channel:f1 Blocks (Inactivated State) Na_ion_out Na+ Na_ion_out->Na_Channel:f0 Depolarization Depolarization Depolarization->Na_Channel:f1 Opens Channel

Caption: Proposed mechanism of this compound action on VGSCs.

Experimental Validation Workflow: A Step-by-Step Guide

To rigorously test our hypothesis, a multi-tiered experimental approach is necessary. This workflow is designed to be self-validating, with each stage providing data to inform the next.

Tier 1: In Vitro Characterization

Objective: To determine the direct interaction of this compound with sodium channels and other relevant receptors.

1.1. Radioligand Binding Assays

  • Protocol:

    • Prepare membrane fractions from cells expressing human voltage-gated sodium channels (e.g., Nav1.5).

    • Incubate the membranes with a radiolabeled ligand known to bind to the channel (e.g., [³H]batrachotoxin).

    • Add increasing concentrations of this compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

  • Causality: This experiment directly assesses the physical interaction between the compound and the target channel, providing a quantitative measure of binding affinity.[9][10] A high affinity would strongly support our primary hypothesis.

1.2. Electrophysiology Studies (Patch Clamp)

  • Protocol:

    • Use whole-cell patch-clamp techniques on isolated cardiomyocytes or cell lines expressing Nav1.5.

    • Record sodium currents in response to a series of voltage steps.

    • Apply this compound at various concentrations and measure the effect on peak sodium current, channel inactivation kinetics, and late sodium current.

  • Causality: This functional assay provides direct evidence of channel modulation. A reduction in sodium current, particularly the late current, and a shift in the voltage-dependence of inactivation are hallmark features of Class IB antiarrhythmics.[6]

1.3. Receptor Screening Panel

  • Protocol:

    • Screen this compound against a broad panel of receptors, ion channels, and transporters to assess its selectivity.

    • Pay close attention to adrenergic receptors, as the phenoxypropan-2-amine scaffold is also found in some beta-blockers.[11][12]

  • Causality: This establishes the selectivity profile of the compound. Low off-target activity is a desirable characteristic for a therapeutic candidate.

The following diagram outlines the in vitro experimental workflow.

G Start Start: In Vitro Characterization Binding_Assay Radioligand Binding Assay (Target: Nav1.5) Start->Binding_Assay Patch_Clamp Patch Clamp Electrophysiology (Functional Assay) Start->Patch_Clamp Receptor_Screening Broad Receptor Screening Panel (Selectivity Profile) Start->Receptor_Screening Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Patch_Clamp->Data_Analysis Receptor_Screening->Data_Analysis Conclusion Conclusion on In Vitro Activity Data_Analysis->Conclusion

Caption: Workflow for in vitro characterization of this compound.

Tier 2: Ex Vivo and In Vivo Evaluation

Objective: To assess the pharmacological effects of this compound in a more physiologically relevant context.

2.1. Isolated Heart Preparations (Langendorff)

  • Protocol:

    • Perfuse an isolated rodent heart using the Langendorff apparatus.

    • Induce arrhythmias using methods such as programmed electrical stimulation or ischemic challenge.

    • Perfuse the heart with this compound and measure its ability to terminate or prevent arrhythmias.

    • Record electrocardiogram (ECG) and monophasic action potentials to assess effects on cardiac electrophysiology.

  • Causality: This model allows for the study of the drug's effects on the whole heart without the influence of systemic factors, providing a direct link between the compound and its antiarrhythmic activity.[8]

2.2. In Vivo Models of Arrhythmia

  • Protocol:

    • Utilize established animal models of ventricular arrhythmias (e.g., coronary artery ligation-induced ischemia in rats or dogs).

    • Administer this compound intravenously or orally.

    • Monitor ECG continuously to assess the incidence and duration of arrhythmias.

  • Causality: This is the most definitive test of antiarrhythmic efficacy in a living organism, providing crucial data on the drug's potential therapeutic utility.

2.3. Toxicological Evaluation

  • Protocol:

    • Conduct preliminary toxicology studies in rodents to assess for acute toxicity, effects on motor coordination, and potential cytotoxicity in relevant cell lines (e.g., HepG2).[8]

  • Causality: Early assessment of the safety profile is critical for any potential drug candidate.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: In Vitro Pharmacological Profile

AssayTargetParameterThis compoundMexiletine (Reference)
Radioligand BindingNav1.5Ki (nM)TBD~1-5 µM
Patch ClampNav1.5IC50 (µM)TBD~10-20 µM
Receptor Screeningβ1-adrenergicKi (nM)TBD>10,000 nM
Receptor Screeningβ2-adrenergicKi (nM)TBD>10,000 nM

Table 2: Ex Vivo Antiarrhythmic Activity

ModelArrhythmia InductionEndpointThis compound (Effective Dose)
Langendorff HeartProgrammed StimulationVentricular Tachycardia ThresholdTBD
Langendorff HeartIschemia/ReperfusionIncidence of Ventricular FibrillationTBD

Conclusion and Future Directions

The structural similarity of this compound to Mexiletine provides a strong rationale for investigating its potential as a Class IB antiarrhythmic agent. The proposed experimental workflow offers a comprehensive and self-validating approach to confirm this hypothesis, starting with direct target engagement and functional modulation in vitro, and progressing to efficacy testing in ex vivo and in vivo models. The results of these studies will not only elucidate the pharmacological class of this compound but also provide critical insights into its potential as a novel therapeutic agent for the treatment of cardiac arrhythmias. Further investigation into its pharmacokinetic and metabolic profile will be essential for its continued development.

References

  • Carocci, A., et al. (2016). Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues. European Journal of Medicinal Chemistry, 123, 648-658. [Link]

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The Emerging Potential of 1-(4-Methylphenoxy)propan-2-amine as a Novel Antidepressant: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Major Depressive Disorder (MDD) remains a significant global health challenge, necessitating the exploration of novel therapeutic agents with improved efficacy and tolerability. This technical guide delves into the preclinical rationale and proposed investigational framework for 1-(4-Methylphenoxy)propan-2-amine, a molecule bearing structural resemblance to established classes of antidepressants. While direct pharmacological data on this specific compound is not yet available in published literature, its chemical architecture suggests a compelling potential for modulation of monoaminergic systems implicated in the pathophysiology of depression. This document serves as a comprehensive roadmap for researchers and drug development professionals, outlining a proposed synthesis, characterization, and a multi-tiered experimental approach to rigorously evaluate its antidepressant-like properties, mechanism of action, and preliminary safety profile.

Introduction: The Rationale for Novel Antidepressant Scaffolds

The therapeutic landscape for MDD has been shaped by successive generations of monoaminergic modulators, from tricyclic antidepressants (TCAs) to selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1][2] While these agents have provided significant clinical benefit, a substantial portion of patients exhibit inadequate response or dose-limiting side effects. This underscores the ongoing need for novel chemical entities that may offer alternative mechanisms of action or improved pharmacological profiles.

The structure of this compound, featuring a phenoxypropanamine core, is reminiscent of compounds known to interact with monoamine transporters. For instance, atomoxetine, a selective norepinephrine reuptake inhibitor, is a phenoxypropanamine derivative used in the treatment of ADHD and has been explored for its potential in mood disorders.[3] The structural similarity provides a strong impetus for the systematic investigation of this compound as a potential antidepressant. This guide outlines the foundational steps for such an investigation, from chemical synthesis to in-depth pharmacological profiling.

Synthesis and Characterization of this compound

A plausible and efficient synthesis of this compound can be conceptualized based on established methodologies for analogous compounds.[4] A proposed two-step synthetic route is detailed below.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-(4-Methylphenoxy)propan-2-one

  • To a stirred solution of p-cresol (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide, add potassium carbonate (1.5 equivalents) and a catalytic amount of potassium iodide.

  • To this mixture, add chloroacetone (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(4-methylphenoxy)propan-2-one.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Reductive Amination to this compound

  • Dissolve the purified 1-(4-methylphenoxy)propan-2-one (1.0 equivalent) in methanol.

  • Add ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Quench the reaction by the careful addition of 1M hydrochloric acid until the solution is acidic.

  • Remove the methanol under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove unreacted ketone.

  • Basify the aqueous layer with 2M sodium hydroxide until pH > 12.

  • Extract the product with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Characterization: The final product should be thoroughly characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity.

  • Purity Analysis: High-performance liquid chromatography (HPLC) to assess purity.

Proposed Mechanism of Action and In-Vitro Evaluation

Based on its structural similarity to other phenoxypropanamine derivatives, it is hypothesized that this compound may exert its antidepressant effects by inhibiting the reuptake of norepinephrine (NE) and/or serotonin (5-HT).

Experimental Protocol: In-Vitro Transporter Binding and Uptake Assays

A tiered approach to in-vitro screening will elucidate the primary molecular targets.

Tier 1: Monoamine Transporter Binding Affinity

  • Objective: To determine the binding affinity of this compound for the human serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

  • Methodology:

    • Utilize cell lines stably expressing the recombinant human SERT, NET, and DAT.

    • Perform competitive radioligand binding assays using selective radioligands (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT).

    • Incubate cell membranes with a fixed concentration of radioligand and increasing concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the inhibition constant (Ki) for each transporter.

Tier 2: Monoamine Uptake Inhibition

  • Objective: To assess the functional inhibition of monoamine uptake by this compound.

  • Methodology:

    • Use synaptosomes prepared from rat brain tissue or the same cell lines from Tier 1.

    • Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

    • Initiate uptake by adding a mixture of [³H]5-HT, [³H]NE, and [³H]DA.

    • After a short incubation period, terminate the uptake by rapid filtration.

    • Quantify the amount of radiolabeled neurotransmitter taken up by the cells using liquid scintillation counting.

    • Calculate the IC₅₀ values for the inhibition of uptake for each neurotransmitter.

Data Presentation: Hypothetical In-Vitro Profile

The following table illustrates a hypothetical outcome that would warrant further investigation.

TargetBinding Affinity (Ki, nM)Uptake Inhibition (IC₅₀, nM)
SERT 5075
NET 1525
DAT >1000>1000

A profile like the one above would suggest a dual serotonin-norepinephrine reuptake inhibitor with a preference for the norepinephrine transporter.

Visualization: Proposed Signaling Pathway

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 1-(4-Methylphenoxy) propan-2-amine NET Norepinephrine Transporter (NET) Compound->NET Inhibition SERT Serotonin Transporter (SERT) Compound->SERT Inhibition NE Norepinephrine NET->NE Reuptake 5HT Serotonin SERT->5HT Reuptake NE_Cleft Increased Norepinephrine Postsynaptic_Receptors Postsynaptic Receptors NE_Cleft->Postsynaptic_Receptors 5HT_Cleft Increased Serotonin 5HT_Cleft->Postsynaptic_Receptors Therapeutic_Effect Antidepressant Effect Postsynaptic_Receptors->Therapeutic_Effect Preclinical_Workflow Synthesis Synthesis & Characterization InVitro In-Vitro Screening (Binding & Uptake Assays) Synthesis->InVitro Acute_Behavior Acute Behavioral Models (FST, TST) InVitro->Acute_Behavior Promising Profile Chronic_Behavior Chronic Behavioral Models (CMS) Acute_Behavior->Chronic_Behavior Positive Signal PK_Tox Pharmacokinetics & Preliminary Toxicology Chronic_Behavior->PK_Tox Efficacy Confirmed Lead_Optimization Lead Optimization PK_Tox->Lead_Optimization

Caption: Workflow for preclinical evaluation of novel antidepressants.

Future Directions and Conclusion

Should this compound demonstrate a favorable profile in these initial studies, further investigations would be warranted. These include pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties, as well as preliminary toxicology assessments. The potential for active metabolites should also be considered, as hydroxylated metabolites of some tricyclic antidepressants are known to be pharmacologically active. [5] In conclusion, while this compound is an uncharacterized molecule, its structural features present a compelling case for its investigation as a novel antidepressant. The systematic approach outlined in this guide, from rational synthesis to tiered in-vitro and in-vivo screening, provides a robust framework for elucidating its therapeutic potential. This research endeavor could lead to the identification of a new class of antidepressant agents, ultimately contributing to the advancement of treatment options for Major Depressive Disorder.

References

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An Investigational Framework for Elucidating the Mechanism of Action of 1-(4-Methylphenoxy)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-(4-Methylphenoxy)propan-2-amine is a synthetic organic compound whose pharmacological profile is not yet characterized in peer-reviewed literature. However, its molecular architecture, featuring a phenoxypropanamine scaffold, displays significant homology to several classes of well-understood neuropharmacological agents. Specifically, it shares structural motifs with potent monoamine reuptake inhibitors such as atomoxetine (a selective norepinephrine reuptake inhibitor) and fluoxetine (a selective serotonin reuptake inhibitor).[1][2] This structural analogy forms the basis of a strong hypothesis: that this compound primarily functions as a modulator of monoamine transporters, specifically the transporters for norepinephrine (NET), serotonin (SERT), and/or dopamine (DAT).

This technical guide presents a systematic, multi-tiered investigational framework designed for researchers and drug development professionals to rigorously elucidate the mechanism of action (MoA) of this compound. The proposed workflow progresses from broad, high-throughput screening to specific, mechanistic assays, ensuring a self-validating and comprehensive pharmacological characterization. We will detail the requisite experimental protocols, the rationale behind their selection, and the interpretation of potential outcomes, providing a complete roadmap for moving from structural hypothesis to mechanistic certainty.

Part 1: Structural Analysis and Primary Hypothesis Generation

The logical starting point for any MoA investigation of a novel compound is a thorough analysis of its chemical structure to generate a testable hypothesis.

1.1. Core Scaffold Analysis

The molecule can be deconstructed into three key components:

  • Propan-2-amine Backbone: This isopropylamine structure is a classic pharmacophore found in numerous psychoactive compounds. Its presence, as opposed to a propan-1-amine chain, can significantly influence receptor affinity and selectivity. The simple removal of the phenoxy ether linkage would yield 4-methylamphetamine, a known monoamine releasing agent, highlighting the potential for this backbone to interact with monoaminergic systems.[3]

  • Phenoxy Ether Linkage: The oxygen bridge connecting the phenyl ring to the propane backbone is a key feature of several successful drugs, including atomoxetine and fluoxetine.[1][2] This linkage imparts significant conformational flexibility and alters the electronic properties compared to a direct phenyl-alkyl bond, often shifting the mechanism from substrate-based release to transport inhibition.

  • 4-Methylphenyl Group (p-tolyl): The methyl group at the para position of the phenyl ring will influence lipophilicity and may contribute to specific steric interactions within the binding pocket of a target protein.

1.2. The Primary Hypothesis

Based on this structural analysis, the primary working hypothesis is as follows:

  • This compound is a competitive inhibitor of one or more presynaptic monoamine transporters (NET, SERT, DAT). Its efficacy and selectivity profile will determine its potential neuropharmacological effects.

This hypothesis provides a clear direction for the initial phase of experimental investigation.

Part 2: Tier 1 - Primary Target Identification and Affinity Profiling

The first experimental tier is designed to rapidly test the primary hypothesis by determining if the compound binds to and inhibits the function of the primary monoamine transporters.

Experimental Workflow: Tier 1 Screening

Tier1_Workflow cluster_0 Tier 1: Target Identification Compound This compound (Test Compound) Binding Protocol 1: Radioligand Binding Assays (hSERT, hDAT, hNET) Compound->Binding Test Affinity Uptake Protocol 2: Functional Uptake Assays (hSERT, hDAT, hNET) Compound->Uptake Test Function Data_Analysis Data Analysis: Determine Ki and IC50 Values Binding->Data_Analysis Uptake->Data_Analysis Hypothesis_Validation Primary Hypothesis Validated / Refuted Data_Analysis->Hypothesis_Validation

Caption: Workflow for initial screening of the test compound.

Protocol 1: Competitive Radioligand Binding Assays

This experiment quantifies the affinity of the test compound for the target transporters by measuring its ability to displace a known high-affinity radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of this compound for human SERT, DAT, and NET.

Methodology:

  • Preparation of Membranes: Utilize cell membranes prepared from HEK293 or CHO cells stably expressing high concentrations of either human SERT (hSERT), hDAT, or hNET.

  • Radioligand Selection:

    • For hSERT: [³H]Citalopram or [¹²⁵I]RTI-55.

    • For hDAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55.

    • For hNET: [³H]Nisoxetine.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the selected radioligand, and a range of concentrations of the test compound (e.g., 0.1 nM to 100 µM).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the bound radioligand from the unbound.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specific binding. Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled inhibitor (e.g., 10 µM fluoxetine for SERT).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Protocol 2: In Vitro Neurotransmitter Uptake Inhibition Assay

This functional assay measures the compound's ability to inhibit the primary biological function of the transporters: clearing neurotransmitters from the extracellular space.

Objective: To determine the functional potency (IC₅₀) of the compound to inhibit uptake of serotonin, dopamine, or norepinephrine.

Methodology:

  • Cell Culture: Use HEK293 or other suitable cells stably expressing hSERT, hDAT, or hNET. Plate the cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with a range of concentrations of the test compound or a reference inhibitor (e.g., atomoxetine for NET) for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add a mixture containing a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]Dopamine, or [³H]Norepinephrine).

  • Incubation: Incubate for a short period within the linear range of uptake (e.g., 5-15 minutes) at 37°C. A parallel set of plates should be incubated at 4°C to determine non-specific uptake.

  • Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.

  • Lysis & Quantification: Lyse the cells with a scintillation-compatible lysis buffer. Transfer the lysate to scintillation vials and quantify the amount of radioactivity taken up by the cells using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (4°C) from all values.

    • Plot the percentage of inhibition versus the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

Data Interpretation: Tier 1

The Kᵢ and IC₅₀ values obtained will provide the first clear picture of the compound's primary targets.

Table 1: Hypothetical Tier 1 Data Summary

Target Transporter Binding Affinity (Kᵢ, nM) Functional Potency (IC₅₀, nM) Selectivity Ratio (vs. Primary)
hNET 15 25 1x
hSERT 450 600 24x (vs. NET IC₅₀)

| hDAT | >10,000 | >10,000 | >400x (vs. NET IC₅₀) |

In this hypothetical scenario, the data strongly suggest that this compound is a potent and selective norepinephrine reuptake inhibitor (NRI), similar in profile to atomoxetine. A selectivity of >10-fold is generally considered significant.

Part 3: Tier 2 - Mechanistic and Selectivity Characterization

If Tier 1 confirms activity at a monoamine transporter, Tier 2 aims to deepen the mechanistic understanding and assess off-target liabilities.

Protocol 3: Neurotransmitter Release Assay

It is crucial to distinguish between a reuptake inhibitor (which blocks the transporter) and a releasing agent (which reverses its function). This is particularly important given the compound's amphetamine-like backbone.

Objective: To determine if the compound induces neurotransmitter efflux via the transporter, or simply blocks uptake.

Methodology:

  • Cell Preparation: Use cells expressing the primary target identified in Tier 1 (e.g., hNET-HEK293 cells).

  • Neurotransmitter Loading: Pre-load the cells with the relevant radiolabeled neurotransmitter (e.g., [³H]Norepinephrine) by incubating them for 30-60 minutes at 37°C.

  • Wash and Baseline: Wash the cells thoroughly with KRH buffer to remove external radioactivity. Collect buffer samples over several minutes to establish a stable baseline efflux rate.

  • Compound Application: Add the test compound at a high concentration (e.g., 10x its IC₅₀). As controls, use a known reuptake inhibitor (e.g., desipramine) and a known releasing agent (e.g., d-amphetamine).

  • Sample Collection: Continue to collect buffer samples at timed intervals (e.g., every 2-5 minutes) for 30-60 minutes.

  • Quantification: Measure the radioactivity in each collected sample using a scintillation counter. At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.

  • Data Analysis: Express the radioactivity released in each fraction as a percentage of the total radioactivity present at the start of that fraction. A significant increase in efflux above baseline indicates a releasing mechanism. A reuptake inhibitor should not cause release.

Logical Flow: Inhibitor vs. Releaser

Tier2_Logic cluster_1 Tier 2: Mechanism Distinction Start Tier 1 Result: Compound is a Potent Transporter Ligand Release_Assay Protocol 3: Neurotransmitter Release Assay Start->Release_Assay Decision Does Compound Induce Efflux? Release_Assay->Decision Inhibitor Conclusion: Reuptake Inhibitor (e.g., Atomoxetine-like) Decision->Inhibitor No Releaser Conclusion: Releasing Agent (e.g., Amphetamine-like) Decision->Releaser Yes Off_Target Proceed to Off-Target Screening Inhibitor->Off_Target Releaser->Off_Target

Caption: Decision tree for classifying the compound's primary mechanism.

Protocol 4: Broad Panel Receptor Screening

To ensure the compound's selectivity and identify potential side effects, it must be screened against a wide array of other CNS targets.

Objective: To identify any significant off-target binding to G-protein coupled receptors (GPCRs), ion channels, and other transporters.

Methodology: This type of screening is typically outsourced to specialized contract research organizations (CROs) or academic centers that maintain large panels of validated assays. A standard approach would be:

  • Panel Selection: Submit the compound for screening against a comprehensive panel, such as the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) panel, which includes over 400 CNS targets.

  • Primary Screen: The compound is initially tested at a single high concentration (e.g., 1 or 10 µM) in radioligand binding assays for each target.

  • Hit Identification: Any target where the compound shows significant displacement (typically >50% inhibition) is flagged as a "hit."

  • Follow-up (Kᵢ Determination): For each hit, a full concentration-response curve is generated to determine the binding affinity (Kᵢ), as described in Protocol 1.

  • Interpretation: Any off-target with a Kᵢ value within 100-fold of the primary target's Kᵢ should be considered for further functional investigation, as it may contribute to the compound's overall pharmacological profile or side effects.

Part 4: In Silico and Metabolic Profiling

Complementary computational and metabolic studies provide further insight into the compound's behavior.

  • In Silico Docking: Once a primary target is confirmed (e.g., hNET), computational models can be used to predict the binding pose of this compound within the transporter's binding site. This can help rationalize its affinity and selectivity compared to other known ligands.

  • Metabolic Stability: An in vitro assay using human liver microsomes (HLM) can predict the compound's rate of metabolic clearance. This involves incubating the compound with HLM and a NADPH-regenerating system, and measuring the disappearance of the parent compound over time using LC-MS/MS. This provides an estimate of its metabolic half-life, which is critical for predicting in vivo duration of action.

Conclusion and Path Forward

This technical guide outlines a rigorous, hypothesis-driven framework for the complete mechanistic characterization of this compound. By systematically progressing through Tier 1 (Target Identification) and Tier 2 (Mechanistic Characterization), researchers can confidently determine if the compound is a selective monoamine reuptake inhibitor, a releasing agent, or acts via an entirely different mechanism. The subsequent broad panel screening and metabolic profiling build a comprehensive safety and liability profile.

The collective data generated through these protocols will establish a robust foundation for any further non-clinical and clinical development, providing a clear understanding of the compound's therapeutic potential and its predicted effects in complex biological systems.

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A Technical Guide to 1-(4-Methylphenoxy)propan-2-amine and its Analogs: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-phenoxypropan-2-amine scaffold is a privileged structural motif in medicinal chemistry, giving rise to a number of clinically significant therapeutic agents. This in-depth technical guide provides a comprehensive review of 1-(4-Methylphenoxy)propan-2-amine and its analogs, with a particular focus on their synthesis, pharmacological properties, and potential for drug development. While direct pharmacological data for the parent compound, this compound, is limited in the public domain, a detailed analysis of its structurally related analogs, most notably Atomoxetine, provides a strong foundation for understanding its likely mechanism of action and therapeutic utility. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active agents.

Introduction: The Prominence of the Phenoxypropanamine Scaffold

The phenoxypropanamine moiety is a cornerstone in the design of drugs targeting the central nervous system (CNS). Its inherent structural features, including an aromatic ring, a flexible linker, and a terminal amine, allow for diverse interactions with various biological targets. A prime example of the therapeutic success of this scaffold is the development of selective monoamine reuptake inhibitors, which have revolutionized the treatment of depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD).

This guide will delve into the chemistry and pharmacology of a specific member of this class, this compound, and its derivatives. By examining its synthesis and the well-documented pharmacology of its close analogs, we can infer its potential as a CNS-active agent and identify promising avenues for future research and drug development.

The Core Moiety: this compound

Synthesis and Physicochemical Properties

The synthesis of this compound and its analogs typically follows a convergent synthetic strategy. A common and efficient method involves the Williamson ether synthesis to couple a substituted phenol with a suitable three-carbon synthon, followed by the introduction of the amine functionality.

A representative synthetic protocol is outlined below:

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 1-(4-Methylphenoxy)propan-2-one.

    • To a solution of p-cresol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide.

    • To this suspension, add chloroacetone (1.1 eq) dropwise at room temperature.

    • Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to yield 1-(4-methylphenoxy)propan-2-one.

  • Step 2: Reductive Amination to this compound.

    • Dissolve 1-(4-methylphenoxy)propan-2-one (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Quench the reaction by the addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude amine by column chromatography or distillation to obtain this compound.

Causality Behind Experimental Choices: The use of potassium carbonate as a base in the Williamson ether synthesis is a standard and cost-effective choice for deprotonating the phenolic hydroxyl group. The addition of potassium iodide facilitates the reaction through the in-situ formation of the more reactive iodoacetone (Finkelstein reaction). Reductive amination with sodium cyanoborohydride is a mild and selective method for converting the ketone to the primary amine, minimizing side reactions.

Diagram of the Synthetic Workflow:

SynthesisWorkflow pCresol p-Cresol Ketone 1-(4-Methylphenoxy)propan-2-one pCresol->Ketone K2CO3, KI, Acetone Chloroacetone Chloroacetone Chloroacetone->Ketone Amine This compound Ketone->Amine NH4OAc, NaBH3CN, MeOH

Caption: Synthetic route to this compound.

Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
LogP~2.5
pKa (amine)~9.5

These properties suggest that this compound possesses good drug-like characteristics, including reasonable lipophilicity for CNS penetration.

Inferred Pharmacological Profile

The monoamine transporters, including the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[1] Inhibition of these transporters leads to an increase in the synaptic concentration of monoamines, which is the basis for the therapeutic effects of many antidepressant and anti-ADHD medications.[2]

Given the structural similarity to known monoamine reuptake inhibitors, it is highly probable that this compound exhibits affinity for one or more of these transporters. The specific selectivity profile (i.e., the relative affinity for NET, DAT, and SERT) would be a critical determinant of its overall pharmacological and therapeutic profile.

Key Analogs and Structure-Activity Relationships (SAR)

The therapeutic potential of the phenoxypropanamine scaffold is exemplified by the clinically approved drug Atomoxetine.

Atomoxetine: A Case Study

Atomoxetine, marketed under the brand name Strattera, is a selective norepinephrine reuptake inhibitor (SNRI) used for the treatment of ADHD.[3] Its chemical structure, (3R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine, is closely related to this compound.

Structural Comparison:

StructuralComparison cluster_0 This compound cluster_1 Atomoxetine mol1 mol1 mol2 mol2

Caption: Comparison of this compound and Atomoxetine.

Pharmacology of Atomoxetine:

  • Mechanism of Action: Atomoxetine is a potent and selective inhibitor of the norepinephrine transporter (NET), with lower affinity for the serotonin and dopamine transporters.[3] This selectivity for NET is thought to be responsible for its therapeutic efficacy in ADHD.

  • Pharmacokinetics: It is well-absorbed orally, extensively metabolized by the cytochrome P450 enzyme CYP2D6, and has a half-life of approximately 5 hours.[3]

  • Therapeutic Use: Atomoxetine is a non-stimulant medication for ADHD and is effective in both children and adults.[3]

Structure-Activity Relationships (SAR)

The SAR of phenoxypropanamine analogs has been extensively studied, and several key structural features have been identified that influence their affinity and selectivity for monoamine transporters.

  • Substitution on the Phenoxy Ring: The position and nature of substituents on the phenoxy ring can have a significant impact on activity. For example, in the case of Atomoxetine, the methyl group at the 2-position of the phenoxy ring is crucial for its high affinity and selectivity for NET. The 4-methyl substitution in this compound is also likely to influence its interaction with the transporter binding pocket.

  • The Propan-2-amine Chain: The length and branching of the alkylamine chain are important for optimal activity. The propan-2-amine moiety is a common feature in many active compounds.

  • The Amine Group: The nature of the amine (primary, secondary, or tertiary) can affect potency and selectivity. N-methylation, as seen in Atomoxetine, can enhance NET affinity.

Diagram of Key SAR Points:

SAR Scaffold Phenoxypropanamine Scaffold PhenoxyRing Phenoxy Ring Substitution (Position and Nature of Substituent) Scaffold->PhenoxyRing Influences Affinity and Selectivity AlkylChain Propan-2-amine Chain (Length and Branching) Scaffold->AlkylChain Critical for Optimal Activity AmineGroup Amine Group (Primary, Secondary, Tertiary) Scaffold->AmineGroup Modulates Potency and Selectivity

Caption: Key structure-activity relationships for phenoxypropanamines.

Therapeutic Applications and Future Directions

Based on the pharmacology of its close analogs, this compound and its derivatives are promising candidates for the development of novel therapeutics for CNS disorders.

Potential Therapeutic Areas:

  • ADHD: Given the structural similarity to Atomoxetine, compounds in this series with high affinity for NET could be effective non-stimulant treatments for ADHD.

  • Depression and Anxiety: Analogs with a broader spectrum of activity, particularly those that also inhibit the serotonin transporter, could be developed as antidepressants or anxiolytics.

  • Other CNS Disorders: The modulation of monoaminergic neurotransmission has implications for a range of other CNS conditions, including narcolepsy, binge eating disorder, and certain substance use disorders.

Future Research Directions:

  • Pharmacological Characterization: The most critical next step is the detailed pharmacological characterization of this compound. This should include in vitro binding and uptake assays to determine its affinity and potency at the human monoamine transporters (NET, DAT, and SERT).

  • Lead Optimization: A systematic medicinal chemistry effort to synthesize and evaluate a library of analogs with diverse substitutions on the phenoxy ring and modifications to the amine group would be invaluable for elucidating detailed SAR and identifying lead candidates with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Promising lead compounds should be advanced to in vivo models of ADHD, depression, or anxiety to assess their behavioral efficacy and tolerability.

Experimental Protocols

Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human norepinephrine, serotonin, and dopamine transporters.

Methodology:

  • Membrane Preparation: Utilize cell lines stably expressing the recombinant human NET, SERT, or DAT. Prepare membrane homogenates from these cells.

  • Radioligand Binding:

    • For NET, use [³H]nisoxetine as the radioligand.

    • For SERT, use [³H]citalopram as the radioligand.

    • For DAT, use [³H]WIN 35,428 as the radioligand.

  • Assay Protocol:

    • Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the test compound (this compound).

    • Incubate at the appropriate temperature and for a sufficient duration to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validating System: The inclusion of known reference compounds (e.g., desipramine for NET, fluoxetine for SERT, and GBR 12909 for DAT) in each assay serves as a positive control and validates the experimental setup.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel CNS-active agents. While direct pharmacological data for the parent compound is currently lacking, the well-established pharmacology of its close analog, Atomoxetine, strongly suggests that it is likely to act as a monoamine reuptake inhibitor. Future research focused on the detailed pharmacological characterization and systematic structural modification of this compound class is warranted and holds the potential to deliver new and improved treatments for a range of debilitating neurological and psychiatric disorders.

References

  • Engel, K., & Wang, J. (2010). Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. Journal of Pharmacology and Experimental Therapeutics, 335(3), 743-751. [Link]

  • Hyttel, J. (1994). An affinity-modulating site on neuronal monoamine transport proteins. European Journal of Pharmacology, 269(3), 267-273. [Link]

  • Liu, Y., et al. (2023). In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor. Acta Pharmacologica Sinica. [Link]

  • Jin, C., et al. (2017). Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. Bioorganic & Medicinal Chemistry Letters, 27(2), 241-245. [Link]

  • Koepsell, H. (2013). The Plasma Membrane Monoamine Transporter (PMAT): Structure, Function, and Role in Organic Cation Disposition. Drug Metabolism and Disposition, 41(4), 897-907. [Link]

  • Le, T. M., et al. (1997). Stereochemical requirements for pseudoirreversible inhibition of opioid mu receptor binding by the 3-methylfentanyl congeners, RTI-46144 and its enantiomers: evidence for different binding domains. Journal of Pharmacology and Experimental Therapeutics, 282(1), 226-234. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(19), 6614. [Link]

  • Zhou, M., et al. (2007). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 323(2), 743-751. [Link]

  • Neumeyer, J. L., et al. (2013). Synthesis and pharmacological evaluation of aminothiazolomorphinans at the mu and kappa opioid receptors. Journal of Medicinal Chemistry, 56(22), 9039-9050. [Link]

  • Davies, H. M., et al. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 47(24), 5815-5825. [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience Trends, 14(3), 192-199. [Link]

  • Khan, S. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1334. [Link]

  • Wolinsky, T. D., et al. (2019). Molecular basis of human trace amine-associated receptor 1 activation. Journal of Biological Chemistry, 294(4), 1146-1157. [Link]

  • Butkevich, E., et al. (2021). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 22(16), 8843. [Link]

  • Wikipedia contributors. (2026, January 12). Atomoxetine. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Cestari, A., et al. (1967). Central nervous system activity of 1-(3-methoxypropylamino)-2-hydroxy-2-(1,4-benzodioxan-2-yl)-ethane hydrochloride. Archives Internationales de Pharmacodynamie et de Therapie, 165(1), 167-180. [Link]

  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 9, 639. [Link]

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Safety and toxicity profile of 1-(4-Methylphenoxy)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Toxicity Profile of 1-(4-Methylphenoxy)propan-2-amine

Authored by a Senior Application Scientist

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a hypothetical toxicological assessment framework for this compound, based on established principles of preclinical safety evaluation. No explicit toxicity data for this specific compound was found in the public domain at the time of writing. Therefore, the information presented herein should not be construed as an actual safety endorsement or condemnation of the compound.

Introduction

This compound is a primary amine with a chemical structure that suggests potential pharmacological activity. As with any novel chemical entity being considered for therapeutic development, a thorough evaluation of its safety and toxicity profile is paramount before it can be administered to humans.[1][2] This guide provides a comprehensive framework for the preclinical toxicological assessment of this compound, adhering to international regulatory guidelines and best practices in drug development.[3][4][5] The narrative is structured to not only outline the necessary experimental protocols but also to provide the scientific rationale behind each step, ensuring a robust and self-validating safety assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential for designing relevant toxicological studies and for interpreting the resulting data.

PropertyValueSource
Molecular Formula C₁₀H₁₅NPubChem
Molecular Weight 165.23 g/mol PubChem
Appearance Not available (likely a liquid or low-melting solid)Inferred
Solubility Not available (predictably soluble in organic solvents and aqueous acid)Inferred
pKa Not available (estimated to be around 9-10 for the primary amine)Inferred

Proposed Preclinical Safety Evaluation Workflow

The following workflow outlines a logical progression of studies designed to comprehensively evaluate the safety profile of this compound.

Preclinical Safety Evaluation Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Acute & Dose-Range Finding cluster_2 Phase 3: Repeated-Dose Toxicity cluster_3 Phase 4: Specialized Toxicity Studies In Vitro Cytotoxicity In Vitro Cytotoxicity Genotoxicity Genotoxicity hERG Channel Assay hERG Channel Assay CYP450 Inhibition CYP450 Inhibition Acute Toxicity Acute Toxicity CYP450 Inhibition->Acute Toxicity Dose-Range Finding Dose-Range Finding Sub-chronic Toxicity (28-day) Sub-chronic Toxicity (28-day) Dose-Range Finding->Sub-chronic Toxicity (28-day) Chronic Toxicity (90-day or longer) Chronic Toxicity (90-day or longer) Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity Chronic Toxicity (90-day or longer)->Reproductive & Developmental Toxicity Carcinogenicity Carcinogenicity

Caption: A phased approach to the preclinical safety evaluation of this compound.

Phase 1: In Vitro Toxicology Screening

In vitro assays are crucial for early identification of potential toxicities, allowing for risk mitigation before proceeding to more complex and costly in vivo studies.[6]

Cytotoxicity Assays

Rationale: To determine the concentration at which this compound induces cell death. This provides a preliminary indication of its intrinsic toxicity.

Protocol:

  • Cell Lines: A panel of human cell lines should be used, including liver (e.g., HepG2), kidney (e.g., HK-2), and neuronal cells, to identify potential target organs.

  • Assay: The MTT or LDH release assay can be employed to measure cell viability and cytotoxicity, respectively.

  • Procedure: Cells are incubated with a range of concentrations of the test compound for 24, 48, and 72 hours.

  • Endpoint: The IC₅₀ (concentration that inhibits 50% of cell growth) is calculated.

Genotoxicity Assays

Rationale: To assess the potential of the compound to cause genetic mutations or chromosomal damage, which could lead to cancer or birth defects.[7]

Protocol:

  • Ames Test (Bacterial Reverse Mutation Assay):

    • Principle: Detects point mutations.

    • Procedure: Various strains of Salmonella typhimurium and Escherichia coli are exposed to the compound with and without metabolic activation (S9 fraction).

  • In Vitro Micronucleus Test:

    • Principle: Detects chromosomal damage.

    • Procedure: Mammalian cells (e.g., CHO, TK6) are treated with the compound, and the formation of micronuclei is assessed.

  • Mouse Lymphoma Assay (MLA):

    • Principle: Detects both gene mutations and clastogenic effects.

    • Procedure: L5178Y mouse lymphoma cells are exposed to the test compound, and mutations at the thymidine kinase (TK) locus are quantified.

hERG Channel Assay

Rationale: To evaluate the potential for cardiac liability. Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal arrhythmias.

Protocol:

  • Method: Automated patch-clamp electrophysiology on cells stably expressing the hERG channel.

  • Procedure: Cells are exposed to a range of concentrations of this compound.

  • Endpoint: The IC₅₀ for hERG channel inhibition is determined.

Cytochrome P450 (CYP450) Inhibition Assay

Rationale: To assess the potential for drug-drug interactions. Inhibition of major CYP450 enzymes can alter the metabolism of co-administered drugs, leading to toxicity or reduced efficacy.

Protocol:

  • Enzymes: A panel of major human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) should be tested.

  • Method: Using human liver microsomes and specific probe substrates for each CYP isoform.

  • Procedure: The rate of metabolism of the probe substrate is measured in the presence and absence of this compound.

  • Endpoint: The IC₅₀ for inhibition of each CYP enzyme is determined.

Phase 2: In Vivo Acute and Dose-Range Finding Studies

These initial in vivo studies are designed to determine the short-term toxicity and to establish appropriate dose levels for longer-term studies.[8][9] All animal studies must be conducted in compliance with Good Laboratory Practices (GLP).[2][4]

Acute Toxicity Study

Rationale: To determine the median lethal dose (LD₅₀) and to identify the clinical signs of acute toxicity.

Protocol:

  • Species: Two mammalian species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).[5]

  • Route of Administration: Should be the intended clinical route, if known. Otherwise, oral gavage is a common starting point.

  • Procedure: A single, escalating dose of the compound is administered to different groups of animals.

  • Observations: Animals are observed for 14 days for clinical signs of toxicity, and mortality is recorded. A full necropsy is performed on all animals.

Dose-Range Finding (DRF) Study

Rationale: To identify the maximum tolerated dose (MTD) and to select dose levels for sub-chronic toxicity studies.

Protocol:

  • Species: The same species as planned for the sub-chronic studies.

  • Duration: Typically 7 to 14 days.

  • Procedure: Multiple dose levels are administered daily.

  • Endpoints: Clinical observations, body weight, food consumption, and at the end of the study, hematology, clinical chemistry, and histopathology of major organs.

Phase 3: Repeated-Dose Toxicity Studies

These studies are designed to characterize the toxicological profile of the compound following repeated administration over a longer period.

Sub-chronic Toxicity Study (28-Day)

Rationale: To identify target organs of toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL) for short-term exposure.

Protocol:

  • Species: One rodent and one non-rodent species.

  • Dose Levels: Typically three dose levels (low, mid, high) and a control group, based on the DRF study results.

  • Parameters Monitored: Comprehensive, including clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and full histopathology.

  • Recovery Groups: A subset of animals from the high-dose and control groups are typically kept for a recovery period (e.g., 14 days) to assess the reversibility of any toxic effects.

Chronic Toxicity Study (90-Day or longer)

Rationale: To assess the long-term toxic effects of the compound, which may not be apparent in shorter studies. The duration depends on the intended clinical use of the drug.

Protocol: Similar to the sub-chronic study but with a longer duration of dosing.

Phase 4: Specialized Toxicity Studies

These studies are conducted to investigate specific aspects of toxicity, often required for regulatory submission.

Reproductive and Developmental Toxicity

Rationale: To assess the potential effects of the compound on fertility, pregnancy, and fetal development.

Protocol: A series of studies are conducted:

  • Fertility and Early Embryonic Development: Dosing of males and females before and during mating.

  • Embryo-fetal Development: Dosing of pregnant females during the period of organogenesis.

  • Pre- and Postnatal Development: Dosing of pregnant and lactating females.

Carcinogenicity

Rationale: To evaluate the potential of the compound to cause cancer. These are long-term studies, typically lasting for two years in rodents.

Metabolism and Pharmacokinetics (ADME)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting toxicology data and for extrapolating animal data to humans.[3]

ADME Pathway Absorption Absorption Distribution Distribution Absorption->Distribution Bloodstream Metabolism Metabolism Distribution->Metabolism Liver (Primary Site) Excretion Excretion Metabolism->Excretion Kidneys, Bile

Caption: The ADME pathway of a xenobiotic compound.

Conclusion

The safety and toxicity assessment of this compound requires a systematic and multi-faceted approach. By following the comprehensive framework outlined in this guide, researchers and drug developers can build a robust safety profile for this novel chemical entity, ensuring that all potential risks are thoroughly investigated before any consideration of human clinical trials. The integration of in vitro and in vivo studies, conducted under GLP conditions, is essential for regulatory compliance and for making informed decisions throughout the drug development process.

References

  • Preclinical Regulatory Requirements. Social Science Research Institute.
  • Preclinical Toxicology. Molecular Diagnostic Services.
  • FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours.
  • PRECLINICAL TOXICOLOGY. Pacific BioLabs.
  • The Crucial Role of preclinical toxicology studies in Drug Discovery.
  • In vivo toxicology studies. Vivotecnia.
  • Understanding FDA Guidelines for Toxicity Studies. HistologiX.
  • 1-(4-Methylphenyl)propane-2-amine | C10H15N | CID 199116. PubChem.
  • In vivo toxicology studies.
  • Comparative In Vitro Toxicity of Nitrosamines and Nitramines Associated with Amine-Based Carbon Capture and Storage.
  • In Vitro Toxicology Testing.

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Methodological & Application

Application Notes and Protocols: Synthesis of 1-(4-Methylphenoxy)propan-2-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-methylphenoxy)propan-2-amine, a valuable primary amine intermediate in pharmaceutical and agrochemical research. The protocol detailed herein utilizes a direct, one-pot reductive amination of 1-(4-methylphenoxy)propan-2-one. This method is lauded for its efficiency, operational simplicity, and avoidance of harsh reagents, making it a preferred route in modern organic synthesis.[1][2][3] This guide will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss critical process parameters, safety considerations, and analytical characterization of the final product.

Introduction

Primary amines are foundational building blocks in the synthesis of a vast array of biologically active molecules.[4] this compound, in particular, serves as a key precursor for various pharmaceuticals and agrochemicals. Traditional methods for primary amine synthesis, such as the alkylation of ammonia, are often plagued by issues of over-alkylation, leading to mixtures of primary, secondary, and tertiary amines.[5] Reductive amination of a ketone offers a more controlled and selective pathway to the desired primary amine.[1][5] This approach involves the condensation of a ketone with an amine source to form an imine intermediate, which is then reduced in situ to the corresponding amine.[1][6] The use of specific reducing agents that selectively reduce the imine in the presence of the ketone is crucial for the success of this one-pot reaction.[5][7]

This application note focuses on a robust and scalable protocol for the synthesis of this compound from 1-(4-methylphenoxy)propan-2-one using ammonia as the nitrogen source and sodium cyanoborohydride as the reducing agent.

Reaction Mechanism

The reductive amination process proceeds in two main stages within a single reaction vessel:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 1-(4-methylphenoxy)propan-2-one. This forms an unstable hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal readily dehydrates to form the corresponding imine (or its protonated form, the iminium ion).[1][7] The reaction is an equilibrium process, and the removal of water can drive it towards the imine.

  • Reduction: A reducing agent, in this case, sodium cyanoborohydride (NaBH₃CN), is present in the reaction mixture. NaBH₃CN is a mild reducing agent that is particularly effective at reducing imines and iminium ions while being slow to react with ketones at neutral or slightly acidic pH.[5][7][8] This chemoselectivity is the cornerstone of the one-pot reductive amination, as it prevents the wasteful reduction of the starting ketone to an alcohol.[7][9] The hydride from the cyanoborohydride attacks the electrophilic carbon of the imine, yielding the final primary amine product.

To facilitate the imine formation, a Lewis acid catalyst such as titanium(IV) isopropoxide can be employed. It activates the ketone towards nucleophilic attack and acts as a water scavenger, driving the equilibrium towards the imine.[5][10][11]

Reductive_Amination_Mechanism ketone 1-(4-Methylphenoxy)propan-2-one hemiaminal Hemiaminal Intermediate ketone->hemiaminal + NH₃ ammonia Ammonia (NH₃) ammonia->hemiaminal reducing_agent NaBH₃CN product This compound reducing_agent->product imine Imine Intermediate hemiaminal->imine - H₂O imine->product + [H⁻] from NaBH₃CN catalyst Ti(OiPr)₄ (Optional Catalyst) catalyst->ketone Activates catalyst->imine Promotes formation

Caption: Mechanism of Reductive Amination.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesNotes
1-(4-Methylphenoxy)propan-2-oneC₁₀H₁₂O₂164.2010.0 g0.061Starting ketone.
AmmoniaNH₃17.03~7 eq.~0.4277N solution in Methanol.
Sodium CyanoborohydrideNaBH₃CN62.844.6 g0.073Highly Toxic! Handle with extreme care.[12][13]
Methanol (Anhydrous)CH₃OH32.04150 mL-Solvent.
Hydrochloric Acid (conc.)HCl36.46As needed-For workup and salt formation.
Diethyl Ether(C₂H₅)₂O74.12As needed-For extraction.
Sodium HydroxideNaOH40.00As needed-For basification.
Magnesium Sulfate (Anhydrous)MgSO₄120.37As needed-For drying.
Step-by-Step Procedure

protocol_workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification start Dissolve ketone in Methanol add_ammonia Add 7N Ammonia in Methanol start->add_ammonia cool Cool to 0°C add_ammonia->cool add_nabh3cn Add NaBH₃CN portion-wise cool->add_nabh3cn react Stir at room temperature for 24h add_nabh3cn->react quench Quench with conc. HCl react->quench evaporate Evaporate Methanol quench->evaporate extract_impurities Wash with Diethyl Ether evaporate->extract_impurities basify Basify aqueous layer with NaOH extract_impurities->basify extract_product Extract with Diethyl Ether basify->extract_product dry Dry organic layer with MgSO₄ extract_product->dry concentrate Concentrate to yield free base dry->concentrate distill Vacuum Distillation concentrate->distill

Caption: Experimental Workflow for Synthesis.

  • Reaction Setup:

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-methylphenoxy)propan-2-one (10.0 g, 0.061 mol).

    • Dissolve the ketone in 100 mL of anhydrous methanol.

    • Add a 7N solution of ammonia in methanol (61 mL, ~0.427 mol, 7 equivalents). Stir the solution at room temperature for 30 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Reduction:

    • Slowly add sodium cyanoborohydride (4.6 g, 0.073 mol) to the cooled solution in small portions over 15-20 minutes. Caution: Addition may cause gas evolution. Ensure adequate ventilation.[12]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 24 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Isolation:

    • After 24 hours, cool the reaction mixture in an ice bath and carefully quench the reaction by slowly adding concentrated hydrochloric acid until the pH is ~1-2. This will neutralize any unreacted NaBH₃CN and form the hydrochloride salt of the product amine. Caution: This step will liberate highly toxic hydrogen cyanide gas. This must be performed in an efficient fume hood.[14][15]

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • To the remaining aqueous residue, add 100 mL of water.

    • Wash the acidic aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted ketone and other non-basic impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and slowly basify with a 6N sodium hydroxide solution until the pH is >12. The free amine will separate as an oil.

    • Extract the product into diethyl ether (3 x 75 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

  • Purification:

    • The crude product can be purified by vacuum distillation to obtain the final product as a colorless to light yellow oil.[16]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 7.08 (d, J = 8.3 Hz, 2H, Ar-H), 6.78 (d, J = 8.3 Hz, 2H, Ar-H), 3.82 (dd, J = 9.1, 4.0 Hz, 1H, OCH₂), 3.64 (dd, J = 9.1, 7.8 Hz, 1H, OCH₂), 3.32 (m, 1H, CHNH₂), 2.29 (s, 3H, Ar-CH₃), 1.6 (br s, 2H, NH₂), 1.16 (d, J = 6.5 Hz, 3H, CHCH₃).[16]
¹³C NMR (CDCl₃, 100 MHz)δ 155.8, 130.1, 129.8, 114.5, 75.1, 47.9, 21.8, 20.5.
Mass Spec. (EI)m/z (%): 165 (M⁺), 150, 107, 44.
IR (neat)ν (cm⁻¹): 3360, 3280 (N-H stretch), 2965, 2920 (C-H stretch), 1510 (aromatic C=C), 1240 (C-O stretch).

Safety and Handling

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic if swallowed or inhaled and can be fatal.[13] It reacts with acids to produce highly toxic hydrogen cyanide gas.[12][15] Always handle in a well-ventilated fume hood, wearing appropriate PPE including gloves, lab coat, and safety goggles.[12][17] Avoid contact with skin and eyes.[12]

  • Ammonia Solution: Corrosive and has a pungent odor. Handle in a fume hood.

  • Hydrochloric Acid: Corrosive. Handle with care.

  • Waste Disposal: All waste containing cyanide must be quenched with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions before disposal, according to institutional guidelines.

Troubleshooting and Process Optimization

  • Low Yield:

    • Incomplete Imine Formation: Ensure the methanol is anhydrous. The presence of water can hinder imine formation. Consider adding a dehydrating agent like molecular sieves or using a Lewis acid catalyst like Ti(OiPr)₄.[10][11]

    • Inefficient Reduction: Ensure the correct stoichiometry of the reducing agent. If the reaction stalls, a small additional portion of NaBH₃CN can be added.

  • Formation of Side Products:

    • Alcohol Formation: This indicates that the reducing agent is reducing the starting ketone. This can happen if the pH of the reaction mixture is too low. NaBH₃CN is more reactive towards ketones at lower pH.[8] Ensure the reaction is run under neutral or slightly basic conditions before the acidic quench.

    • Secondary Amine Formation: If the product primary amine reacts with another molecule of the ketone, a secondary amine can be formed. Using a large excess of ammonia helps to minimize this side reaction.[18]

Conclusion

The reductive amination protocol outlined in this application note provides an efficient and reliable method for the synthesis of this compound. By understanding the reaction mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and development. The one-pot nature of this reaction makes it an attractive and green chemical process.[1]

References

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  • Bhattacharyya, S., et al. (2000). Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amination on an Automated Platform: Application in the Generation of Urea and Amide Libraries. Combinatorial Chemistry & High Throughput Screening, 3(2), 117-124. Retrieved from [Link]

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Sources

Detailed protocol for the synthesis of 1-(4-Methylphenoxy)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Detailed Protocol

Topic: A Validated, Two-Step Synthesis Protocol for 1-(4-Methylphenoxy)propan-2-amine

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

This document provides a comprehensive and technically detailed guide for the synthesis of this compound, a valuable amine building block in medicinal chemistry. The protocol is structured as a two-step process, commencing with a Williamson ether synthesis to form the key intermediate, 1-(4-methylphenoxy)propan-2-one, followed by a reductive amination to yield the target primary amine. This guide emphasizes the underlying chemical principles, safety protocols, and procedural nuances to ensure reproducibility and high yield. The methodologies described are grounded in established chemical literature and are designed for practical application in a standard synthetic chemistry laboratory.

Introduction & Significance

This compound and its derivatives are structurally related to a class of compounds known as aryloxypropanolamines, which are prominent in pharmaceutical development. For instance, the core structure shares features with drugs like Atomoxetine, a selective norepinephrine reuptake inhibitor used for treating ADHD.[1][2] The synthesis of this specific amine provides a key intermediate for creating libraries of novel compounds for drug discovery and for structure-activity relationship (SAR) studies. The following protocol outlines a reliable and scalable pathway to this compound.

Critical Safety Precautions

All procedures must be conducted in a well-ventilated fume hood by personnel trained in synthetic organic chemistry techniques. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[3][4][5]

  • p-Cresol: Toxic and corrosive. Avoid inhalation and skin contact.

  • Chloroacetone: Highly flammable, toxic, and a lachrymator (causes tearing). Handle with extreme care.

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive with water and protic solvents, releasing flammable hydrogen gas. Must be handled under an inert, anhydrous atmosphere.

  • Solvents (Acetone, Diethyl Ether, THF): Highly flammable. Keep away from ignition sources.[4]

  • Workup: Quenching of LiAlH₄ is highly exothermic. Perform slowly and in an ice bath.

Ensure that emergency eyewash stations and safety showers are readily accessible.[6] All chemical waste must be disposed of in accordance with institutional and local regulations.[5]

Overall Synthesis Scheme

The synthesis is a two-part process beginning with the formation of an ether linkage, followed by the conversion of a ketone to a primary amine.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination pCresol p-Cresol Ketone 1-(4-Methylphenoxy)propan-2-one pCresol->Ketone K₂CO₃, NaI Acetone, Reflux Chloroacetone 1-Chloro-2-propanone Chloroacetone->Ketone Amine This compound Ketone->Amine 1. LiAlH₄, Dry THF 2. H₂O/NaOH Workup G start Start Synthesis setup Assemble Glassware (Inert Atmosphere for Step 2) start->setup reagents1 Charge p-Cresol, K₂CO₃, NaI in Acetone setup->reagents1 add_chloroacetone Add 1-Chloro-2-propanone reagents1->add_chloroacetone reflux1 Reflux for 4-6h add_chloroacetone->reflux1 workup1 Filter Salts & Remove Solvent reflux1->workup1 extract1 Aqueous Extraction workup1->extract1 dry1 Dry & Concentrate extract1->dry1 intermediate Isolate Intermediate Ketone dry1->intermediate reagents2 Suspend LiAlH₄ in Anhydrous THF intermediate->reagents2 add_ketone Add Ketone Solution at 0°C reagents2->add_ketone reflux2 Reflux for 3h add_ketone->reflux2 quench Quench Reaction at 0°C (H₂O/NaOH) reflux2->quench workup2 Filter Aluminum Salts quench->workup2 dry2 Dry & Concentrate workup2->dry2 purify Purify Product (Distillation or Salt Formation) dry2->purify product Final Product: This compound purify->product end End product->end

Sources

Application Note: Structural Elucidation of 1-(4-Methylphenoxy)propan-2-amine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This guide provides a detailed protocol and in-depth analysis for the structural characterization of 1-(4-Methylphenoxy)propan-2-amine using one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the interpretation of both ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecule's structure and the observed chemical shifts, signal multiplicities, and integration. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of how to apply NMR techniques for the unambiguous structural confirmation of small organic molecules.

Introduction: The Importance of Spectroscopic Analysis

This compound is a molecule of interest in medicinal chemistry and materials science. Its structure, featuring an aromatic ring, an ether linkage, and a primary amine, presents a rich landscape for NMR analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the structural determination of organic compounds.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[1][3]

This application note will serve as a practical guide, moving from the foundational principles of sample preparation to the nuanced interpretation of spectral data, thereby providing a self-validating framework for the analysis of this specific compound and related structures.

Predicted Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for spectral assignment. The structure of this compound is presented below with a systematic numbering scheme that will be used for the subsequent assignment of NMR signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve 5-10 mg in 0.6-0.7 mL CDCl3 H1 ¹H NMR Acquisition prep->H1 Lock & Shim C13 ¹³C{¹H} NMR Acquisition H1->C13 DEPT DEPT-135 Acquisition C13->DEPT proc Fourier Transform, Phase Correction, Baseline Correction DEPT->proc analysis Assign Signals: - Chemical Shift - Integration - Multiplicity proc->analysis

Caption: General workflow for NMR analysis.

¹H NMR Protocol:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Number of Scans (NS): 16 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-3 seconds.

  • Spectral Width (SW): 12-16 ppm, centered around 5-6 ppm.

¹³C{¹H} NMR Protocol:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): 240 ppm, centered around 100 ppm.

DEPT-135 Protocol:

  • Pulse Program: A standard DEPT-135 pulse sequence.

  • Parameters: Typically run with parameters similar to the ¹³C{¹H} experiment. The DEPT-135 experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups. [4][5][6][7][8]In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative (inverted). Quaternary carbons are not observed. [7][8]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, the number of protons, and the neighboring protons for each unique proton in the molecule. [3][9][10]

Predicted Chemical Shifts, Multiplicity, and Integration
Proton(s) Predicted δ (ppm) Integration Predicted Multiplicity Rationale
H-3 (CH₃)~1.1-1.33HDoublet (d)Aliphatic methyl group adjacent to a single proton (H-2).
H-12 (Ar-CH₃)~2.33HSinglet (s)Methyl group attached to an aromatic ring; no adjacent protons to couple with.
NH~1.5-3.0 (broad)2HSinglet (s, broad)Amine protons often appear as a broad singlet due to rapid exchange with trace amounts of water or other exchangeable protons and quadrupole broadening from the nitrogen atom. [11][12][13]Their chemical shift is highly dependent on solvent, concentration, and temperature. [11][14][15]
H-2 (CH)~3.2-3.51HMultiplet (m)Methine proton deshielded by the adjacent amine group. [11][12]It will be split by the three H-3 protons and the two H-1 protons.
H-1 (CH₂)~3.7-4.02HMultiplet (m)Methylene protons adjacent to the chiral center (C-2) are diastereotopic and will likely appear as a complex multiplet. They are deshielded by the neighboring ether oxygen. [16][17]
H-6, H-10 (Ar-H)~6.82HDoublet (d)Aromatic protons ortho to the electron-donating -OCH₂R group.
H-7, H-9 (Ar-H)~7.12HDoublet (d)Aromatic protons meta to the -OCH₂R group and ortho to the electron-donating -CH₃ group.

Note: The aromatic region (H-6, H-7, H-9, H-10) will present as a classic AA'BB' system, which often appears as two apparent doublets for a para-substituted benzene ring.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shift provides information about the carbon's electronic environment.

Predicted Chemical Shifts and DEPT-135 Phasing
Carbon(s) Predicted δ (ppm) DEPT-135 Phase Rationale
C-3 (CH₃)~18-22PositiveAliphatic methyl carbon.
C-12 (Ar-CH₃)~20-22PositiveAromatic methyl carbon.
C-2 (CH)~45-55PositiveAliphatic methine carbon attached to the nitrogen atom. [11]
C-1 (CH₂)~70-75NegativeAliphatic methylene carbon attached to the ether oxygen. [16][17]
C-6, C-10 (Ar-CH)~114PositiveAromatic carbons ortho to the ether linkage. Shielded by the electron-donating oxygen.
C-7, C-9 (Ar-CH)~130PositiveAromatic carbons meta to the ether linkage.
C-8 (Ar-C)~130-135AbsentQuaternary aromatic carbon attached to the methyl group.
C-5 (Ar-C)~156AbsentQuaternary aromatic carbon attached to the ether oxygen. Deshielded by the electronegative oxygen.

Conclusion

The combined application of ¹H, ¹³C{¹H}, and DEPT-135 NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By carefully analyzing the chemical shifts, integration values, and coupling patterns in the ¹H spectrum, and correlating this with the chemical shifts and multiplicity information from the ¹³C and DEPT spectra, an unambiguous assignment of the molecular structure can be achieved. This systematic approach ensures the scientific rigor required in research and development settings, validating the identity and purity of the target compound.

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Sources

Application Note: Elucidation of the Mass Spectrometric Fragmentation Pathway of 1-(4-Methylphenoxy)propan-2-amine for Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the mass spectrometric fragmentation of 1-(4-Methylphenoxy)propan-2-amine, a known impurity and analogue of the antiarrhythmic drug Mexiletine. Understanding the fragmentation behavior of such impurities is critical for their unambiguous identification and quantification in pharmaceutical development and quality control, aligning with regulatory expectations for impurity profiling.[1][2][3][4] This application note details the theoretical fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a predictive framework for compound identification. Furthermore, it supplies detailed, field-proven protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), empowering researchers to develop robust analytical methods.

Introduction and Scientific Context

This compound is a primary amine and an aromatic ether. Its structural similarity to Mexiletine means it can arise as a process-related impurity or degradation product. Regulatory bodies mandate the identification and characterization of any pharmaceutical impurity present above a specified threshold, making sensitive and specific analytical techniques essential.[1] Mass spectrometry, coupled with chromatographic separation, is the premier technique for this purpose due to its ability to provide definitive structural information at trace levels.[2][3][5]

This guide is built on the foundational principles of organic mass spectrometry, where molecular structure dictates the fragmentation patterns observed upon ionization.[6][7] By understanding these pathways, analysts can move from merely detecting a peak to confidently identifying an unknown compound.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₅NO

  • Monoisotopic Mass: 165.1154 Da

  • Key Functional Groups: Primary amine, ether linkage, p-substituted aromatic ring (cresol moiety).

Theoretical Fragmentation Analysis

The fragmentation of this compound is dictated by its functional groups. The primary amine is a site of preferential ionization and directs the most prominent fragmentation pathways, while the ether linkage and aromatic ring also yield characteristic ions.

Electron Ionization (EI) Fragmentation for GC-MS

Electron Ionization is a high-energy ("hard") technique that induces extensive fragmentation, creating a detailed fingerprint of the molecule.[6][7] The molecular ion (M•+) peak at m/z 165 is expected to be present, but may be of low intensity.

The most dominant fragmentation mechanism for aliphatic amines is alpha-cleavage , which involves the homolytic cleavage of a bond adjacent to the nitrogen atom.[8][9] This process is highly favored because it results in a stable, resonance-stabilized iminium cation.

  • Primary Fragmentation: Alpha-Cleavage

    • Cleavage of the C1-C2 bond results in the loss of a 4-methylphenoxy radical (•OCH₂C₆H₄CH₃). This pathway is less favored.

    • Dominant Pathway: Cleavage of the C2-C3 bond (a methyl group) is sterically accessible. However, the most probable alpha-cleavage involves the C1-C2 bond breaking, with the charge retained on the amine-containing fragment. This leads to the formation of the base peak at m/z 44 , corresponding to the [CH(CH₃)NH₂]⁺ ion. This is a hallmark of 2-aminopropane structures.[10]

  • Secondary Fragmentation: Ether Bond Cleavage

    • Cleavage of the aryl-oxygen bond can lead to a fragment corresponding to the p-cresol radical, with the charge retained on the C₃H₈N⁺ fragment at m/z 59 .

    • Cleavage of the alkyl-oxygen bond can generate a stable p-methylphenoxide ion. However, the most significant ion from this region is the tropylium ion derived from the aromatic ring. Cleavage at the ether linkage often results in a p-methylphenol ion which, after hydrogen rearrangement, can lead to an ion at m/z 108 . Subsequent loss of CO can produce an ion at m/z 80 . A direct p-methylbenzyl cation at m/z 91 is also a common and stable fragment in aromatic compounds.

Electrospray Ionization (ESI) Fragmentation for LC-MS/MS

ESI is a "soft" ionization technique that typically generates an abundant protonated molecule, [M+H]⁺, at m/z 166 . Tandem mass spectrometry (MS/MS) is then used to induce fragmentation through Collision-Induced Dissociation (CID), providing structural information.[11][12]

  • Primary Fragmentation of [M+H]⁺ (m/z 166)

    • Loss of Ammonia: A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia (NH₃, 17 Da), leading to a prominent fragment ion at m/z 149 .

    • Ether Bond Cleavage: Cleavage of the C-O ether bond is a major pathway. This can occur in two ways:

      • Formation of the protonated p-cresol ion, [HOC₆H₄CH₃+H]⁺, at m/z 109 .

      • Formation of the aminopropyl cation, [C₃H₈N]⁺, at m/z 58 . This ion is often highly abundant.[13]

    • Cleavage of the Entire Side-Chain: Cleavage of the bond between the aromatic ring and the ether oxygen can result in the loss of the C₃H₈N-O side chain, leading to a tolyl cation at m/z 91 .

Data Presentation and Expected Fragments

The following table summarizes the key predicted fragment ions for this compound under both EI and ESI conditions.

Ionization ModePredicted m/zProposed Ion Structure/FormulaFragmentation MechanismRelative Abundance
EI (GC-MS) 165[C₁₀H₁₅NO]•⁺Molecular IonLow
44 [C₂H₆N]⁺ Alpha-cleavage (Base Peak) Very High (100%)
108[C₇H₈O]•⁺p-Cresol ion from ether cleavageModerate
91[C₇H₇]⁺Tropylium ion from benzyl moietyModerate to Low
ESI-MS/MS 166[C₁₀H₁₅NO+H]⁺Precursor Ion (MS1)High
149[C₁₀H₁₃O]⁺Loss of neutral NH₃High
109[C₇H₉O]⁺Protonated p-cresolModerate to High
58 [C₃H₈N]⁺ Protonated aminopropane fragment High

Visualization of Fragmentation Pathways

The logical flow of fragmentation can be visualized to aid in spectral interpretation.

Electron Ionization (EI) Pathway

EI_Fragmentation M [M]•+ m/z 165 F44 [CH(CH₃)NH₂]⁺ m/z 44 (Base Peak) M->F44 α-Cleavage - •C₈H₉O F108 [p-cresol]•+ m/z 108 M->F108 Ether Cleavage + H rearrangement F91 [Tropylium]⁺ m/z 91 F108->F91 - OH

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI-MS/MS) Pathway

ESI_Fragmentation MH [M+H]⁺ m/z 166 F149 [M+H - NH₃]⁺ m/z 149 MH->F149 Neutral Loss F109 [p-cresol+H]⁺ m/z 109 MH->F109 Ether Cleavage F58 [C₃H₈N]⁺ m/z 58 MH->F58 Ether Cleavage

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocols

The choice between GC-MS and LC-MS depends on the overall goals of the analysis, sample matrix, and volatility of other target analytes.

Protocol 1: GC-MS Analysis for Volatile Impurities

GC-MS is well-suited for this compound due to its volatility. While primary amines can sometimes exhibit poor peak shape on standard GC columns, modern base-deactivated columns often provide excellent performance without derivatization.[14] If peak tailing is observed, derivatization can be employed.[15][16]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Dissolve 1. Dissolve sample (e.g., 1 mg/mL in Methanol) Dilute 2. Dilute to working range (e.g., 1-10 µg/mL) Dissolve->Dilute Derivatize 3. (Optional) Derivatize with BSTFA or MSTFA if needed Dilute->Derivatize Inject 4. Inject 1 µL into GC-MS Derivatize->Inject Separate 5. Chromatographic Separation Ionize 6. EI Ionization (70 eV) Separate->Ionize Analyze 7. Mass Analysis (Scan m/z 40-200) Ionize->Analyze

Caption: General workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample or Active Pharmaceutical Ingredient (API) in a suitable solvent like methanol or dichloromethane to a stock concentration of 1 mg/mL.

    • Perform serial dilutions to achieve a working concentration in the range of 1-10 µg/mL.

  • Instrumentation & Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent base-deactivated column.[17]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Splitless mode, 250 °C.

    • Oven Program: Start at 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min). [This is a starting point and must be optimized].

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan (m/z 40-200) for identification. Selected Ion Monitoring (SIM) can be used for quantification, monitoring m/z 44, 108, and 165.

Protocol 2: LC-MS/MS Analysis for Comprehensive Impurity Profiling

LC-MS/MS is the preferred method for profiling impurities in complex pharmaceutical matrices, especially when non-volatile compounds are also of interest.[1][2][5]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the API sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • Instrumentation & Conditions:

    • LC System: Agilent 1290 Infinity II LC or equivalent.

    • Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions. [Optimization is required].

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • MS System: Agilent 6545XT AdvanceBio Q-TOF or triple quadrupole equivalent.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 325 °C.

    • MS1 Acquisition: Scan m/z 50-300.

    • MS2 Acquisition (CID): Use targeted MS/MS on the precursor ion m/z 166. Optimize collision energy (typically 10-30 eV) to obtain key fragments (m/z 149, 109, 58).

Conclusion

The mass spectrometric behavior of this compound is predictable and characterized by distinct fragmentation pathways under both EI and ESI conditions. Under EI, the dominant fragment is the alpha-cleavage product at m/z 44. Under ESI-MS/MS, fragmentation of the protonated molecule at m/z 166 yields characteristic ions at m/z 149 (loss of NH₃), m/z 109 (protonated p-cresol), and m/z 58. The protocols provided herein serve as a robust starting point for method development, enabling confident identification and control of this impurity in pharmaceutical workflows.

References

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Retrieved from [Link]

  • Tzizin, E., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry. Retrieved from [Link]

  • Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. Retrieved from [Link]

  • Li, G., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. Retrieved from [Link]

  • Auriga Research. (2024). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • Suhre, J. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]

  • IJBPAS. (2022). Quantitative analysis of mexiletine in human plasma by uplc mass spectrometry. International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. Retrieved from [Link]

  • Allen, F. H., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for the Chiral Separation of 1-(4-Methylphenoxy)propan-2-amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-(4-Methylphenoxy)propan-2-amine. As the pharmacological and toxicological profiles of chiral amines can be enantiomer-dependent, their accurate separation is critical for drug development, quality control, and regulatory compliance.[1][2] This protocol utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, a widely successful strategy for resolving primary amines.[1] We provide a comprehensive methodology, from mobile phase preparation to system suitability and method validation considerations based on ICH Q2(R1) guidelines, designed for immediate implementation in research and pharmaceutical laboratories.

Introduction: The Imperative of Chiral Separation

This compound is a primary amine containing a single stereocenter. In pharmaceutical development, it is well-established that enantiomers of a chiral compound can exhibit markedly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[2] For instance, in the structurally related beta-blocker class, the (S)-enantiomer is often responsible for the therapeutic effect, being up to 100 times more potent than the (R)-enantiomer.[3][4] Therefore, a validated analytical method capable of accurately quantifying the enantiomeric purity is an absolute necessity.

Direct separation using HPLC with a chiral stationary phase (CSP) is the most prevalent and efficient technique for resolving enantiomers.[2][5][6] Among the various CSPs available, those based on derivatized polysaccharides (amylose and cellulose) have demonstrated broad applicability and high enantioselectivity for a vast range of chiral compounds, including primary amines.[1]

The Principle: Chiral Recognition on Polysaccharide CSPs

The success of this method hinges on the chiral recognition mechanism of the polysaccharide-based CSP. These phases, typically comprising cellulose or amylose derivatives like tris(3,5-dimethylphenylcarbamate) coated onto a silica support, create a complex chiral environment. The separation is achieved through the transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.

The primary interaction forces at play include:

  • Hydrogen Bonding: The primary amine (-NH₂) and the ether oxygen of the analyte can act as hydrogen bond acceptors and donors, interacting with the carbamate groups on the CSP.

  • π-π Interactions: The aromatic (4-methylphenoxy) ring of the analyte can engage in π-π stacking with the phenyl groups of the chiral selector.

  • Steric Interactions: The precise three-dimensional fit of each enantiomer into the chiral grooves or cavities of the polysaccharide polymer dictates the stability of the diastereomeric complex. The enantiomer that forms the more stable complex is retained longer on the column, thus enabling separation.

The selection of a normal phase elution mode (a non-polar solvent with a polar modifier) is deliberate. It enhances the hydrogen bonding and dipole-dipole interactions that are crucial for chiral recognition on this type of CSP.

Recommended HPLC Methodology

This protocol is based on established methods for structurally analogous compounds, such as propranolol, ensuring a high probability of success.[4][7][8]

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: This cellulose-based CSP is well-documented for its excellent performance in separating a wide variety of chiral amines and aromatic compounds.[9][10] An alternative with potentially different selectivity is a coated amylose-based column such as Chiralpak® AD-H .[11]

  • Chemicals: HPLC-grade n-Hexane, HPLC-grade 2-Propanol (IPA), and Diethylamine (DEA, >99.5%).

  • Sample: Racemic this compound standard.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral separation.

ParameterRecommended ConditionRationale & Optimization Notes
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)A well-established, robust column for this compound class. Ensure the column is dedicated to normal phase use.[12][13][14]
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (85 : 15 : 0.1, v/v/v) n-Hexane: The primary non-polar solvent. 2-Propanol: The polar modifier. Its concentration is a critical parameter for adjusting retention and resolution. Decreasing the percentage of IPA will generally increase retention and may improve resolution. Diethylamine (DEA): A crucial basic additive that deactivates acidic silanol sites on the silica support, leading to improved peak shape and efficiency for basic analytes like amines.[1][15]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize run time versus resolution.
Column Temperature 25 °CTemperature can influence selectivity. Running at ambient or slightly controlled temperature is a good starting point. Lowering the temperature may increase resolution but will also increase analysis time and backpressure.
Detection UV at 225 nm or 274 nmThe phenoxy moiety provides strong UV absorbance. 225 nm will offer higher sensitivity, while 274 nm provides more specificity. A photodiode array (PDA) detector is recommended to confirm peak purity.
Injection Volume 10 µLThis can be adjusted based on sample concentration and detector response.
Sample Preparation Dissolve sample in mobile phase to a concentration of 0.5 mg/mL.Dissolving the sample in the mobile phase is critical to prevent peak distortion.[12] Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.

Experimental Protocols

Step-by-Step Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis p1 Mobile Phase Preparation (Hexane/IPA/DEA 85:15:0.1) h1 System & Column Equilibration (≥30 min with Mobile Phase) p1->h1 p2 Sample Preparation (0.5 mg/mL in Mobile Phase) h3 Sample Injection p2->h3 h2 System Suitability Test (Inject Racemic Standard) h1->h2 Ensure Stable Baseline h2->h3 If SST Passes h4 Data Acquisition & Analysis h3->h4

Caption: HPLC workflow for chiral separation.

Detailed Procedures
  • Mobile Phase Preparation:

    • Carefully measure 850 mL of n-Hexane, 150 mL of 2-Propanol, and 1.0 mL of Diethylamine.

    • Combine in a suitable solvent reservoir.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the racemic this compound standard.

    • Dissolve in and dilute to 10.0 mL with the mobile phase to achieve a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • HPLC System Setup and Equilibration:

    • Install the Chiralcel® OD-H column in the column compartment.

    • Set the column temperature to 25 °C.

    • Purge the pump with the prepared mobile phase.

    • Equilibrate the column by pumping the mobile phase at 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed at the specified detection wavelength.

  • System Suitability Testing (SST):

    • Before analyzing samples, perform at least one injection of the racemic standard solution.

    • The system is deemed suitable for use if the chromatographic performance meets the predefined criteria.

SST ParameterAcceptance CriterionPurpose
Resolution (Rs) ≥ 1.5Ensures baseline separation between the two enantiomer peaks.
Tailing Factor (Tf) 0.8 – 1.5Confirms good peak symmetry, which is essential for accurate integration.
Relative Standard Deviation (%RSD) for Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision and reproducibility of the system.
  • Sample Analysis:

    • Once the system suitability criteria are met, inject the prepared sample solutions.

    • Record the chromatogram for a sufficient duration to allow both enantiomers to elute.

    • Integrate the peak areas for each enantiomer to determine the enantiomeric ratio or enantiomeric excess (e.e.).

Method Validation Considerations (ICH Q2(R1))

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines.[4][10][11] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is demonstrated by achieving baseline resolution (Rs ≥ 1.5) and can be supported by peak purity analysis using a PDA detector.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of standards over a specified range (e.g., LOQ to 120% of the target concentration).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Determined by applying the method to a sample of known enantiomeric composition or by spiking a sample with a known amount of the minor enantiomer.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for purity testing.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min).

Conclusion

The described HPLC method provides a reliable and robust protocol for the baseline separation of this compound enantiomers. By leveraging a well-characterized polysaccharide-based chiral stationary phase and a systematically chosen normal phase mobile phase, this method is suitable for determining enantiomeric purity in both research and quality control settings. The detailed protocol and validation framework offer a clear path for implementation, ensuring accurate and reproducible results critical for the advancement of chiral drug candidates.

References

  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules. Available at: [Link]

  • SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Journal of Engineering & Processing Management. Available at: [Link]

  • Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Methods in Molecular Biology. Available at: [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry. Available at: [Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. SpringerLink. Available at: [Link]

  • Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Separation of propranolol enantiomers using chiral HPLC. ResearchGate. Available at: [Link]

  • Separation of a chiral amide on a Chiralcel OD-H column. ResearchGate. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. DAICEL. Available at: [Link]

  • Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Daicel Chiral Technologies. Available at: [Link]

  • Instruction Manual for CHIRALCEL OD-H, OJ-H. Scribd. Available at: [Link]

  • Chiralcel-OD-H-OJ-H_Manual.pdf. HPLC.eu. Available at: [Link]

  • What is Chiral Column in HPLC ?. YouTube. Available at: [Link]

  • Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

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Enantioselective synthesis of (R)- and (S)-1-(4-Methylphenoxy)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Enantioselective Synthesis of (R)- and (S)-1-(4-Methylphenoxy)propan-2-amine

A Detailed Guide for Researchers and Drug Development Professionals

Abstract

The enantiomers of 1-(4-Methylphenoxy)propan-2-amine are crucial chiral building blocks in medicinal chemistry, with each enantiomer potentially exhibiting distinct pharmacological profiles. This application note provides a comprehensive guide to the enantioselective synthesis of (R)- and (S)-1-(4-Methylphenoxy)propan-2-amine. We present and contrast three robust synthetic strategies: diastereoselective crystallization, asymmetric reductive amination, and enzymatic kinetic resolution. For each method, we offer a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and expected outcomes. Furthermore, this guide includes protocols for the analytical characterization of the final products to determine enantiomeric purity and verify chemical structure, including chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of chiral amines.

Introduction

The Significance of Chiral Amines in Medicinal Chemistry

Chiral amines are a cornerstone of modern pharmaceuticals. The specific three-dimensional arrangement of atoms in a chiral molecule, known as its stereochemistry, is pivotal to its biological activity. Enantiomers, which are non-superimposable mirror images of each other, often interact differently with chiral biological targets such as enzymes and receptors. This can lead to significant variations in their efficacy, metabolism, and toxicity. Consequently, the ability to selectively synthesize a single enantiomer of a chiral amine is of paramount importance in drug discovery and development.

Profile of this compound: Structure and Potential Applications

This compound is a primary amine with a stereocenter at the C2 position of the propyl chain. Its structure incorporates a p-cresol-derived phenoxy group, which can influence its lipophilicity and potential for aromatic interactions. While this specific compound may not be an active pharmaceutical ingredient itself, it serves as a valuable synthon for the construction of more complex molecules with potential applications in areas such as β-adrenergic receptor modulation.

The Importance of Enantioselectivity: (R)- vs. (S)-Isomers

The biological activities of the (R)- and (S)-enantiomers of this compound can differ significantly. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even contribute to undesirable side effects. Therefore, the development of efficient and scalable methods for the synthesis of each enantiomer in high purity is a critical objective.

Overview of Synthetic Strategies

This application note details three distinct and effective approaches for the enantioselective synthesis of the title compound:

  • Diastereoselective Crystallization: A classical resolution technique that relies on the separation of diastereomeric salts with different solubilities.

  • Asymmetric Reductive Amination: A modern and efficient method that directly introduces chirality during the formation of the amine.

  • Enzymatic Kinetic Resolution: A green chemistry approach that utilizes the stereoselectivity of enzymes to separate enantiomers.

Synthetic Pathways

Route A: Diastereoselective Crystallization

This method involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

The principle of diastereoselective crystallization hinges on the differential solubility of diastereomeric salts. By carefully selecting a resolving agent and solvent system, one diastereomer can be selectively precipitated from the solution, while the other remains dissolved. Subsequent liberation of the amine from the separated salt yields the desired enantiomer.

Step 1: Synthesis of Racemic this compound

  • To a solution of 4-methylphenol (1.0 equiv.) in a suitable solvent such as acetone, add potassium carbonate (1.5 equiv.).

  • Add 1-chloropropan-2-one (1.1 equiv.) and heat the mixture to reflux for 12 hours.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain 1-(4-methylphenoxy)propan-2-one.

  • Dissolve the crude ketone in methanol and add ammonium acetate (10 equiv.).

  • Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 equiv.) portion-wise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield racemic this compound.

Step 2: Chiral Resolution using L-(+)-Tartaric Acid

  • Dissolve the racemic amine (1.0 equiv.) in a minimal amount of a suitable solvent, such as a mixture of methanol and water.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5 equiv.) in the same solvent system.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to stand at room temperature for the diastereomeric salt to crystallize.

  • Collect the crystals by filtration and wash with a small amount of cold solvent. This will typically be the salt of the (R)-amine.

  • To obtain the (S)-amine, the mother liquor can be treated with a base to recover the enriched (S)-amine and then resolved using D-(-)-tartaric acid.

  • To liberate the free amine, dissolve the crystalline salt in water and basify with a strong base (e.g., 2M NaOH) to pH > 12.

  • Extract the free amine with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to obtain the enantiomerically enriched amine.

cluster_synthesis Racemic Amine Synthesis cluster_resolution Resolution A 4-Methylphenol + 1-Chloropropan-2-one B 1-(4-Methylphenoxy)propan-2-one A->B K2CO3, Acetone C Racemic this compound B->C NH4OAc, NaBH3CN D Racemic Amine E Diastereomeric Salts ((R)-amine-L-tartrate & (S)-amine-L-tartrate) D->E + L-(+)-Tartaric Acid F Crystalline (R)-amine-L-tartrate E->F Fractional Crystallization G Enriched (S)-amine in Mother Liquor E->G H (R)-1-(4-Methylphenoxy)propan-2-amine F->H Basification & Extraction I (S)-1-(4-Methylphenoxy)propan-2-amine G->I Basification, Extraction & Resolution with D-(-)-Tartaric Acid A 1-(4-Methylphenoxy)propan-2-one B Prochiral Imine A->B + Chiral Amine Source C Chiral Secondary Amine B->C Asymmetric Hydrogenation (e.g., [Ir(COD)Cl]2 + Chiral Ligand, H2) D Enantiomerically Pure Primary Amine C->D Deprotection A Racemic Amine B Reaction Mixture A->B + Acylating Agent + Lipase C Unreacted (S)-Amine + Acylated (R)-Amine B->C Reaction at ~50% Conversion D (S)-Amine C->D Separation E (R)-Amine C->E Separation & Hydrolysis

A Research Framework for Characterizing the Neuropharmacological Profile of 1-(4-Methylphenoxy)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(4-Methylphenoxy)propan-2-amine is a molecule whose neuropharmacological properties are not extensively documented in publicly available scientific literature. Its chemical structure, featuring a phenoxypropylamine backbone, bears resemblance to classes of compounds known to modulate monoaminergic neurotransmission. Specifically, the propan-2-amine moiety is a core feature of amphetamine and its analogues, while the phenoxy ring system is present in various neuroactive compounds, including the norepinephrine reuptake inhibitor atomoxetine.

This structural analogy provides a strong rationale for hypothesizing that this compound may interact with key components of the monoaminergic system, such as monoamine transporters (dopamine, norepinephrine, serotonin) or the primary metabolic enzymes, Monoamine Oxidases (MAO-A and MAO-B).

This guide is designed to serve as a comprehensive roadmap for the initial neuropharmacological characterization of this novel compound. It provides the scientific rationale and detailed, field-tested protocols for a logical, stepwise investigation, beginning with in vitro enzymatic assays and progressing to foundational in vivo behavioral screening. The protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and trustworthiness.

Part 1: In Vitro Characterization — Monoamine Oxidase (MAO) Inhibition Profile

Scientific Rationale

Monoamine oxidases (MAO) are mitochondrial-bound enzymes crucial for the oxidative deamination of neurotransmitters like dopamine, norepinephrine, and serotonin.[1] They exist in two isoforms, MAO-A and MAO-B, which differ in substrate preference and inhibitor sensitivity.[2] MAO-A preferentially metabolizes serotonin and norepinephrine and is a target for antidepressant drugs, while MAO-B primarily metabolizes dopamine and is a key target in the treatment of Parkinson's and Alzheimer's diseases.[1][3] Given that this compound is an amine, assessing its potential to inhibit MAO-A and/or MAO-B is a critical first step in elucidating its mechanism of action. An inhibitory effect would classify it as a potentially valuable tool for studying neurological disorders associated with monoamine dysregulation.

Data Presentation: MAO Inhibition Potency

Quantitative results from the inhibition assay should be summarized to determine the compound's potency (IC₅₀) and selectivity for each MAO isoform.

CompoundTarget EnzymeIC₅₀ (µM)Selectivity Ratio (MAO-B IC₅₀ / MAO-A IC₅₀)
This compoundhMAO-AExperimental Valuerowspan="2">Calculated Value
hMAO-BExperimental Value
Clorgyline (Positive Control)hMAO-AExperimental ValueN/A
Pargyline (Positive Control)hMAO-BExperimental ValueN/A
Workflow for MAO Inhibition Screening

The following diagram outlines the logical flow of the in vitro screening process.

MAO_Inhibition_Workflow cluster_assay Assay Plate Setup (96-well) start_node Start: Prepare Compound Stock prep_dilutions Prepare Test Compound Concentration Range (e.g., 0.1 nM to 100 µM) start_node->prep_dilutions Serial Dilution process_node process_node control_node control_node data_node data_node end_node End: Determine IC50 & Selectivity reagents Add Recombinant hMAO-A or hMAO-B Enzyme add_compound Add Test Compound or Controls reagents->add_compound pre_incubation Pre-incubate to allow inhibitor-enzyme interaction (30 min, RT) add_compound->pre_incubation controls Positive Controls: Clorgyline (MAO-A) Pargyline (MAO-B) Negative Control: Vehicle (DMSO) controls->add_compound add_substrate Initiate Reaction: Add Substrate/Probe Mix (e.g., Kynuramine, Amplex Red) pre_incubation->add_substrate incubation Incubate (60 min, 37°C) Allow product formation add_substrate->incubation read_plate Measure Signal (Fluorescence/Absorbance) using Plate Reader incubation->read_plate analyze Calculate % Inhibition vs. Vehicle Control read_plate->analyze plot Plot Dose-Response Curve (Inhibition vs. [Compound]) analyze->plot plot->end_node

Caption: Workflow for determining MAO-A/B inhibition.
Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

This protocol is adapted from standard spectrophotometric methods used for screening MAO inhibitors.[1][3] It utilizes kynuramine as a substrate, whose deamination by MAO leads to the formation of 4-hydroxyquinoline, a product that can be measured spectrophotometrically.

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes (e.g., from insect cells).

  • This compound (Test Compound).

  • Kynuramine dihydrobromide (Substrate).

  • Clorgyline (MAO-A selective inhibitor, Positive Control).

  • Pargyline or Selegiline (MAO-B selective inhibitor, Positive Control).

  • Potassium phosphate buffer (100 mM, pH 7.4).

  • Dimethyl sulfoxide (DMSO).

  • 96-well UV-transparent microplates.

  • Microplate spectrophotometer capable of reading at ~316 nm.

2. Preparation of Solutions:

  • Enzyme Working Solutions: Dilute recombinant hMAO-A and hMAO-B in phosphate buffer to a concentration that yields a linear reaction rate for at least 60 minutes. This must be optimized empirically beforehand.

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Test Compound Dilutions: Perform serial dilutions of the stock solution in phosphate buffer to create a range of concentrations (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration in the assay well is ≤1%.

  • Control Inhibitor Stocks: Prepare 1 mM stock solutions of clorgyline and pargyline in DMSO.

  • Substrate Solution: Prepare a 100 µM kynuramine solution in phosphate buffer.

3. Assay Procedure:

  • Plate Layout: Designate wells for blanks (buffer only), vehicle controls (enzyme + vehicle), positive controls (enzyme + control inhibitor), and test compound at various concentrations.

  • Enzyme Addition: Add 50 µL of the appropriate enzyme working solution (hMAO-A or hMAO-B) to each well, except for the blanks. Add 50 µL of buffer to the blank wells.

  • Inhibitor/Compound Addition: Add 25 µL of the test compound dilutions, vehicle control (buffer with equivalent DMSO), or positive control inhibitor to the appropriate wells.

  • Pre-incubation: Mix gently on a plate shaker and pre-incubate the plate for 30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[4]

  • Reaction Initiation: Add 25 µL of the 100 µM kynuramine substrate solution to all wells to initiate the reaction. The total volume is now 100 µL.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 316 nm every 2 minutes for 30-60 minutes to determine the rate of 4-hydroxyquinoline formation.

4. Data Analysis & Validation:

  • Calculate Reaction Rates: Determine the rate of reaction (V₀, change in absorbance per minute) for each well from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Rate_Test_Compound - Rate_Blank) / (Rate_Vehicle_Control - Rate_Blank))

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of enzyme activity.

  • Validation: The positive controls (clorgyline for MAO-A, pargyline for MAO-B) must show potent inhibition with IC₅₀ values consistent with literature reports. The vehicle control should show robust enzyme activity.

Part 2: In Vivo Behavioral Phenotyping — Locomotor Activity

Scientific Rationale

The open-field test is a cornerstone of behavioral neuroscience for assessing general locomotor activity, exploration, and anxiety-like behavior in rodents.[5] By modulating monoamine levels, a compound can produce stimulant (hyperlocomotion) or sedative (hypolocomotion) effects. For a novel compound like this compound, this test serves as a critical initial in vivo screen to determine its overall behavioral effect profile and establish a dose-response relationship.[6] This information is essential for guiding the design of more complex behavioral assays.

Data Presentation: Key Locomotor Parameters

Results should be tabulated to compare the effects of different doses of the compound against the vehicle control.

Treatment Group (Dose, mg/kg)Total Distance Traveled (m)Time in Center Zone (s)Rearing Frequency (counts)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
Compound (Dose 1)Mean ± SEMMean ± SEMMean ± SEM
Compound (Dose 2)Mean ± SEMMean ± SEMMean ± SEM
Compound (Dose 3)Mean ± SEMMean ± SEMMean ± SEM
Workflow for Open-Field Locomotor Assay

Locomotor_Workflow cluster_testday Day of Experiment start_node Start: Animal Acclimation habituation Habituate Animals to Facility Handle daily to reduce stress start_node->habituation 1 week prior process_node process_node control_node control_node data_node data_node end_node End: Statistical Analysis & Interpretation room_acclimate Acclimate animals to testing room (≥ 60 min) dosing Administer Compound or Vehicle (e.g., i.p., p.o.) Randomize treatment groups room_acclimate->dosing wait_period Wait for Drug Absorption (e.g., 30 min post-injection) dosing->wait_period vehicle_group Control Group: Administer Vehicle (e.g., Saline + Tween 80) vehicle_group->dosing place_in_arena Gently place individual animal in the center of the open-field arena wait_period->place_in_arena record Record behavior using video-tracking software (e.g., 30-60 min session) place_in_arena->record data_extraction Software extracts key parameters: - Total Distance - Center vs. Periphery Time - Rearing, Grooming record->data_extraction cleanup Clean arena thoroughly between animals (e.g., 70% Ethanol) record->cleanup After each trial data_extraction->end_node

Caption: Workflow for rodent open-field locomotor testing.
Protocol: Rodent Open-Field Locomotor Activity Assay

This protocol outlines a standard procedure for assessing the behavioral effects of a novel compound in mice or rats.[7][8]

1. Apparatus and Environment:

  • Open-Field Arena: A square arena (e.g., 50 x 50 cm for mice, 100 x 100 cm for rats) made of a non-porous material (e.g., Plexiglas or PVC), enclosed by high walls to prevent escape.

  • Lighting: The arena should be evenly illuminated with low-level, indirect lighting (e.g., 20-30 lux) to minimize anxiety. Testing under red light is also common.[8]

  • Video Recording and Tracking: A camera mounted above the arena records the session. Automated video-tracking software (e.g., EthoVision, ANY-maze) is used to analyze the animal's movement.

  • Environment: The testing room should be quiet and isolated from external disturbances.

2. Animals and Acclimation:

  • Species: Adult male C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Acclimation: Animals should be housed in the facility for at least one week before testing. Handle each animal for a few minutes daily for 3-5 days leading up to the experiment to reduce handling stress.

  • Habituation to Room: On the day of the test, transport the animals to the testing room and leave them in their home cages for at least 60 minutes to acclimate to the new environment.[7]

3. Experimental Procedure:

  • Group Assignment: Randomly assign animals to treatment groups: Vehicle control and at least three dose levels of this compound. A typical group size is 8-12 animals.

  • Compound Administration:

    • Prepare the test compound in a suitable vehicle (e.g., 0.9% saline with 5% Tween 80).

    • Administer the compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). Record the time of administration for each animal.

  • Post-Dosing Period: Return the animal to its home cage for a pre-determined time to allow for drug absorption and distribution (e.g., 30 minutes for an IP injection). This timing should be consistent across all animals.

  • Test Session:

    • Gently place the first animal into the center of the open-field arena.

    • Immediately start the video recording and tracking software.

    • Leave the room to avoid influencing the animal's behavior.

    • Record the session for a fixed duration, typically 30 to 60 minutes.

  • Post-Session:

    • Carefully remove the animal from the arena and return it to its home cage.

    • Thoroughly clean the arena with 70% ethanol followed by water to remove any olfactory cues before introducing the next animal.[8]

    • Repeat the procedure for all animals.

4. Data Analysis & Validation:

  • Data Extraction: Use the tracking software to quantify key behavioral parameters, typically binned in 5-minute intervals to observe the time course of effects.

    • Locomotor Activity: Total distance traveled, mean velocity.

    • Exploratory Behavior: Rearing frequency (vertical activity).

    • Anxiety-like Behavior: Time spent in the center zone vs. the periphery, latency to enter the center.

  • Statistical Analysis: Use appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests like Dunnett's or Tukey's) to compare the dose groups to the vehicle control group for each parameter. A p-value < 0.05 is typically considered statistically significant.

  • Validation & Interpretation: The behavior of the vehicle-treated group should be consistent and reproducible, showing a characteristic pattern of initial high exploration that habituates over time. A significant increase in distance traveled suggests a psychostimulant effect, while a decrease suggests a sedative effect. Changes in center time can indicate anxiolytic-like (increased time) or anxiogenic-like (decreased time) properties.

References

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.[Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Ferreira-Gomes, J., et al. (2020). Impairment in locomotor activity as an objective measure of pain and analgesia in a rat model of osteoarthritis. Experimental and Therapeutic Medicine. [Link]

  • Adhikari, A., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]

  • Monoamine Oxidase (MAO) Inhibition Background Information. Evotec. [Link]

  • Novák, C., et al. (2024). Locomotion test for mice. protocols.io. [Link]

  • Novák, C., et al. (2024). (PDF) Locomotion test for mice v1. ResearchGate. [Link]

  • Võikar, V., & Stanford, S. C. (2023). The Open Field Test. Neuromethods. [Link]

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Application Notes & Protocols: Investigating 1-(4-Methylphenoxy)propan-2-amine in Rodent Models of Depression and Anxiety

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers investigating the potential antidepressant and anxiolytic properties of the novel compound 1-(4-Methylphenoxy)propan-2-amine. The structural similarity of this compound to known monoamine reuptake inhibitors, such as atomoxetine, suggests a plausible mechanism of action involving the modulation of norepinephrine and/or serotonin systems, which are critically implicated in the pathophysiology of depression and anxiety disorders.[1][2] This guide details the rationale, experimental design, and step-by-step protocols for evaluating the efficacy of this compound in established rodent behavioral paradigms. Methodologies for the Forced Swim Test (FST), Tail Suspension Test (TST), Elevated Plus Maze (EPM), and Open Field Test (OFT) are presented with an emphasis on ensuring scientific rigor, reproducibility, and data integrity.

Scientific Rationale and Background

The Monoamine Hypothesis and Compound Rationale

The monoamine hypothesis of depression posits that a deficiency in the brain of neurotransmitters such as serotonin, norepinephrine, and dopamine is a key etiological factor.[3] The majority of clinically effective antidepressants, including tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), function by increasing the synaptic availability of these monoamines.[2][4] They achieve this by blocking the transporter proteins responsible for their reuptake from the synaptic cleft.

The compound this compound belongs to the phenoxypropanamine class. Its structure is analogous to other compounds known to inhibit monoamine reuptake.[5] For instance, atomoxetine, a selective norepinephrine reuptake inhibitor, is used for treating ADHD and has demonstrated effects on executive functions often impaired in mood disorders.[1] Furthermore, studies on other phenoxypropanolamine derivatives have shown potential anxiolytic effects.[6] Therefore, it is hypothesized that this compound may exhibit antidepressant and/or anxiolytic properties by inhibiting the reuptake of key monoamines, thereby correcting neurotransmitter imbalances associated with these conditions.

Overview of Preclinical Behavioral Models

To assess the psychoactive potential of a novel compound, a battery of well-validated behavioral tests is essential. This guide focuses on four cornerstone assays:

  • For Depression-Like Behavior:

    • Forced Swim Test (FST): Measures behavioral despair or learned helplessness. A reduction in immobility time is indicative of an antidepressant-like effect.[7]

    • Tail Suspension Test (TST): A similar paradigm to the FST for mice, where immobility in a stressful, inescapable situation is measured.[8][9] Antidepressants typically reduce the duration of immobility.[10]

  • For Anxiety-Like Behavior:

    • Elevated Plus Maze (EPM): Assesses anxiety by capitalizing on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[11][12][13] Anxiolytic compounds increase the time spent and entries into the open arms.[14]

    • Open Field Test (OFT): Measures general locomotor activity and anxiety-like behavior.[15][16] Anxious animals tend to stay near the walls (thigmotaxis), while anxiolytic compounds can increase exploration of the center of the arena.[17][18]

Experimental Design and Workflow

A robust experimental design is critical for obtaining conclusive results. This involves appropriate control groups, a dose-response evaluation, and a logical flow of experiments.

Experimental Groups

A typical study design should include the following groups to ensure that the observed effects are specific to the compound and not due to the experimental procedure itself.

Group #TreatmentRationale
1Vehicle ControlTo control for the effects of the drug solvent and the injection procedure.
2This compound (Low Dose)To establish the lower bound of the therapeutic window.
3This compound (Mid Dose)To assess the dose-dependent effects of the compound.
4This compound (High Dose)To determine the maximal efficacy and potential side effects.
5Positive Control (e.g., Imipramine for FST/TST, Diazepam for EPM)To validate the sensitivity of the assay to known antidepressant or anxiolytic drugs.
Experimental Workflow Diagram

The following diagram outlines the general workflow for conducting the in vivo studies.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Behavioral Testing cluster_analysis Phase 3: Data Analysis & Interpretation Procurement Animal Procurement & Acclimation (1-2 weeks) Habituation Habituation to Handling (3-5 days) Procurement->Habituation Ethical Approval DrugPrep Compound & Vehicle Preparation Habituation->DrugPrep Randomization into Groups Admin Drug Administration (e.g., 30 min pre-test) DrugPrep->Admin Begin Dosing OFT Open Field Test (OFT) (Day 1) Admin->OFT EPM Elevated Plus Maze (EPM) (Day 2) OFT->EPM 24h Rest TST Tail Suspension Test (TST) (Day 3) EPM->TST 24h Rest FST Forced Swim Test (FST) (Day 4) TST->FST 24h Rest DataCollection Video Recording & Automated Tracking FST->DataCollection Data Export Stats Statistical Analysis (e.g., ANOVA, t-test) DataCollection->Stats Interpretation Interpretation of Results Stats->Interpretation Report Reporting & Publication Interpretation->Report

Caption: General experimental workflow for preclinical evaluation.

Detailed Protocols

Ethical Note: All procedures involving animals must be approved by the local Institutional Animal Care and Use Committee (IACUC) and adhere to NIH guidelines for the care and use of laboratory animals.

Compound Preparation and Administration
  • Preparation: Prepare a stock solution of this compound in a suitable vehicle. A common vehicle is 0.9% saline with 1-2 drops of Tween 80 to aid solubility. Prepare fresh solutions on each testing day.

  • Dosing: Doses should be calculated based on the animal's body weight. A suggested dose range for a pilot study is 1, 5, and 10 mg/kg.

  • Administration: Administer the compound via intraperitoneal (i.p.) injection. The volume should typically be 10 mL/kg for mice.

  • Timing: Injections should be performed 30-60 minutes prior to behavioral testing to allow for drug absorption and distribution. This timing should be kept consistent across all animals and test days.

Protocol: Forced Swim Test (FST)

This test assesses behavioral despair in rodents.[7][19]

  • Apparatus: A transparent Plexiglas cylinder (25 cm height x 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.

  • Procedure: a. Gently place the mouse into the cylinder of water. b. The test session is typically 6 minutes long.[7] c. Video record the entire session from the side for later analysis. d. After 6 minutes, remove the mouse, dry it thoroughly with a towel, and place it in a heated cage for recovery before returning it to its home cage.

  • Scoring: The key behavior measured is immobility , defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water. Scoring is typically performed during the last 4 minutes of the 6-minute test.[20]

  • Causality: Antidepressant compounds are hypothesized to increase active, escape-oriented behaviors (swimming, climbing) and decrease the time spent immobile, reflecting an increase in resilience or motivation.

Protocol: Tail Suspension Test (TST)

This test is a measure of learned helplessness, primarily used in mice.[8][21]

  • Apparatus: A suspension bar or ledge that allows the mouse to hang freely without touching any surfaces. The area should be visually isolated to prevent one mouse from seeing another.[10]

  • Procedure: a. Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip. b. The test duration is 6 minutes.[8][10] c. Video record the session for scoring. d. The primary measure is the total time the mouse remains immobile.

  • Scoring: Immobility is defined as the complete absence of limb movement. The duration of immobility is quantified, often using automated software.

  • Causality: Similar to the FST, a state of behavioral despair is inferred from prolonged immobility. An effective antidepressant is expected to increase the latency to the first bout of immobility and decrease the total duration of immobility.

Protocol: Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[11][13][14]

  • Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm). It consists of two open arms and two enclosed arms of equal size.

  • Procedure: a. Allow the animal to habituate to the testing room for at least 30-60 minutes prior to the test.[22] b. Place the mouse in the center of the maze, facing one of the open arms.[13] c. Allow the mouse to explore the maze freely for 5 minutes.[12] d. An overhead camera should record the session for analysis by a video-tracking system. e. Clean the maze thoroughly with 70% ethanol between trials to eliminate olfactory cues.

  • Scoring: Key parameters include:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general activity).

  • Causality: A natural conflict exists between the drive to explore and the fear of open spaces. Anxiolytic compounds reduce the aversion to the open arms, resulting in increased time spent and entries into the open arms.[13]

Protocol: Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[15][16]

  • Apparatus: A square arena (e.g., 40x40x40 cm) with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone by software.

  • Procedure: a. Gently place the mouse in the center of the arena.[23] b. Allow the animal to explore for a set period, typically 5-20 minutes.[17][23] c. Record the session with an overhead camera connected to tracking software. d. Clean the apparatus thoroughly between animals.

  • Scoring:

    • Time spent in the center zone vs. the periphery.

    • Distance traveled in the center vs. periphery.

    • Total distance traveled.

    • Rearing frequency (vertical exploration).

  • Causality: Rodents naturally prefer the periphery of the arena (thigmotaxis). A greater amount of time spent in the center is interpreted as reduced anxiety-like behavior.[18] The total distance traveled serves as a crucial control measure to ensure that effects seen in other tests (like the EPM or FST) are not simply due to sedation or hyperactivity.

Data Analysis and Interpretation

Statistical Analysis

Data from each behavioral test should be analyzed using appropriate statistical methods. Typically, a one-way Analysis of Variance (ANOVA) is used to compare the means of all experimental groups. If the ANOVA shows a significant overall effect, post-hoc tests (e.g., Dunnett's or Tukey's test) can be used to perform pairwise comparisons between the vehicle control group and the drug-treated groups. A p-value of <0.05 is generally considered statistically significant.

Interpreting Potential Outcomes

The following table summarizes the expected outcomes for a compound with antidepressant or anxiolytic properties.

Behavioral TestKey ParameterInterpretation of a Positive Result
Forced Swim Test Immobility TimeSignificant decrease compared to vehicle control.
Tail Suspension Test Immobility TimeSignificant decrease compared to vehicle control.
Elevated Plus Maze % Time in Open ArmsSignificant increase compared to vehicle control.
# of Open Arm EntriesSignificant increase compared to vehicle control.
Open Field Test Time in Center ZoneSignificant increase compared to vehicle control.
Total Distance TraveledNo significant change (rules out hyperactivity/sedation).

Conclusion

References

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Development of analytical methods for the quantification of 1-(4-Methylphenoxy)propan-2-amine in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the development of analytical methods for the quantification of 1-(4-Methylphenoxy)propan-2-amine in biological samples.

Application Note: AN-MPA-2026

Topic: Robust and Validated LC-MS/MS and GC-MS Methods for the Quantification of this compound in Human Plasma and Urine

Introduction

This compound is a primary amine whose pharmacokinetic and toxicological profiles are of increasing interest in drug development and clinical research. Accurate quantification of this analyte in complex biological matrices such as plasma and urine is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. However, the inherent polarity of the primary amine group and the complexity of biological samples present significant analytical challenges, including poor chromatographic peak shape, matrix effects, and low recovery.

This application note presents two robust, selective, and sensitive methods for the quantification of this compound:

  • A primary method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) , which is the industry gold standard for bioanalytical quantification due to its superior sensitivity and selectivity.[1][2]

  • A confirmatory method using Gas Chromatography with Mass Spectrometry (GC-MS) , which provides an orthogonal technique for verification and is highly effective following a straightforward derivatization step.

These methods are designed to be validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation, ensuring data integrity and regulatory compliance.[1][3][4][5][6]

Primary Method: LC-MS/MS Quantification

Principle and Rationale

This method leverages the high selectivity of tandem mass spectrometry and the efficient separation power of modern liquid chromatography. For sample cleanup, a mixed-mode Solid-Phase Extraction (SPE) is employed. This strategy is superior to simple protein precipitation or liquid-liquid extraction for this analyte due to its ability to selectively isolate the basic amine from endogenous interferences. The use of a polymeric, mixed-mode cation-exchange sorbent provides a highly effective cleanup by retaining the protonated amine while allowing neutral and acidic matrix components to be washed away, thereby minimizing ion suppression and improving method robustness.[7]

Experimental Workflow: LC-MS/MS

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Urine Sample (500 µL) Spike Spike Internal Standard (e.g., Deuterated Analog) Sample->Spike Pretreat Pre-treat Sample (Add 500 µL 4% H3PO4) Spike->Pretreat SPE_Load Load Pre-treated Sample Pretreat->SPE_Load SPE_Condition Condition SPE Cartridge (Methanol, then Water) SPE_Equilibrate Equilibrate SPE Cartridge (4% H3PO4) SPE_Condition->SPE_Equilibrate SPE_Equilibrate->SPE_Load SPE_Wash1 Wash 1: 0.1 M HCl (Removes weak bases) SPE_Load->SPE_Wash1 SPE_Wash2 Wash 2: Methanol (Removes phospholipids) SPE_Wash1->SPE_Wash2 SPE_Elute Elute Analyte (5% NH4OH in Methanol) SPE_Wash2->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Sep Chromatographic Separation (Reversed-Phase C18) Inject->LC_Sep MS_Detect Mass Spectrometric Detection (Positive ESI, MRM Mode) LC_Sep->MS_Detect Quantify Quantification (Peak Area Ratio vs. Calibration Curve) MS_Detect->Quantify

Caption: LC-MS/MS workflow from sample preparation to final quantification.
Detailed Protocol: LC-MS/MS

2.3.1 Materials and Reagents

  • This compound reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d5

  • Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade)

  • Formic Acid, Ammonium Hydroxide, Phosphoric Acid

  • Water (Type I, 18.2 MΩ·cm)

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX, 30 mg)

2.3.2 Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment : To 500 µL of plasma or urine in a clean tube, add 50 µL of the internal standard working solution. Add 500 µL of 4% phosphoric acid in water and vortex for 10 seconds.

    • Scientist's Note: Acidification ensures the primary amine is fully protonated (cationic), which is essential for its retention on the cation-exchange sorbent.

  • SPE Cartridge Conditioning : Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • SPE Cartridge Equilibration : Equilibrate the cartridge with 1 mL of 4% phosphoric acid in water. Do not allow the sorbent bed to dry.

  • Loading : Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Aqueous Wash) : Wash the cartridge with 1 mL of 0.1 M HCl. This step removes weakly basic and neutral interferences.

  • Wash 2 (Organic Wash) : Wash the cartridge with 1 mL of methanol. This is a critical step to remove non-polar, non-basic interferences like phospholipids that can cause significant ion suppression.

  • Elution : Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Scientist's Note: The basic elution solvent neutralizes the protonated amine, disrupting its ionic bond with the sorbent and allowing it to be eluted.

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B) and transfer to an autosampler vial.

2.3.3 Instrumentation and Conditions

Parameter LC Conditions MS/MS Conditions
Instrument UPLC/HPLC SystemTriple Quadrupole Mass Spectrometer
Column Reversed-Phase C18 Column (e.g., 50 x 2.1 mm, 1.8 µm)Ion Source
Mobile Phase A 0.1% Formic Acid in WaterElectrospray Ionization (ESI), Positive Mode
Mobile Phase B 0.1% Formic Acid in AcetonitrileSpray Voltage
Flow Rate 0.4 mL/min3.5 kV
Column Temperature 40°CSource Temp.
Injection Volume 5 µL150°C
Gradient Elution 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)Acquisition Mode
Multiple Reaction Monitoring (MRM)
MRM Transitions
To be optimized by infusion. Hypothetical: Analyte (Q1/Q3), IS (Q1/Q3)

Confirmatory Method: GC-MS Quantification

Principle and Rationale

GC-MS provides an excellent orthogonal confirmation method. Direct analysis of primary amines by GC can be problematic due to their polarity, which leads to peak tailing and interaction with active sites in the GC system. To overcome this, a derivatization step is performed following a simple liquid-liquid extraction (LLE). Derivatization with an agent like trifluoroacetic anhydride (TFAA) replaces the active hydrogens on the amine with a non-polar, fluorinated group. This increases the analyte's volatility and thermal stability while improving its chromatographic properties, resulting in sharp, symmetrical peaks.[8][9]

Experimental Workflow: GC-MS

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma or Urine Sample (500 µL) Spike Spike Internal Standard Sample->Spike Alkalinize Alkalinize Sample (Add 100 µL 1M NaOH) Spike->Alkalinize LLE Liquid-Liquid Extraction (Add 2 mL MTBE, Vortex) Alkalinize->LLE Centrifuge Centrifuge to Separate Layers LLE->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Derivatize Derivatize with TFAA (in Ethyl Acetate, 60°C for 30 min) Evaporate->Derivatize Evaporate2 Evaporate Reagents Derivatize->Evaporate2 Reconstitute Reconstitute in Ethyl Acetate Evaporate2->Reconstitute Inject Inject into GC-MS Reconstitute->Inject GC_Sep Chromatographic Separation (DB-5ms Column) Inject->GC_Sep MS_Detect Mass Spectrometric Detection (EI Mode, SIM) GC_Sep->MS_Detect Quantify Quantification (Peak Area Ratio vs. Calibration Curve) MS_Detect->Quantify

Caption: GC-MS workflow including LLE and essential derivatization step.
Detailed Protocol: GC-MS

3.3.1 Materials and Reagents

  • All materials from Section 2.3.1

  • Methyl tert-butyl ether (MTBE, HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Sodium Hydroxide (NaOH)

  • Trifluoroacetic Anhydride (TFAA)

3.3.2 Sample Preparation: Liquid-Liquid Extraction (LLE) & Derivatization

  • Sample Alkalinization : To 500 µL of plasma or urine, add 50 µL of the internal standard working solution. Add 100 µL of 1 M NaOH to raise the pH > 10.

    • Scientist's Note: Basification deprotonates the amine, converting it to its neutral, "free base" form, which is soluble in organic extraction solvents.[10]

  • Extraction : Add 2 mL of MTBE, cap, and vortex vigorously for 5 minutes.

  • Centrifugation : Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.

  • Solvent Transfer : Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation : Evaporate the MTBE to dryness under a stream of nitrogen at 40°C.

  • Derivatization : Add 50 µL of ethyl acetate and 25 µL of TFAA to the dried residue. Cap the tube and heat at 60°C for 30 minutes.

  • Final Evaporation & Reconstitution : Cool the sample, then evaporate the remaining reagents to dryness under nitrogen. Reconstitute the derivatized residue in 50 µL of ethyl acetate for injection.

3.3.3 Instrumentation and Conditions

Parameter GC Conditions MS Conditions
Instrument Gas Chromatograph with Mass SpectrometerSingle or Triple Quadrupole Mass Spectrometer
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)Ion Source
Carrier Gas Helium, constant flow at 1.2 mL/minElectron Ionization (EI) at 70 eV
Injection Mode Splitless, 1 µLAcquisition Mode
Injector Temp. 250°CSelected Ion Monitoring (SIM)
Oven Program Initial 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min)Monitored Ions
To be determined from the mass spectrum of the derivatized standards.

Bioanalytical Method Validation

For any quantitative bioanalytical method to be considered reliable, it must undergo a thorough validation process.[1] The protocols described herein should be validated according to current regulatory guidelines.[4][6][11] The key parameters and typical acceptance criteria are summarized below.

Validation Parameter Description Typical Acceptance Criteria
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[12]No significant interfering peaks at the retention time of the analyte or IS in at least 6 unique blank matrix sources. Response of interferences should be <20% of the LLOQ response.
Calibration Curve & Linearity The relationship between instrument response and known concentrations of the analyte.A minimum of 6 non-zero standards. A linear regression model with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be ≥0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Accuracy is the closeness of measured values to the nominal value. Precision is the closeness of replicate measurements.[13]Measured at a minimum of four QC levels (LOD, Low, Mid, High). Accuracy : Mean concentration should be within ±15% of nominal (±20% at LLOQ). Precision : Coefficient of Variation (CV) or Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ).[14]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[7]Analyte response must be at least 5 times the response of a blank sample. Accuracy and precision must meet the ±20% criteria.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components. (LC-MS/MS only)The CV of the IS-normalized matrix factor from at least 6 different matrix lots should be ≤15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[12]Analyte concentration in stored QC samples should be within ±15% of the concentration of freshly prepared QC samples. Conditions tested include bench-top, freeze-thaw, and long-term freezer storage.

Conclusion

This document provides comprehensive and scientifically-grounded protocols for the quantification of this compound in human plasma and urine. The primary LC-MS/MS method offers high-throughput capability with exceptional sensitivity and selectivity, facilitated by a robust mixed-mode SPE sample preparation. The confirmatory GC-MS method provides an orthogonal and equally reliable alternative. Adherence to these protocols and the principles of bioanalytical method validation will ensure the generation of high-quality, reproducible, and defensible data suitable for regulatory submission and pivotal decision-making in drug development.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 17, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Agilent Technologies, Inc. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved January 17, 2026, from [Link]

  • Wille, S. M. R., et al. (2009). High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 33(5), 256-265. [Link]

  • Musch, G., & Massart, D. L. (1988). Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase. Journal of Chromatography A, 432, 209-218. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(4-Methylphenoxy)propan-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical resource for the synthesis of 1-(4-Methylphenoxy)propan-2-amine. Structured in a user-friendly question-and-answer format, it addresses common challenges and offers detailed, field-proven insights to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two primary and effective synthetic routes for the preparation of this compound:

  • Route A: Williamson Ether Synthesis followed by Reductive Amination. This two-step process involves the initial formation of the ketone intermediate, 1-(4-Methylphenoxy)propan-2-one, via a Williamson ether synthesis. This is followed by the reductive amination of the ketone to yield the desired primary amine.

  • Route B: Direct Reductive Amination from a Precursor Alcohol. This approach involves the synthesis of 1-(4-Methylphenoxy)propan-2-ol, which is then converted to the amine.

Q2: Which synthetic route is generally preferred?

Route A is often preferred in a laboratory setting due to the widespread availability of the starting materials and the generally high yields achievable for each step. The Williamson ether synthesis is a robust and well-understood reaction, and the subsequent reductive amination of the resulting ketone is a highly efficient method for amine synthesis.[1]

Q3: What are the key starting materials for the synthesis of 1-(4-Methylphenoxy)propan-2-one (the ketone intermediate in Route A)?

The key starting materials are p-cresol and a 3-carbon electrophile, typically chloroacetone or bromoacetone.

Q4: What are the critical parameters to control during the Williamson ether synthesis of the ketone intermediate?

The critical parameters include the choice of base, solvent, and reaction temperature. A strong base is required to deprotonate the phenolic hydroxyl group of p-cresol. The choice of solvent is crucial to ensure the solubility of the reactants and to facilitate the SN2 reaction pathway.[2][3] Temperature control is important to prevent side reactions.

Q5: What are the common reducing agents for the reductive amination step?

Several reducing agents are effective for the reductive amination of 1-(4-Methylphenoxy)propan-2-one. Common choices include:

  • Sodium cyanoborohydride (NaBH₃CN)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Catalytic hydrogenation (e.g., H₂ over a metal catalyst like palladium or nickel)[1][4]

Sodium cyanoborohydride is often favored for its selectivity in reducing the imine intermediate in the presence of the ketone.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low Yield in Williamson Ether Synthesis of 1-(4-Methylphenoxy)propan-2-one

Potential Causes and Solutions:

  • Incomplete Deprotonation of p-cresol: The phenolic proton of p-cresol must be fully removed to generate the nucleophilic phenoxide.

    • Solution: Ensure you are using a sufficiently strong base. For phenols, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are typically effective.[3] Use at least one equivalent of the base.

  • Competing E2 Elimination: The use of a sterically hindered alkyl halide can lead to elimination as a major side reaction, forming an alkene instead of the desired ether.[2][5]

    • Solution: While chloroacetone is a primary halide and less prone to elimination, ensure your reaction temperature is not excessively high, as higher temperatures can favor elimination.

  • C-Alkylation of the Phenoxide: Phenoxide ions are ambident nucleophiles and can undergo alkylation at the carbon atoms of the aromatic ring, leading to undesired byproducts.

    • Solution: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[3]

  • Hydrolysis of Chloroacetone: In the presence of a strong base and water, chloroacetone can undergo hydrolysis.

    • Solution: While some water may be present depending on the base used (e.g., aqueous NaOH), using an anhydrous solvent and a base like potassium carbonate can minimize this side reaction.

Parameter Recommendation for High Yield Rationale
Base Potassium Carbonate (K₂CO₃)A moderately strong base that is effective for deprotonating phenols and has good solubility in common solvents.
Solvent Acetone or Dimethylformamide (DMF)Polar aprotic solvents that facilitate the SN2 reaction and favor O-alkylation.[3]
Temperature 60-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.
Alkyl Halide ChloroacetoneA primary alkyl halide that is less prone to E2 elimination.
Problem 2: Low Yield or Incomplete Reaction in the Reductive Amination Step

Potential Causes and Solutions:

  • Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine (or enamine) intermediate. This is a reversible reaction.[1]

    • Solution: The reaction is often acid-catalyzed. Adding a catalytic amount of a weak acid, such as acetic acid, can promote imine formation. The removal of water, a byproduct of imine formation, can also drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Decomposition of the Reducing Agent: Some reducing agents, like sodium borohydride, are not stable in acidic conditions.

    • Solution: If using an acid catalyst for imine formation, choose a reducing agent that is stable at a lower pH, such as sodium cyanoborohydride.[4]

  • Over-alkylation: The newly formed primary amine can react with another molecule of the ketone, leading to the formation of a secondary amine as a byproduct.

    • Solution: Using a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) can help to favor the formation of the primary amine.[6]

Problem 3: Difficulty in Purifying the Final Product

Potential Causes and Solutions:

  • Presence of Unreacted Ketone: If the reductive amination did not go to completion, the final product will be contaminated with the starting ketone.

    • Solution: The amine product can be separated from the neutral ketone by acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The layers can then be separated, and the aqueous layer can be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.

  • Formation of Secondary Amine Impurity: As mentioned, over-alkylation can lead to a secondary amine impurity.

    • Solution: Careful column chromatography on silica gel can often separate the primary and secondary amines. The polarity of the eluent can be adjusted to achieve good separation.

  • Emulsion Formation During Workup: The presence of both a basic amine and a potentially acidic starting material (if any unreacted p-cresol remains) can lead to the formation of emulsions during aqueous workup.

    • Solution: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions. Slow and gentle mixing during extractions can also prevent their formation.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methylphenoxy)propan-2-one

This protocol is based on the well-established Williamson ether synthesis.[7]

Materials:

  • p-Cresol

  • Chloroacetone

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture and add chloroacetone (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-Methylphenoxy)propan-2-one.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

DOT Script for Williamson Ether Synthesis Workflow:

Williamson_Ether_Synthesis p_cresol p-Cresol reaction Reflux (4-6h) p_cresol->reaction chloroacetone Chloroacetone chloroacetone->reaction base K₂CO₃ base->reaction solvent Acetone solvent->reaction workup Aqueous Workup reaction->workup product 1-(4-Methylphenoxy)propan-2-one workup->product

Caption: Workflow for the synthesis of 1-(4-Methylphenoxy)propan-2-one.

Protocol 2: Reductive Amination of 1-(4-Methylphenoxy)propan-2-one

This protocol describes a one-pot reductive amination using sodium cyanoborohydride.[4][8]

Materials:

  • 1-(4-Methylphenoxy)propan-2-one

  • Ammonium acetate

  • Methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane

  • 1M Sodium hydroxide

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, dissolve 1-(4-Methylphenoxy)propan-2-one (1.0 eq) and a large excess of ammonium acetate (5-10 eq) in methanol.

  • Stir the solution at room temperature for 30 minutes to facilitate imine formation.

  • Slowly add sodium cyanoborohydride (1.5 eq) in portions. Caution: Sodium cyanoborohydride is toxic. Handle with appropriate safety precautions.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it with 1M sodium hydroxide solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.

DOT Script for Reductive Amination Workflow:

Reductive_Amination ketone 1-(4-Methylphenoxy)propan-2-one reaction Stir (12-24h) ketone->reaction amine_source Ammonium Acetate amine_source->reaction solvent Methanol solvent->reaction reducing_agent NaBH₃CN reducing_agent->reaction workup Acid-Base Workup reaction->workup product This compound workup->product

Caption: One-pot reductive amination workflow.

Characterization of Products

Accurate characterization of the intermediate and final product is crucial for confirming the success of the synthesis and for assessing purity.

1-(4-Methylphenoxy)propan-2-one
  • ¹H NMR: Expected signals include a singlet for the methyl group on the aromatic ring, a singlet for the methyl group adjacent to the carbonyl, a singlet for the methylene group, and signals in the aromatic region corresponding to the protons on the substituted benzene ring.

  • ¹³C NMR: Expected signals include those for the two methyl carbons, the methylene carbon, the carbonyl carbon, and the aromatic carbons.

  • IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (C=O) is expected in the region of 1710-1725 cm⁻¹.

This compound
  • ¹H NMR: The spectrum will be more complex than the ketone. Expected signals include a doublet for the methyl group adjacent to the amine, a multiplet for the methine proton, signals for the methylene protons, a singlet for the aromatic methyl group, and signals in the aromatic region. The N-H protons of the primary amine may appear as a broad singlet.[9]

  • ¹³C NMR: The spectrum will show signals for the aliphatic and aromatic carbons. The carbon bearing the amino group will be shifted compared to the carbonyl carbon in the precursor.

  • IR Spectroscopy: The characteristic C=O absorption of the ketone will be absent. Look for the appearance of N-H stretching vibrations for the primary amine, which typically appear as two bands in the region of 3300-3500 cm⁻¹.[10] An N-H bending vibration may also be observed around 1600 cm⁻¹.

  • GC-MS: This is a valuable technique for confirming the molecular weight of the product and for identifying any volatile impurities.[11][12][13]

DOT Script for Troubleshooting Logic:

Troubleshooting_Logic cluster_analysis Crude Product Analysis start Low Yield or Impure Product check_sm Verify Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions analyze_crude Analyze Crude Product (TLC, NMR, GC-MS) start->analyze_crude unreacted_sm Unreacted Starting Material Present? analyze_crude->unreacted_sm side_products Unexpected Side Products? analyze_crude->side_products incomplete_reaction Incomplete Reaction unreacted_sm->incomplete_reaction optimize_conditions Optimize Reaction Time/Temp unreacted_sm->optimize_conditions identify_impurity Identify Impurity Structure side_products->identify_impurity adjust_protocol Adjust Protocol to Minimize Side Reaction side_products->adjust_protocol incomplete_reaction->optimize_conditions identify_impurity->adjust_protocol

Caption: A logical workflow for troubleshooting suboptimal reaction outcomes.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2025, October 18). Angewandte Chemie International Edition. Retrieved from [Link]

  • Juen, M. A., et al. (n.d.). Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. ScienceOpen. Retrieved from [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Olin, J. F. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511. Washington, DC: U.S. Patent and Trademark Office.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Retrieved from [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-METHYLPHENYL)-PROPAN-2-AMINE-HYDROCHLORIDE;4-METHYLAMPHETAMINE-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]

  • PubMed. (2024, August 30). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Retrieved from [Link]

  • Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenoxy-2-propanamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0159477). Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-amine (2-aminopropane). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Reduction of Organic Halides. Retrieved from [Link]

  • Agilent. (2023, February 24). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Retrieved from [Link]

  • YouTube. (2012, October 11). Introduction to IR Spectroscopy - Amines. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • Chromatography Online. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Retrieved from [Link]

  • PubChem. (n.d.). 3-(P-Tolyloxy)propan-1-amine hydrochloride. Retrieved from [Link]

  • NIH. (n.d.). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(4-Methylphenoxy)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chromatography Division

Welcome to the technical support center for the purification of 1-(4-Methylphenoxy)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the column chromatography of this primary amine. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.

The primary obstacle in purifying basic amines like this compound is their strong interaction with the acidic surface of standard silica gel, which can lead to a host of issues including poor peak shape, low recovery, and even on-column degradation.[1][2] This guide provides robust, field-proven solutions to these common problems.

Part 1: Frequently Asked Questions (FAQs) - The Foundational Concepts

This section addresses the fundamental principles governing the chromatography of basic amines. Understanding these concepts is the first step toward successful purification.

Q1: Why is purifying this compound on standard silica gel so challenging?

A: The core of the issue lies in a fundamental acid-base interaction. Standard silica gel is characterized by a high density of surface silanol groups (Si-OH), which are weakly acidic (Brønsted acids).[2] Your target compound, this compound, is a primary amine and therefore basic. When the basic amine is loaded onto the column, it can be protonated by the acidic silanols, leading to a strong ionic interaction that effectively anchors the molecule to the stationary phase.[1][3] This results in poor elution, significant peak tailing, and often, irreversible adsorption, meaning you may not recover your compound at all.[2][3]

Q2: What is "peak tailing" and what is the specific mechanism that causes it with amines?

A: Peak tailing refers to the asymmetry in a chromatographic peak, where the back end of the peak is drawn out and slowly approaches the baseline. This is a visual indicator of a problematic interaction between the analyte and the stationary phase.

The mechanism involves multiple types of interaction sites on the silica surface. While most of the surface is relatively uniform, there are highly acidic sites that interact very strongly with the amine. As the band of your compound travels down the column, molecules that encounter these highly acidic sites are retained much longer than those that do not. This differential interaction causes the peak to spread and tail, leading to poor resolution and impure fractions.

Diagram: Mechanism of Peak Tailing and the Role of a Basic Modifier

G cluster_0 Scenario 1: No Modifier cluster_1 Scenario 2: With Triethylamine (TEA) Modifier Silica_A Acidic Silanol Site (Si-OH) Adsorbed_A Strongly Adsorbed Amine (R-NH3+) Silica_A->Adsorbed_A Causes Tailing Amine_A Amine (R-NH2) Amine_A->Silica_A Strong Acid-Base Interaction Silica_B Acidic Silanol Site (Si-OH) Masked_Silica Masked Silanol Site Silica_B->Masked_Silica TEA TEA (Et3N) TEA->Silica_B TEA preferentially binds Eluted_Amine Freely Eluting Amine Masked_Silica->Eluted_Amine Sharp Peak Amine_B Amine (R-NH2) Amine_B->Masked_Silica Weak Interaction

Caption: Amine-silica interaction and the effect of a basic modifier.

Q3: What are the primary strategies to overcome these purification challenges?

A: There are two main, highly effective strategies:

  • Mobile Phase Modification: This involves adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to your mobile phase.[1][4] This additive "masks" the acidic silanol sites on the silica, preventing your target amine from binding too strongly and allowing for symmetrical peaks and successful elution.[3]

  • Alternative Stationary Phases: Instead of modifying the mobile phase, you can change the stationary phase to one that is not acidic. The most common choices are amine-functionalized silica or alumina.[2][5] Amine-functionalized silica provides a basic surface chemistry, which is ideal for purifying basic compounds and often allows for simpler solvent systems (e.g., hexane/ethyl acetate).[4][5]

Q4: How do I decide between modifying the mobile phase and changing the stationary phase?

A: The choice depends on several factors, summarized in the table below.

FeatureMobile Phase Modification (e.g., +1% TEA)Amine-Functionalized Silica
Cost Lower initial cost (uses standard silica).Higher initial cost per column.
Convenience Readily available materials. Requires post-purification removal of the modifier (e.g., TEA).No modifier removal needed, simplifying workup.
Performance Generally good. Can still show some tailing.Often provides superior peak shape and resolution for basic amines.[1][4]
Solvent System Often requires chlorinated solvents (DCM) and methanol.Compatible with simpler, less hazardous solvents like hexane and ethyl acetate.[4]
Recommendation Good for quick, routine purifications where cost is a primary concern.Ideal for difficult separations, high-purity requirements, and simplifying post-column processing.[5]
Part 2: Troubleshooting Guide - Common Problems & Proven Solutions

This section is formatted to directly address specific issues you may encounter in the lab.

Problem 1: My compound is completely stuck on the column. I have very low (or zero) recovery.

  • Underlying Cause: This is the classic symptom of irreversible adsorption due to strong acid-base interactions between your basic amine and the acidic silica gel.[2][3] Your compound is essentially neutralized and bound to the stationary phase as a salt.

  • Immediate Solution:

    • Do not discard the column. You can likely recover your compound.

    • Prepare a highly polar, basic eluent. A common "flush" solvent system is 5-10% ammonia (as a 2M solution in methanol) in dichloromethane (DCM).

    • Run several column volumes of this flush system through your column while collecting the eluate. Your compound should now elute, likely in a single, broad peak.

    • For future attempts, proceed directly to the preventative protocol below.

  • Preventative Protocol: Incorporating a Basic Modifier

    • TLC Analysis: Develop your TLC plates using a mobile phase containing 0.5-1% triethylamine (TEA) . A good starting point for this compound is a gradient of ethyl acetate in hexanes, or for more polar impurities, methanol in DCM.

    • Column Equilibration: Before loading your sample, equilibrate the packed silica column with at least 5 column volumes of your initial mobile phase that already contains the basic modifier . This is a critical step to neutralize the stationary phase.

    • Elution: Run the column using your TEA-containing mobile phase. The compound should now elute properly.

Problem 2: My TLC spots are streaked, and my column peaks are broad and tailing.

  • Underlying Cause: This is a less severe manifestation of the same acid-base interaction described in Problem 1. The interaction is strong enough to disrupt the chromatography, causing poor peak shape, but not strong enough to cause complete retention.

  • Solution A: Optimize the Basic Modifier

    • If you are already using a modifier like TEA, ensure the concentration is sufficient (typically 0.5-2% v/v). Also, ensure the column was properly pre-equilibrated with the modified solvent.

  • Solution B: Switch to an Amine-Functionalized Stationary Phase

    • For the highest performance and sharpest peaks, an amine-functionalized silica column is the authoritative solution.[1][5] This media has a basic surface that repels the basic analyte, preventing the interactions that cause tailing.[4]

    • Workflow:

      • Perform TLC analysis on amine-functionalized silica TLC plates using a simple hexane/ethyl acetate solvent system (no TEA needed).

      • Pack and equilibrate an amine-functionalized column with your starting mobile phase.

      • Load your sample and elute. The resulting peaks will be significantly sharper, leading to better separation and higher purity fractions.

Diagram: Troubleshooting Workflow for Amine Purification

G start Problem: Poor Amine Separation (Tailing, Low Recovery) check_modifier Are you using a basic modifier (e.g., TEA)? start->check_modifier add_modifier Action: Add 1% TEA to eluent. Pre-equilibrate column. check_modifier->add_modifier No check_performance Is peak shape still poor? check_modifier->check_performance Yes path_no No outcome_good_1 Result: Successful Separation add_modifier->outcome_good_1 path_yes Yes check_performance->outcome_good_1 No switch_phase Action: Switch to Amine-Functionalized Silica Column. check_performance->switch_phase Yes path_perf_no No path_perf_yes Yes outcome_good_2 Result: Superior Separation, Sharp Peaks switch_phase->outcome_good_2

Caption: A logical workflow for troubleshooting common amine purification issues.

Problem 3: How do I remove the triethylamine (TEA) from my purified product after the column?

  • Underlying Cause: TEA is a relatively high-boiling point (89.5 °C) base and will not easily evaporate with common chromatography solvents under reduced pressure.

  • Solution: Acid-Base Liquid-Liquid Extraction

    • Combine the fractions containing your pure product and evaporate the bulk of the chromatography solvent.

    • Re-dissolve the residue in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a dilute acidic solution, such as 1M HCl or saturated ammonium chloride (NH₄Cl). The basic TEA will react with the acid and move into the aqueous layer as triethylammonium chloride. Your product, now also protonated, may also move to the aqueous layer.

    • Crucially , make the aqueous layer basic again with 1M NaOH or saturated sodium bicarbonate to deprotonate your amine product, which will then move back into the organic layer.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield your pure amine, free of TEA.

Part 3: Advanced Protocols & Special Considerations

Protocol: Chiral Separation of this compound Enantiomers

The molecule this compound possesses a chiral center. Standard chromatography will not separate its enantiomers. For applications in drug development, resolving these enantiomers is often critical.[6][7] This requires specialized techniques using Chiral Stationary Phases (CSPs).

Q: How can I separate the (R)- and (S)-enantiomers?

A: Enantiomeric separation is typically achieved using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral column. Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including aromatic amines.[6][8]

  • Recommended Columns:

    • Chiralcel® OD-H or Chiralpak® AD-H

    • Sino-Chiral OJ[9]

  • Typical Mobile Phase (Normal Phase HPLC):

    • A mixture of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).

    • A small amount of a basic additive (like diethylamine, DEA) is often required to achieve good peak shape, even on chiral columns.

  • General Procedure:

    • Dissolve a small amount of your racemic amine in the mobile phase.

    • Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

    • Inject the sample and monitor the elution.

    • Optimize the separation by adjusting the ratio of alcohol modifier. Increasing the alcohol content generally decreases retention time.[9]

ParameterTypical Starting Conditions
Column Chiralpak® AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 270 nm
References
  • Biotage. (2023). Is there an easy way to purify organic amines? [Online]. Available at: [Link]

  • Journal of Chromatographic Science. Troubleshooting in Chromatography. [Online]. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: [Link]

  • Chromatography Forum. (2009). Amine column degradation. [Online]. Available at: [Link]

  • Google Patents. (2005). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography. [Online].
  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Online]. Available at: [Link]

  • Reddit. (2018). How do I recover my product from an unsuccessful column? r/chemistry. [Online]. Available at: [Link]

  • Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development. [Online]. Available at: [Link]

  • ResearchGate. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Online]. Available at: [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification? [Online]. Available at: [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 1-substituted phenoxypropan-2-one. [Online]. Available at: [Link]

  • Analytical Methods (RSC Publishing). (2014). Chiral separation of ten arylphenoxypropionate herbicides on four chiral columns by supercritical fluid chromatography. [Online]. Available at: [Link]

  • Royal Society of Chemistry. (2009). Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. [Online]. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. [Online]. Available at: [Link]

  • National Institutes of Health (NIH). (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Online]. Available at: [Link]

  • Organic Syntheses. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Online]. Available at: [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Online]. Available at: [Link]

  • ResearchGate. (2004). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. [Online]. Available at: [Link]

  • National Institutes of Health (NIH). (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Online]. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Impact of Solvent on the Thermal Stability of Amines. [Online]. Available at: [Link]

  • PubMed. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. [Online]. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Online]. Available at: [Link]

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Troubleshooting low yield in the synthesis of 1-(4-Methylphenoxy)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(4-Methylphenoxy)propan-2-amine

Introduction: Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers and drug development professionals encountering yield-related challenges in this multi-step synthesis. We will deconstruct the most common and logical synthetic route, highlighting critical parameters and providing validated troubleshooting strategies. Our approach is grounded in mechanistic principles to empower you not just to fix a problem, but to understand its origin.

The most reliable and scalable synthesis of this compound typically proceeds via a two-stage process:

  • Williamson Ether Synthesis: Formation of the intermediate, 1-(4-methylphenoxy)propan-2-one, from 4-methylphenol (p-cresol) and a haloacetone.

  • Reductive Amination: Conversion of the ketone intermediate to the target primary amine.

This guide is structured as a series of frequently asked questions that address common failure points in each of these critical stages.

Synthetic_Pathway cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Reductive Amination pCresol 4-Methylphenol Ketone 1-(4-Methylphenoxy)propan-2-one pCresol->Ketone 1. Base (e.g., K₂CO₃) 2. Chloroacetone Solvent (e.g., Acetone) Amine This compound Ketone->Amine 1. NH₄OAc, NH₃/MeOH 2. Reducing Agent (e.g., NaBH₃CN) Solvent (e.g., MeOH)

Caption: Overall two-stage synthetic route.

Part 1: Troubleshooting the Williamson Ether Synthesis

This stage involves the SN2 reaction between the 4-methylphenoxide ion and an electrophile like chloroacetone or bromoacetone. While seemingly straightforward, several factors can drastically reduce the yield of the desired ketone intermediate.

Q1: My yield of 1-(4-methylphenoxy)propan-2-one is very low, and my starting material (4-methylphenol) is mostly unreacted. What went wrong?

This is a classic symptom of incomplete phenoxide formation or insufficient reactivity.

Answer: The root cause is almost always related to the choice of base, solvent, and temperature. The nucleophile in this reaction is the phenoxide ion, not the phenol itself. If the phenol is not adequately deprotonated, the reaction will not proceed.

  • Base Strength: The pKa of 4-methylphenol is approximately 10.26. For efficient deprotonation, the conjugate acid of the base used should have a pKa significantly higher than this value.

    • Weak Bases (e.g., NaHCO₃): Bicarbonate is generally not strong enough for complete deprotonation and will result in low conversion.

    • Moderate Bases (e.g., K₂CO₃, Cs₂CO₃): Potassium carbonate is a common, cost-effective choice. It is sufficiently basic, especially when paired with a polar aprotic solvent like acetone or DMF at reflux. Cesium carbonate offers higher reactivity due to increased solubility and the "cesium effect," but is more expensive.

    • Strong Bases (e.g., NaH, NaOH): Sodium hydride provides irreversible and complete deprotonation, driving the reaction forward. However, it is pyrophoric and requires an anhydrous solvent (like THF or DMF) and an inert atmosphere, which adds operational complexity. Sodium hydroxide can also be used, but the byproduct water must be considered, as it can interfere with the SN2 reaction.

  • Solvent Choice: The solvent must dissolve the reactants and facilitate the SN2 mechanism. Polar aprotic solvents are ideal as they solvate the cation (K⁺, Na⁺) but not the nucleophilic phenoxide anion, enhancing its reactivity.

    • Recommended: Acetone, Acetonitrile (MeCN), N,N-Dimethylformamide (DMF). Acetone is often preferred as it can be used at reflux with K₂CO₃ and is easily removed during workup.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: If using a strong base like NaH, ensure your solvent and glassware are rigorously dried. Moisture will quench the base.

  • Increase Thermal Energy: If using K₂CO₃ in acetone or MeCN, ensure the reaction is heated to a steady reflux for a sufficient period (monitor by TLC, typically 4-24 hours).

  • Consider a Stronger System: If refluxing with K₂CO₃ fails, switch to NaH in anhydrous DMF at room temperature to 50 °C.

Q2: My TLC shows the consumption of starting material, but I have multiple product spots and a low yield of the desired ketone. What are these byproducts?

Answer: The formation of multiple products points towards side reactions. In this system, the primary culprits are C-alkylation of the phenoxide and reactions involving the electrophile.

  • O-alkylation vs. C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, byproduct). O-alkylation is generally favored in polar aprotic solvents. However, factors like the presence of certain metal cations and high temperatures can increase the amount of the C-alkylated isomer.

  • Electrophile Instability: Chloroacetone and bromoacetone are susceptible to self-condensation under basic conditions. This is particularly problematic if the phenoxide is not reactive enough and the haloacetone sits in the basic mixture for extended periods.

Troubleshooting_WES Start Low Yield in Stage 1? CheckTLC Analyze TLC Plate Start->CheckTLC UnreactedSM Is 4-Methylphenol present? CheckTLC->UnreactedSM Byproducts Are multiple new spots visible? UnreactedSM->Byproducts No IncreaseReactivity Solution: - Use stronger base (NaH) - Increase temperature (reflux) - Ensure anhydrous conditions UnreactedSM->IncreaseReactivity Yes OptimizeConditions Solution: - Add chloroacetone slowly - Lower reaction temperature - Change solvent to favor O-alkylation Byproducts->OptimizeConditions Yes Success Problem Solved Byproducts->Success No (Purification Issue) IncreaseReactivity->Success OptimizeConditions->Success

Caption: Troubleshooting workflow for the Williamson ether synthesis.

Recommended Protocol to Minimize Byproducts:

  • Add the base (e.g., K₂CO₃) to a solution of 4-methylphenol in acetone.

  • Heat the mixture to reflux for 1 hour to ensure complete phenoxide formation.

  • Add the chloroacetone dropwise to the refluxing solution over 30-60 minutes. This maintains a low instantaneous concentration of the electrophile, minimizing self-condensation.

  • Continue to reflux until TLC indicates full consumption of the starting phenol.

Part 2: Troubleshooting the Reductive Amination

This stage transforms the ketone into the target amine. The reaction proceeds via the formation of an imine (or enamine) intermediate, which is then reduced. Low yields here are almost always due to an imbalance between imine formation and reduction, or incorrect pH control.

Q3: My main product is the alcohol, 1-(4-methylphenoxy)propan-2-ol, not the desired amine. How do I fix this?

Answer: This is the most common failure mode in reductive amination. It occurs when the rate of ketone reduction is faster than the rate of imine formation and subsequent reduction.

The Underlying Chemistry: The ketone carbonyl is directly reduced by powerful reducing agents like sodium borohydride (NaBH₄). The desired pathway requires the ketone to first react with an amine source (like ammonia) to form an iminium ion, which is the species that is rapidly reduced to the amine.

Competing_Pathways cluster_desired Desired Pathway (Amine Formation) cluster_side_reaction Side Reaction (Alcohol Formation) Ketone Ketone Intermediate Iminium Iminium Ion Ketone->Iminium + NH₃ - H₂O Alcohol Alcohol Byproduct Ketone->Alcohol [H⁻] Reduction Amine Target Amine Iminium->Amine [H⁻] Reduction

Caption: Competing reaction pathways in reductive amination.

Solutions:

  • Use a Selective Reducing Agent: Switch from NaBH₄ to a more selective, less reactive hydride donor.

    • Sodium cyanoborohydride (NaBH₃CN): This is the reagent of choice. It is stable at neutral pH but becomes an active reducing agent at the slightly acidic pH required for iminium ion formation (pH ~6-7). It is highly selective for reducing the protonated iminium ion over the ketone carbonyl.

    • Sodium triacetoxyborohydride (STAB): Another excellent choice, often used for reactions with primary and secondary amines. It is milder and non-toxic compared to NaBH₃CN.

  • Control the pH: Imine formation is acid-catalyzed but the amine nucleophile is deactivated by excessive protonation. The optimal pH is a delicate balance, typically between 6 and 7. Using an ammonium salt like ammonium acetate (NH₄OAc) acts as both the ammonia source and a buffer to maintain the pH in the optimal range.

Q4: The reaction is very slow or stalls completely. My starting ketone is recovered.

Answer: This indicates that the initial imine formation step is being inhibited.

  • Cause 1: Incorrect pH: If the medium is too acidic (pH < 5), the ammonia will be fully protonated to NH₄⁺, rendering it non-nucleophilic. If the medium is too basic (pH > 8), there is insufficient acid catalysis for carbonyl activation and dehydration to form the imine.

  • Cause 2: Presence of Water: Imine formation is a reversible equilibrium reaction that produces water. If excess water is present (e.g., from reagents or solvent), it can push the equilibrium back towards the starting materials according to Le Châtelier's principle.

Troubleshooting Protocol:

  • Verify pH: Use pH paper to check the reaction mixture. If necessary, adjust by adding small amounts of acetic acid.

  • Use a Water Scavenger: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water produced during imine formation, driving the equilibrium forward.

  • Ensure Sufficient Amine Source: Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) to push the equilibrium towards the imine.

Summary and Data Tables

Table 1: Reagent Selection for Williamson Ether Synthesis

ParameterOption 1 (Standard)Option 2 (High-Reactivity)Rationale
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)K₂CO₃ is safer and easier to handle. NaH ensures complete, irreversible deprotonation for stubborn reactions.
Solvent Acetone / AcetonitrileAnhydrous DMF / THFAcetone works well under reflux with K₂CO₃. DMF is required for NaH and offers excellent solubility.
Temperature Reflux (56-82 °C)0 °C to 50 °CReflux provides thermal energy for K₂CO₃. NaH is highly reactive and may not require high heat.

Table 2: Reagent Selection for Reductive Amination

ParameterOption 1 (Poor)Option 2 (Recommended)Rationale
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)NaBH₄ is too reactive and non-selective, leading to alcohol byproduct. NaBH₃CN is pH-sensitive and selectively reduces the iminium ion.
Amine/pH Source Aqueous AmmoniaAmmonium Acetate (NH₄OAc)Aqueous ammonia provides a basic pH, inhibiting imine formation. NH₄OAc provides both the ammonia source and buffers the pH to the optimal range (6-7).
Solvent Methanol (MeOH) / Ethanol (EtOH)Methanol (MeOH)Protic solvents like methanol are required to facilitate proton transfers and dissolve the reagents.

Part 3: Final Product Purification

Q5: How can I effectively purify the final this compound from the alcohol byproduct and other impurities?

Answer: The basic nature of the target amine is the key to a straightforward purification. An acid-base extraction is highly effective.

Step-by-Step Purification Protocol:

  • Quench and Concentrate: After the reaction is complete, carefully quench any remaining reducing agent with acetone or dilute acid. Remove the organic solvent (e.g., methanol) using a rotary evaporator.

  • Dissolve: Dissolve the crude residue in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with dilute aqueous acid (e.g., 1 M HCl). The basic target amine will be protonated and move into the aqueous layer, while neutral impurities (like the alcohol byproduct and unreacted ketone) will remain in the organic layer.

  • Separate Layers: Discard the organic layer containing the impurities.

  • Basify and Extract: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3 M NaOH) until the pH is >12. The protonated amine will be converted back to its freebase form, which will likely precipitate or form an oil.

  • Final Extraction: Extract the freebased amine back into a fresh portion of organic solvent (DCM or ethyl acetate). Repeat this extraction 2-3 times.

  • Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine. Further purification via distillation or chromatography can be performed if necessary.

References

  • Bordwell pKa Table (Acetonitrile) , University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Gallardo, H., et al. (2007). The Cesium Effect in Williamson Synthesis. Journal of the Brazilian Chemical Society. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. (Information on O- vs C-alkylation is a foundational concept covered in this and similar organic chemistry texts). Link to publisher: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. (A comprehensive review of the topic). Link to publisher: [Link]

Stability of 1-(4-Methylphenoxy)propan-2-amine in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(4-Methylphenoxy)propan-2-amine. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Ensuring the chemical stability and purity of your starting materials is paramount for achieving reproducible and reliable results. This guide provides in-depth answers to common questions regarding the stability of this compound, offers troubleshooting advice for common issues, and details protocols for stability assessment. Our approach is grounded in fundamental chemical principles and best practices established in the pharmaceutical industry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The structure of this compound contains a primary amine and a phenoxy ether group, making it susceptible to several degradation pathways:

  • Oxidation: The primary amine is the most reactive site and is prone to oxidation.[1][2] This can occur through exposure to atmospheric oxygen, trace metal ions, or oxidizing agents, potentially forming N-oxides, hydroxylamines, or other colored byproducts.[1] Electron-rich aromatic systems can also undergo oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[3] Aromatic ethers and amines are known to be susceptible to photolysis, which can lead to cleavage of the ether bond or reactions at the amine.[4][5]

  • Reaction with Carbonyls: Primary amines readily react with aldehydes and ketones (which can be present as impurities in solvents like acetone or as degradation products of other materials) to form imines, also known as Schiff bases.[6][7][8][9] This is a common source of unexpected impurities.

  • Extreme pH: While the compound is a base, storage in highly acidic or highly basic aqueous solutions can promote hydrolysis of the ether linkage over extended periods or at elevated temperatures. Acidic conditions, in particular, can be problematic for some aromatic amines.[10]

Q2: I dissolved the compound in methanol and the solution turned yellow/brown over a short period. What is happening and how can I prevent it?

A2: This is a classic sign of oxidative degradation. While methanol is a common solvent, it is not always inert.

  • Causality: The discoloration is likely due to the formation of oxidized species. Primary aromatic amines are known to be sensitive and can oxidize in the air.[11] This process can be accelerated by trace impurities in the solvent, such as formaldehyde or formic acid (common oxidation products of methanol), or dissolved oxygen. The amine can react with these impurities, leading to colored products.

  • Troubleshooting & Prevention:

    • Use High-Purity Solvent: Always use fresh, HPLC-grade or anhydrous-grade methanol to minimize impurities.

    • Inert Atmosphere: For maximum stability in solution, degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) before dissolving the compound. Prepare and store the solution under the same inert atmosphere.

    • Protect from Light: Store the solution in an amber vial to protect it from light, which can catalyze oxidation.[4]

    • Refrigerate: Store the stock solution at a low temperature (e.g., 2-8°C or -20°C) to slow down the degradation rate.[12][13] However, always allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q3: Can I use acetone, DMSO, or other common lab solvents to prepare stock solutions?

A3: Solvent choice is critical and depends on the intended use and storage duration.

  • Acetone (and other ketones): Not Recommended. Primary amines react with ketones to form imines.[6][7] This is a reversible reaction, but it will introduce a significant impurity into your stock solution, compromising your experiments.[6][8]

  • DMSO (Dimethyl Sulfoxide): Good for Short-Term Use. DMSO is a good solubilizing agent. However, ensure you use a high-purity, anhydrous grade. Older or lower-grade DMSO can contain acidic impurities or peroxides that may degrade the amine over time. It is also hygroscopic, meaning it absorbs water from the air, which could potentially facilitate hydrolytic degradation pathways.[12]

  • Acetonitrile (ACN): Recommended. High-purity ACN is a relatively inert and aprotic solvent that is generally a good choice for storing amine-containing compounds.

  • Ethanol: Acceptable. Similar to methanol, use high-purity grades and take precautions against oxidation. Ethanol is sometimes a better choice than methanol as it is less likely to contain formaldehyde impurities.

  • Aqueous Buffers: Use with Caution. The stability in aqueous solutions is highly pH-dependent. Generally, a slightly acidic pH (e.g., 4-6) where the amine is protonated as an ammonium salt can increase stability against oxidation but may not be compatible with your experimental system. Avoid highly acidic or basic conditions for long-term storage.[10]

Q4: My experimental results are inconsistent. Could compound degradation be the cause?

A4: Absolutely. Inconsistent results are a primary indicator of a potential stability issue with a key reagent.

  • Logical Diagnosis: If you observe a drop in efficacy, an increase in off-target effects, or poor reproducibility between experiments run on different days, you should suspect compound degradation. Degradation reduces the concentration of the active compound and introduces new, unknown impurities that could have their own biological or chemical activity.

  • Troubleshooting Workflow:

    • Prepare Fresh: Always prepare fresh dilutions from a solid sample or a recently prepared, properly stored stock solution for critical experiments.

    • Compare Old vs. New: Run a simple side-by-side experiment comparing results obtained using an old stock solution versus a freshly prepared one. A significant difference in outcome points to a stability problem.

    • Analytical Check: If available, analyze your stock solution by HPLC-UV or LC-MS to check for the appearance of new peaks (impurities) or a decrease in the area of the main peak.

In-Depth Guides & Protocols

Guide 1: Understanding the Primary Degradation Pathways

The chemical stability of this compound is dictated by its functional groups. The diagram below illustrates the most probable degradation routes. Understanding these pathways helps in designing appropriate storage strategies and analytical methods to detect impurities.

cluster_main This compound cluster_products Potential Degradation Products A Parent Compound B N-Oxide / Hydroxylamine A->B Oxidation (O2, Peroxides) C Imine Adduct (Schiff Base) A->C Reaction with Carbonyls (e.g., Acetone, Aldehydes) D Photolytic Fragments (e.g., p-Cresol, Phenols) A->D Photodegradation (UV/Visible Light)

Caption: Key degradation pathways for this compound.

Protocol 1: Recommended Procedure for Preparing and Storing Stock Solutions

This protocol minimizes the risk of degradation during routine lab use.

Materials:

  • This compound (solid)

  • High-purity, anhydrous solvent (e.g., Acetonitrile or DMSO)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with PTFE-lined caps

  • Sterile syringes and needles

Procedure:

  • Vial Preparation: Use a clean, dry amber glass vial.

  • Weighing: Weigh the desired amount of solid compound directly into the vial.

  • Solvent Degassing (Optional but Recommended): Sparge your chosen solvent with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Add the appropriate volume of degassed solvent to the vial to achieve the desired concentration.

  • Inert Overlay: Before sealing, gently flush the headspace of the vial with inert gas.

  • Sealing: Immediately cap the vial tightly. Ensure the PTFE liner provides a good seal.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.

  • Storage: Store the vial upright at ≤ -20°C, protected from light.

  • Usage: When you need to use the solution, remove it from the freezer and allow it to equilibrate completely to room temperature before opening. This prevents atmospheric moisture from condensing into the cold solution. Use a clean syringe to withdraw the required amount. Flush the headspace with inert gas again before re-sealing and returning to the freezer.

Protocol 2: A Guide to Performing a Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][2][4][14][15] This protocol is based on principles outlined in the ICH Q1A(R2) guideline.[14][16][17]

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and pathways.

Workflow Diagram:

start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) control Control Sample (Store at 4°C, protected from light) start->control acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidative Stress (3% H2O2, RT) start->oxid photo Photolytic Stress (ICH Q1B light exposure) start->photo thermal Thermal Stress (80°C, solid & solution) start->thermal analysis Analyze all samples by LC-MS/PDA at T=0, 24h, 48h, etc. control->analysis acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare a Master Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add an equal volume of 6% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.[4]

    • Photostability: Expose a solution (in a quartz or borosilicate glass vial) and a sample of solid powder to a calibrated light source according to ICH Q1B guidelines.[18][19] Keep a control sample wrapped in aluminum foil.

    • Thermal Stability: Place a vial of the solution and a vial of the solid compound in an oven at 80°C.

    • Control: Keep an aliquot of the original stock solution at 4°C, protected from light.

  • Time Points: Collect samples from each condition at specified time points (e.g., 0, 4, 8, 24, and 48 hours). For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid before analysis.

  • Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method with a photodiode array (PDA) detector and preferably a mass spectrometer (LC-MS).

  • Data Evaluation: Compare the chromatograms from the stressed samples to the control. Look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks (degradation products).

    • Changes in the UV spectrum, which can indicate structural modifications.

    • Mass balance: The sum of the parent compound and all degradation products should ideally account for the initial amount of the parent compound.[1]

Data Summary Table: Solvent & Storage Recommendations
SolventRecommended UsePotential Issues & MitigationTypical Storage Time (Stock)
Acetonitrile (ACN) Long-Term Storage, HPLC Relatively inert. Use high-purity, anhydrous grade.> 6 months at -20°C
DMSO Short-Term Storage, Bio-assays Hygroscopic; can contain acidic impurities. Use anhydrous grade, store under inert gas.< 1 month at -20°C
Methanol / Ethanol General Use, Dilutions Risk of oxidation and reaction with aldehyde impurities. Use fresh, high-purity grade; degas solvent.[6]< 1 week at 4°C
Water / Buffers Specific Assays (Use Immediately) pH-dependent hydrolysis and oxidation. Stability is generally poor. Prepare fresh daily.< 24 hours at 4°C
Acetone / Ketones NOT RECOMMENDED Forms imine adducts with the primary amine.[7]N/A

References

  • University of Calgary. Ch22: C=O + primary amine.
  • YouTube. (2019). synthesis of imines from primary amines and carbonyl compounds.
  • KPU Pressbooks. 2.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • PubMed.
  • JoVE. (2023).
  • ICH. Quality Guidelines.
  • ICH. Q1A(R2) Guideline.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.
  • PharmaTutor. (2014).
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • Unknown Source. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • Unknown Source.
  • CHEM-ADDITIVE. (2025). How to store organic amine mixtures properly?
  • Unknown Source. (2025).
  • MedCrave online. (2016).
  • ACS Publications. Stability of Structurally Varied Aqueous Amines for CO2 Capture.
  • ACS Publications. (2023).
  • ResearchGate. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture.
  • MDPI. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends.
  • CDC. (2010).
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for Amine Compounds.
  • Sci-Hub. Stability of aqueous amine solutions to thermal and oxidative degradation in the absence and the presence of CO2.
  • ResearchGate. (2025). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • University of Helsinki.
  • Cole-Parmer.
  • PubMed. Photocatalytic degradation of pharmaceutical micro-pollutants using ZnO.
  • Unknown Source.
  • Unknown Source.
  • Industrial Specialties Mfg. (2020).
  • ResearchGate. Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
  • Journal of Biomedical Research & Environmental Sciences. Photocatalytic Degradation of Polyphenols and Polyaromatic Amines in Textile Industry Wastewaters by Nano-Cerium Dioxide Doped Titanium Dioxide and the Evaluation of Acute Toxicity Assays with Microtox and Daphnia magna.
  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • FORCE Technology. Emissions and formation of degradation products in amine- based carbon capture plants.
  • ResearchGate. Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture.
  • University of Kentucky.
  • PubChem. 1-(4-Methylphenyl)propan-2-one.
  • PubChem. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1).
  • TCI Chemicals. 1-(4-Methylphenoxy)-2-propanol.
  • PubChem. 1-(4-Methylphenyl)-2-propanol.
  • PubChem. 3-(4,5-Dimethoxy-2-methylphenoxy)propan-1-amine.

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Technical Support Center: Resolving Peak Tailing in the HPLC Analysis of 1-(4-Methylphenoxy)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of 1-(4-Methylphenoxy)propan-2-amine. This document is designed for researchers, analytical scientists, and drug development professionals who are encountering peak asymmetry issues—specifically peak tailing—during the HPLC analysis of this basic compound. Our goal is to provide a scientifically grounded, in-depth resource that not only offers solutions but also explains the underlying chemical principles to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when analyzing this compound and similar basic compounds using reversed-phase HPLC.

Q1: Why is my peak for this compound exhibiting significant tailing?

A1: The primary cause is secondary ionic interactions with the stationary phase.

This compound is a basic compound due to its primary amine functional group. In typical reversed-phase HPLC, the stationary phase is silica-based (e.g., C18). The manufacturing process of silica particles leaves behind residual silanol groups (Si-OH) on the surface.[1][2]

At mid-range mobile phase pH levels (approx. 3 to 7), these silanol groups can become deprotonated (ionized) to form negatively charged silanates (Si-O⁻).[3] Simultaneously, the basic amine on your analyte becomes protonated, carrying a positive charge (R-NH₃⁺). The strong electrostatic attraction between the positively charged analyte and the negatively charged sites on the stationary phase creates a secondary, non-ideal retention mechanism.[4][5] This interaction is stronger than the desired hydrophobic interaction, causing some analyte molecules to lag behind the main peak, resulting in significant tailing.[6]

G cluster_0 Silica Surface (Stationary Phase) cluster_1 Ideal Hydrophobic Retention Silanol Ionized Silanol Group (Si-O⁻) Negative Charge Tailing Delayed Elution (Peak Tailing) Silanol->Tailing Causes Analyte Protonated Analyte (R-NH₃⁺) Positive Charge Analyte->Silanol Strong Ionic Interaction (Secondary Retention) C18 C18 Chain (Non-Polar) Analyte_Neutral Analyte Molecule Analyte_Neutral->C18 Hydrophobic Interaction

Caption: Secondary ionic interactions causing peak tailing.

Q2: How can I use mobile phase pH to improve my peak shape?

A2: Adjusting the mobile phase pH is the most powerful tool to mitigate tailing by controlling the ionization state of either the silanol groups or the analyte. [7][8]

You have two primary strategies: low pH or high pH analysis. Operating at a pH close to the analyte's pKa should be avoided, as this can lead to the presence of both ionized and unionized forms, causing peak distortion or splitting.[8][9]

StrategyRecommended pH RangeMechanism of ActionAdvantagesDisadvantages
Low pH pH < 3.0 Suppresses the ionization of residual silanol groups (Si-O⁻ → Si-OH).[4][10] The analyte remains protonated (R-NH₃⁺), but its interaction with neutral silanols is significantly weaker.Excellent peak shape, robust and reproducible separations. Compatible with most silica-based columns.Analyte retention may decrease due to increased polarity from protonation.[10]
High pH pH > 8.0 (ideally >9.5) Suppresses the ionization of the basic analyte (R-NH₃⁺ → R-NH₂). The analyte becomes neutral and interacts with the stationary phase only through hydrophobic mechanisms.Can increase retention for basic compounds. Offers alternative selectivity.Requires a specialized pH-stable column (e.g., hybrid silica or polymer-based) to prevent dissolution of the silica backbone.[3][9]

Recommendation: Start with a low pH approach (e.g., pH 2.5-3.0) as it is compatible with the widest range of standard C18 columns and is often the most effective solution.[11]

Q3: What mobile phase additives or modifiers should I consider?

A3: Mobile phase additives are crucial for masking residual silanol activity and improving peak shape, especially at low pH.

  • Acidic Modifiers (Ion-Pairing Agents): These are added to the mobile phase to maintain a low pH and interact with the analyte and stationary phase.

    • Trifluoroacetic Acid (TFA): Typically used at 0.05-0.1% (v/v). TFA is a strong acid that effectively lowers the mobile phase pH to around 2.[12] It also acts as an ion-pairing agent, where the trifluoroacetate anion pairs with the protonated amine analyte, masking its positive charge and improving its interaction with the reversed-phase stationary phase.[12][13] Caution: TFA can suppress ionization in mass spectrometry (MS) detectors and may cause baseline ripples at low UV wavelengths.[14][15]

    • Formic Acid (FA): A good alternative to TFA, especially for LC-MS applications. Used at 0.1%, it provides a pH of approximately 2.7. It is less aggressive than TFA and causes less MS signal suppression.[15]

  • Competing Bases (Silanol Blockers):

    • Triethylamine (TEA): Used at low concentrations (e.g., 25 mM or ~0.1-0.25%) in the mobile phase. TEA is a small, basic amine that competes with the analyte for binding to the active silanol sites, effectively masking them and allowing the analyte to elute with a symmetrical peak.[2] It is often used in combination with a buffer to control pH.

Experimental Protocol 1: Mobile Phase Preparation with 0.1% Formic Acid
  • Aqueous Component (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a 1 L clean glass reservoir.

    • Carefully add 1 mL of high-purity formic acid.

    • Mix thoroughly by swirling or magnetic stirring.

    • Filter the solution through a 0.22 µm membrane filter to remove particulates.

    • Degas the mobile phase using sonication or vacuum degassing.

  • Organic Component (Mobile Phase B):

    • Measure 999 mL of HPLC-grade acetonitrile (or methanol) into a separate 1 L reservoir.

    • Carefully add 1 mL of high-purity formic acid.

    • Mix, filter, and degas as described for Mobile Phase A.

  • System Equilibration:

    • Purge the HPLC pumps with the newly prepared mobile phases.

    • Equilibrate the column with the initial gradient conditions for at least 15-20 column volumes before injecting the sample.

Q4: Is my column the problem? How do I select a better HPLC column for this analysis?

A4: Yes, column choice is critical. Not all C18 columns are suitable for analyzing basic compounds. [16]

If you are using an older, "Type A" silica column, it likely has a high concentration of acidic silanols and metal impurities, which will strongly contribute to peak tailing.[1] Modern columns offer significant improvements.

Column Type / FeatureDescriptionImpact on Amine Analysis
High-Purity Silica (Type B) Made from silica with very low metal content.[17]Reduces strong interactions caused by metal-analyte chelation and lowers silanol acidity, resulting in better peak shape.[10]
End-Capped Columns Most residual silanols are chemically bonded with a small silylating agent (e.g., trimethylsilane) to make them inert.[4]Significantly reduces the number of available sites for secondary interactions, drastically improving peak symmetry for basic compounds.[1][18]
Base-Deactivated Columns A general term for modern, high-purity, densely bonded, and fully end-capped columns specifically marketed for the analysis of basic compounds.[19]This is the recommended choice. These columns provide the best peak shapes for amines under a wide range of conditions.
Hybrid Particle Columns Silica-polymer hybrid particles (e.g., Waters XTerra®, BEH).Offer an extended pH stability range (typically 1-12), making them ideal for high-pH methods where the amine analyte is neutralized.
Polar-Embedded Phases C18 chains with a polar group (e.g., amide, carbamate) embedded near the silica surface.The polar group helps to shield the analyte from residual silanols, improving peak shape. Also provides alternative selectivity.[18]

Recommendation: Select a modern, high-quality, base-deactivated C18 column from a reputable manufacturer.[16][20] For high-pH work, a hybrid particle column is essential.

Q5: Could my HPLC system be causing the peak tailing? How do I check for instrumental issues?

A5: Yes, instrumental factors can cause or worsen peak tailing, often referred to as "extra-column band broadening." [2][10]

This occurs when the sample band spreads out in volumes outside of the column itself. Common culprits include:

  • Incorrectly installed fittings: A gap between the tubing and the bottom of the port creates a void where the sample can diffuse.

  • Excessively long or wide tubing: Using tubing with a larger internal diameter or longer length than necessary between the injector, column, and detector.

  • Column void: Settling of the packed bed at the column inlet creates an empty space.[19]

Troubleshooting Workflow

G Start Peak Tailing Observed for This compound Check_Neutral Inject a Neutral Compound (e.g., Toluene, Uracil) Start->Check_Neutral Neutral_Tails Neutral Peak Also Tails Check_Neutral->Neutral_Tails Yes Neutral_OK Neutral Peak is Symmetrical Check_Neutral->Neutral_OK No Physical_Problem Indicates a Physical/Instrumental Problem Neutral_Tails->Physical_Problem Chemical_Problem Indicates a Chemical Interaction Problem Neutral_OK->Chemical_Problem Fix_Fittings Check and tighten all fittings (especially at column inlet/outlet) Physical_Problem->Fix_Fittings Optimize_Method Proceed with Method Optimization: - Adjust Mobile Phase pH - Add Modifiers (TFA, TEA) - Select Base-Deactivated Column Chemical_Problem->Optimize_Method Fix_Tubing Minimize tubing length and ID Fix_Fittings->Fix_Tubing Fix_Column Reverse flush column or replace if voided Fix_Tubing->Fix_Column

Caption: A systematic workflow to diagnose the cause of peak tailing.

Experimental Protocol 2: System Dead Volume Test
  • Prepare a Neutral Probe Sample: Dissolve a small amount of a neutral, unretained, or weakly retained compound (e.g., uracil or toluene) in your mobile phase.

  • Set Up Method: Use your current HPLC method conditions (flow rate, mobile phase composition).

  • Inject and Analyze: Inject the neutral probe sample.

  • Evaluate the Peak:

    • Symmetrical Peak: If the peak is sharp and symmetrical, your system's extra-column volume is likely not the primary cause of the tailing observed with your amine analyte. The issue is chemical.[19]

    • Tailing or Broad Peak: If the neutral probe also shows significant tailing, it strongly indicates a physical problem with your system (fittings, tubing, or column void).[19] Systematically check all connections from the injector to the detector.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • ResearchGate. (2012, August 22). Tailing in HPLC peak. Retrieved from [Link]

  • Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Quora. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]

  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methylphenyl)propane-2-amine. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Chromatography Forum. (2008, October 26). The role of TFA on Reverse phase chromatography? Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of concentration of TFA in the mobile phase on the separation of amino acids. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methyl-3-phenoxyphenyl)propan-2-amine. Retrieved from [Link]

  • MicroSolv. (2025, November 3). Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ. Retrieved from [Link]

Sources

Identifying and minimizing side reactions in the reductive amination of 1-(p-tolyloxy)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reductive amination of 1-(p-tolyloxy)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you identify and minimize common side reactions, thereby optimizing your synthetic outcomes.

Troubleshooting Guide: Identifying and Minimizing Side Reactions

This section addresses specific issues that may arise during the reductive amination of 1-(p-tolyloxy)propan-2-one. Each entry details the potential cause of the problem and provides actionable solutions grounded in chemical principles.

Problem 1: Significant Formation of a Tertiary Amine Byproduct (Over-alkylation)

Symptom: You are using a primary amine with the goal of synthesizing a secondary amine, but you observe a significant amount of the tertiary amine byproduct in your reaction mixture.

Causality: This common side reaction occurs when the initially formed secondary amine product, which is also a nucleophile, reacts with another molecule of the ketone starting material. This forms a new iminium ion, which is then reduced to the tertiary amine. This issue is particularly prevalent in one-pot reductive amination procedures where all reactants are mixed from the start.[1][2]

Solutions:

  • Two-Step (Indirect) Procedure: The most effective way to prevent over-alkylation is to separate the imine formation from the reduction step.[2][3]

    • Imine Formation: First, react 1-(p-tolyloxy)propan-2-one with the primary amine in a suitable solvent (e.g., methanol or an aprotic solvent like dichloroethane) to form the imine. The removal of water, a byproduct of this equilibrium reaction, can drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[2][4]

    • Reduction: Once the imine formation is complete (as monitored by techniques like TLC or LC-MS), add the reducing agent to selectively reduce the C=N bond.[1]

  • Stoichiometric Control: Carefully controlling the stoichiometry of your reactants can help minimize this side reaction. Using a slight excess of the primary amine can help to ensure that the ketone is consumed in the initial imine formation, leaving less available to react with the secondary amine product.

  • Choice of Reducing Agent: While less impactful than a two-step procedure, the choice of reducing agent can play a role. A milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less likely to reduce the starting ketone, which could otherwise complicate the reaction profile.[4][5]

Problem 2: Low Yield and Presence of Unreacted Ketone

Symptom: Your reaction does not go to completion, and a significant amount of the starting material, 1-(p-tolyloxy)propan-2-one, remains.

Causality: Incomplete conversion can be due to several factors, including an unfavorable equilibrium for imine/iminium ion formation, insufficiently reactive reagents, or suboptimal reaction conditions.[6]

Solutions:

  • pH Control: The formation of the imine or iminium ion intermediate is pH-dependent. The reaction is typically most efficient under mildly acidic conditions (pH 4-6).[1][7] At a pH that is too low, the amine nucleophile will be protonated and rendered non-nucleophilic.[1] Conversely, at a high pH, the carbonyl group is not sufficiently activated by protonation for the nucleophilic attack of the amine.[8] Adding a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation.[3]

  • Water Removal: As mentioned previously, the formation of the imine from the ketone and amine is a condensation reaction that produces water.[4] This is an equilibrium process, and the presence of water can shift the equilibrium back towards the starting materials. Employing methods to remove water, such as the use of molecular sieves or a Dean-Stark trap, can significantly improve the yield of the desired amine.[2]

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred over sodium borohydride (NaBH₄) for one-pot reductive aminations. This is because NaBH₄ can readily reduce the starting ketone, leading to the formation of an alcohol byproduct and a lower yield of the desired amine.[1][9] NaBH₃CN and NaBH(OAc)₃ are milder reducing agents that selectively reduce the iminium ion intermediate over the ketone.[4][5]

Problem 3: Formation of an Alcohol Byproduct

Symptom: You observe the formation of 1-(p-tolyloxy)propan-2-ol in your reaction mixture.

Causality: This side product arises from the direct reduction of the ketone starting material, 1-(p-tolyloxy)propan-2-one, by the hydride reducing agent.[1]

Solutions:

  • Select a Milder Reducing Agent: The most effective way to prevent the formation of the alcohol byproduct is to use a reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its steric bulk and reduced reactivity.[10] Sodium cyanoborohydride (NaBH₃CN) is also a good option, particularly at a controlled pH of around 6-7, where its rate of reduction of the iminium ion is much faster than that of the ketone.[5][8]

  • Two-Step Procedure: Physically separating the imine formation from the reduction step ensures that the reducing agent is only introduced after the ketone has been converted to the imine, thus eliminating the possibility of ketone reduction.[3]

Problem 4: Formation of an Enamine Byproduct

Symptom: When using a secondary amine, you observe the formation of an enamine instead of or in addition to the desired tertiary amine.

Causality: The reaction of a ketone with a secondary amine leads to the formation of an enamine.[11][12] This occurs because the intermediate iminium ion, which lacks a proton on the nitrogen, cannot be neutralized by deprotonation at the nitrogen. Instead, a proton is lost from an adjacent carbon atom to form the C=C double bond of the enamine.[12]

Solutions:

  • Ensure Complete Reduction: The enamine itself can be an intermediate that is subsequently reduced to the tertiary amine. If you are isolating the enamine, it may indicate that the reduction step is incomplete. Ensure you are using a sufficient amount of the reducing agent and allowing adequate reaction time.

  • Appropriate Reducing Conditions: The same reducing agents used for imine reduction, such as NaBH(OAc)₃ or NaBH₃CN, are also effective for reducing enamines to the corresponding tertiary amines.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reductive amination of 1-(p-tolyloxy)propan-2-one?

A1: The optimal pH for reductive amination is typically in the mildly acidic range of 4 to 6.[1][7] This pH range represents a compromise: it is acidic enough to catalyze the dehydration step of imine formation but not so acidic as to cause significant protonation of the amine nucleophile, which would render it unreactive.[1]

Q2: Which reducing agent is best for this reaction: NaBH₄, NaBH₃CN, or NaBH(OAc)₃?

A2: For a one-pot reductive amination of a ketone like 1-(p-tolyloxy)propan-2-one, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent.[3][10] It is a mild and selective reducing agent that efficiently reduces the intermediate iminium ion without significantly reducing the starting ketone.[4][13] Sodium cyanoborohydride (NaBH₃CN) is also a good choice and is particularly effective at a controlled pH.[5][8] Sodium borohydride (NaBH₄) is generally too reactive and will lead to the formation of a significant amount of the corresponding alcohol byproduct from the reduction of the ketone.[1]

Q3: Can I run this reaction as a one-pot procedure?

A3: Yes, this reaction can be performed in a single pot, and this is often done for convenience.[4] However, for reactions that are prone to side reactions like over-alkylation (when using a primary amine), a two-step procedure is often more effective in achieving a cleaner reaction profile and higher yield of the desired product.[2][3]

Q4: What are the best solvents for this reaction?

A4: Dichloroethane (DCE) is a commonly used and effective solvent for reductive aminations with sodium triacetoxyborohydride.[3] Other suitable solvents include tetrahydrofuran (THF) and, in some cases, acetonitrile.[3] For reactions using sodium cyanoborohydride, protic solvents like methanol are often employed.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques will allow you to track the consumption of the starting materials (ketone and amine) and the formation of the desired amine product and any side products.

Data and Protocols

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentAdvantagesDisadvantagesTypical Solvents
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Non-selective, reduces both ketones and imines.[1]Methanol, Ethanol
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines over ketones at neutral or slightly acidic pH.[5][9]Toxic (releases HCN upon acidification).[9]Methanol, THF
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective for imines/iminium ions.[3][10] Tolerates a wide range of functional groups.[13]More expensive than NaBH₄.Dichloroethane (DCE), THF
Experimental Protocol: Two-Step Reductive Amination of 1-(p-tolyloxy)propan-2-one with a Primary Amine using NaBH(OAc)₃

Step 1: Imine Formation

  • To a solution of 1-(p-tolyloxy)propan-2-one (1.0 eq) in anhydrous dichloroethane (DCE), add the primary amine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours, or until the formation of the imine is deemed complete by TLC or LC-MS analysis. For less reactive amines or ketones, the addition of a dehydrating agent like 4Å molecular sieves may be beneficial.[2]

Step 2: Reduction

  • To the reaction mixture containing the formed imine, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction for the disappearance of the imine intermediate by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography or other suitable methods.

Visualizing Reaction Pathways

Reductive_Amination_Pathways Ketone 1-(p-tolyloxy)propan-2-one Imine Imine Intermediate Ketone->Imine + Primary Amine - H2O TertiaryAmine Tertiary Amine (Byproduct) Ketone->TertiaryAmine Alcohol Alcohol Byproduct Ketone->Alcohol + Reducing Agent PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Imine SecondaryAmine Secondary Amine (Product) SecondaryAmine->TertiaryAmine + Ketone - H2O + Reducing Agent Imine->SecondaryAmine + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Ketone ReducingAgent->Imine

Caption: Desired reaction pathway and potential side reactions.

Troubleshooting_Workflow Start Start Reductive Amination CheckProduct Analyze Product Mixture Start->CheckProduct OverAlkylation High Tertiary Amine? CheckProduct->OverAlkylation Low Purity Success Desired Product (High Yield & Purity) CheckProduct->Success High Purity UnreactedKetone High Unreacted Ketone? OverAlkylation->UnreactedKetone No TwoStep Implement Two-Step Procedure OverAlkylation->TwoStep Yes ControlStoichiometry Adjust Stoichiometry OverAlkylation->ControlStoichiometry Also Consider AlcoholByproduct Alcohol Byproduct Present? UnreactedKetone->AlcoholByproduct No CheckpH Optimize pH (4-6) UnreactedKetone->CheckpH Yes RemoveWater Add Dehydrating Agent UnreactedKetone->RemoveWater Also Consider AlcoholByproduct->Success No MilderReductant Use Milder Reducing Agent (NaBH(OAc)3) AlcoholByproduct->MilderReductant Yes TwoStep->Start ControlStoichiometry->Start CheckpH->Start RemoveWater->Start MilderReductant->Start

Sources

Handling and storage guidelines for 1-(4-Methylphenoxy)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed to provide researchers, scientists, and drug development professionals with comprehensive technical support for the handling, storage, and use of 1-(4-Methylphenoxy)propan-2-amine. Our goal is to equip you with the necessary information to ensure the integrity of your experiments and troubleshoot common issues effectively.

Section 1: Quick Reference Data

For your convenience, here is a summary of key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 61711-87-3
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Appearance Not specified, likely a liquid or low-melting solidGeneral chemical knowledge
Boiling Point Not specified
Melting Point 153-155 °C[1]
pKa Not explicitly found for this compound. As a primary amine, it is expected to be a weak base. The pKa of the conjugate acid is likely in the range of 9-11, similar to other primary amines.[2]

Section 2: Handling and Storage Guidelines

Proper handling and storage are paramount to maintaining the quality and stability of this compound. Due to its sensitivity to environmental factors, strict adherence to these guidelines is crucial.

Personal Protective Equipment (PPE)

Before handling the compound, ensure you are equipped with the appropriate PPE. This is a critical step in laboratory safety when working with amine compounds.[]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any vapors.

Storage Conditions

This compound is sensitive to air, light, and moisture.[1] Improper storage can lead to degradation and impurities in your sample.

  • Atmosphere: Store under an inert gas such as nitrogen or argon.

  • Container: Keep the container tightly sealed to prevent moisture absorption (hygroscopic) and exposure to air.

  • Temperature: Store in a cool, dry place. Refer to the product label for the recommended storage temperature.

  • Light: Protect from light by using an amber-colored vial or storing it in a dark location.

Safe Handling Workflow

The following workflow is recommended for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_inert Prepare Inert Atmosphere prep_hood->prep_inert handle_aliquot Aliquot Required Amount prep_inert->handle_aliquot Proceed to handling handle_seal Immediately Reseal Container handle_aliquot->handle_seal cleanup_dispose Dispose of Contaminated Materials handle_seal->cleanup_dispose Proceed to cleanup cleanup_clean Clean Work Area cleanup_dispose->cleanup_clean cleanup_wash Wash Hands Thoroughly cleanup_clean->cleanup_wash

Caption: Recommended workflow for safe handling.

Section 3: Troubleshooting Guide

This section addresses common issues that may arise during experiments involving this compound.

Problem Potential Cause(s) Troubleshooting Steps
Incomplete Reaction or Low Yield 1. Degraded Reagent: The amine may have degraded due to improper storage (exposure to air, light, or moisture).2. Insufficient Reactivity: The reaction conditions (temperature, solvent, catalyst) may not be optimal.3. Incorrect Stoichiometry: Inaccurate measurement of reagents.1. Verify Reagent Quality: If possible, analyze the starting material by NMR or another suitable technique to check for impurities. Consider using a fresh bottle.2. Optimize Reaction Conditions: Increase the reaction temperature, change to a more appropriate solvent, or consider adding a catalyst. For reactions with electrophiles, the addition of a non-nucleophilic base can be beneficial.[4]3. Recalculate and Re-measure: Carefully re-measure all reagents.
Formation of Unexpected Side Products 1. Over-alkylation/acylation: The product of the initial reaction may be more nucleophilic than the starting amine, leading to further reaction.[4]2. Oxidation: Exposure to air can lead to the formation of oxidized byproducts.3. Reaction with Solvent: The amine may react with certain solvents under specific conditions.1. Control Stoichiometry: Use a controlled amount of the electrophile. It may be necessary to use a large excess of the amine to favor mono-substitution.[4]2. Maintain Inert Atmosphere: Ensure the reaction is carried out under a nitrogen or argon atmosphere.3. Choose an Inert Solvent: Select a solvent that is known to be unreactive with amines under the reaction conditions.
Difficulty in Product Purification 1. Formation of Salts: The amine product may have formed a salt with acidic byproducts, altering its solubility.2. Similar Polarity of Product and Impurities: The desired product and impurities may have very similar polarities, making chromatographic separation challenging.3. Product is an Oil: The product may not crystallize easily.1. Acid-Base Extraction: Perform an acid-base workup. Dissolve the crude product in an organic solvent and wash with a dilute acid to extract the amine into the aqueous layer. Then, basify the aqueous layer and extract the purified amine back into an organic solvent.2. Derivative Formation: Consider converting the amine to a salt (e.g., hydrochloride) which may be more crystalline and easier to purify by recrystallization.[5]3. Optimize Chromatography: Try different solvent systems or use a different stationary phase for column chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q1: How can I purify this compound if it has started to discolor?

Discoloration is often a sign of oxidation. For purification, column chromatography on silica gel is a common method. A gradient of ethyl acetate in hexanes is a good starting point for elution. Alternatively, you can attempt a vacuum distillation if the compound is thermally stable. For basic compounds like amines, adding a small amount of a non-nucleophilic base like triethylamine to the chromatography solvent can sometimes improve peak shape and recovery.

Q2: What are some common impurities I might expect in a sample of this compound?

Impurities can arise from the synthetic route. Common synthetic pathways for similar compounds suggest that potential impurities could include unreacted starting materials such as p-cresol and 2-chloropropanenitrile, or byproducts from side reactions.[6][7] If the synthesis involved a reduction step, incompletely reduced intermediates could also be present.

Q3: Can I use this compound for chiral resolution?

Yes, as a chiral amine, this compound can potentially be used as a resolving agent for racemic acids.[8] This is typically achieved by forming diastereomeric salts, which can then be separated by crystallization due to their different solubilities. The choice of solvent for this crystallization is critical and often requires empirical screening.

Q4: How do I prepare the hydrochloride salt of this amine?

To prepare the hydrochloride salt, dissolve the free base in a suitable organic solvent like diethyl ether or ethyl acetate. Then, add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.[5]

G cluster_dissolve Dissolution cluster_addition Acid Addition cluster_isolation Isolation dissolve_amine Dissolve Amine in Ether add_hcl Add HCl in Ether Dropwise dissolve_amine->add_hcl With stirring precipitate Precipitate Forms add_hcl->precipitate filter Filter the Solid precipitate->filter dry Dry the HCl Salt filter->dry

Caption: General workflow for hydrochloride salt formation.

Q5: What is the expected 1H NMR spectrum for this compound?

Section 5: References

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147–3149.

  • SpectraBase. (n.d.). 1-(4-METHYLPHENYL)-PROPAN-2-AMINE-HYDROCHLORIDE;4-METHYLAMPHETAMINE-HYDROCHLORIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4,5-Dimethoxy-2-methylphenoxy)propan-1-amine. Retrieved from [Link]

  • KiloMentor. (2017, March 11). Preparation of Pharmaceutical Salts. Retrieved from [Link]

  • Google Patents. (n.d.). Resolution of chiral amines. Retrieved from

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • PubMed. (2005, May 10). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

  • Google Patents. (n.d.). Amine acid salt compounds and process for the production thereof. Retrieved from

  • Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. Retrieved from [Link]

  • Google Patents. (n.d.). method for salt preparation. Retrieved from

  • Chemistry World. (2022, October 27). Diverse pharmaceutical building blocks prepared with evolved enzymes. Retrieved from [Link]

  • PubMed. (2005, May 10). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Retrieved from [Link]

  • PubMed. (n.d.). Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA | Request PDF. Retrieved from [Link]

Sources

Overcoming solubility issues of 1-(4-Methylphenoxy)propan-2-amine in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(4-Methylphenoxy)propan-2-amine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Due to its chemical structure—comprising a hydrophobic 4-methylphenoxy moiety and a basic propan-2-amine group—this molecule exhibits classic pH-dependent, and overall limited, aqueous solubility. This guide provides a series of troubleshooting steps and scientifically-grounded strategies to achieve successful solubilization for your experimental needs.

Frequently Asked Questions (FAQs): The Basics
Q1: I'm trying to dissolve this compound directly into a neutral buffer (e.g., PBS, pH 7.4) and it's forming a cloudy suspension or precipitate. Why is this happening?

This is expected behavior. The molecule is a weak base due to its primary amine group. In neutral or alkaline solutions, the amine group is predominantly in its un-ionized (free base) form. This form is significantly less polar and, therefore, poorly soluble in water, leading to precipitation. To achieve solubility, the amine must be protonated into its more polar, charged (salt) form.

Q2: What are the key physicochemical properties influencing the solubility of this compound?

The solubility is governed by a balance between its hydrophilic and hydrophobic features:

  • Hydrophilic Group: The primary amine (-NH₂) group. This group is basic and can be protonated (to -NH₃⁺) in acidic conditions, which dramatically increases its affinity for water. The pKa of similar simple alkyl amines is around 10.6, suggesting this compound will be positively charged and more soluble at physiological pH and below[1].

  • Hydrophobic Groups: The 4-methylphenoxy group and the propane backbone are non-polar. These parts of the molecule are responsible for its low intrinsic water solubility and tendency to aggregate in aqueous environments.

Troubleshooting and Solubilization Workflow

When encountering solubility issues, a systematic approach is crucial. The following workflow provides a decision-making process for selecting the appropriate solubilization strategy.

Solubilization Workflow start Start: Insoluble Compound ph_adjust Strategy 1: pH Adjustment (Acidification) start->ph_adjust check_sol Is Target Concentration Achieved? ph_adjust->check_sol check_compat Is the System Tolerant to Organic Solvents? check_sol->check_compat No success Success: Proceed with Experiment check_sol->success Yes cosolvent Strategy 2: Co-solvents (e.g., DMSO, Ethanol) check_sol_2 Is Target Concentration Achieved? cosolvent->check_sol_2 check_compat->cosolvent Yes cyclodextrin Strategy 3: Complexation (e.g., HP-β-CD) check_compat->cyclodextrin No check_sol_3 Is Target Concentration Achieved? cyclodextrin->check_sol_3 failure Re-evaluate: Consider combination strategies or alternative formulations check_sol_2->success Yes check_sol_2->failure No check_sol_3->success Yes check_sol_3->failure No

Caption: Decision workflow for solubilizing this compound.

Strategy 1: pH Adjustment (Acidification)

This should always be the first strategy for amine-containing compounds. By lowering the pH, you protonate the basic amine group, forming a more soluble salt.

FAQ: How far do I need to lower the pH?

A general rule of thumb is to adjust the pH to at least 2 units below the compound's pKa. Assuming a pKa of ~9.5-10.5 for the amine, adjusting the initial stock solution to a pH of ≤ 7.5 will significantly increase the proportion of the soluble, ionized form. For robust solubilization, preparing an initial acidic stock is recommended.

Protocol 1: Preparation of an Acidic Stock Solution

This protocol aims to create a 10 mM stock solution. Adjust volumes as needed.

  • Weigh Compound: Accurately weigh 1.65 mg of this compound (MW: 165.23 g/mol ).

  • Initial Acidification: Add the powder to a sterile microcentrifuge tube. Add 900 µL of sterile, nuclease-free water. The compound will likely not dissolve.

  • Titration: While vortexing gently, add 1 M Hydrochloric Acid (HCl) dropwise (e.g., 1-2 µL at a time). Continue adding acid until the solution becomes completely clear. This indicates the formation of the soluble hydrochloride salt.

  • pH Check (Optional but Recommended): Use a calibrated micro-pH probe or pH strips to confirm the pH is in the acidic range (typically pH 3-5).

  • Final Volume Adjustment: Add water to bring the final volume to 1.0 mL. This yields a 10 mM stock solution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Dilution: This acidic stock can now be diluted into your final, larger volume of neutral buffer. The buffering capacity of the final medium should be sufficient to neutralize the small amount of acid added, preventing a significant pH shift in your experiment. Always add the stock to the buffer, not the other way around, to avoid localized concentration spikes that can cause precipitation.

Strategy 2: Co-solvents

If pH adjustment alone is insufficient or if very high concentrations are required, co-solvents can be employed. Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[2][3][4]

FAQ: Which co-solvent should I use, and what are the limitations?

The choice depends on the experimental system. For in vitro assays, Dimethyl Sulfoxide (DMSO) is common due to its high solubilizing power and general acceptance in cell-based screens at low final concentrations (<0.5% v/v). For in vivo studies, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are more common.[5][] The primary limitation is potential toxicity or off-target effects of the solvent itself.[3]

Protocol 2: Preparation of a Co-solvent Stock Solution (using DMSO)
  • Weigh Compound: Weigh the desired amount of this compound.

  • Solubilization: Add the minimum volume of 100% DMSO required to completely dissolve the compound. For example, to make a 100 mM stock, add 16.5 mg to a tube and add DMSO to a final volume of 1 mL. Use gentle vortexing or sonication if needed.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Dilution: When preparing working solutions, perform serial dilutions. It is critical that the final concentration of the co-solvent in your experimental medium is low and consistent across all conditions, including vehicle controls.

Co-solventTypical Starting Concentration (Stock)Max Recommended Final Conc. (Cell-based assays)Notes
DMSO10 - 100 mM< 0.5%High solubilizing power but can be toxic at higher concentrations.[]
Ethanol10 - 50 mM< 1.0%Commonly used in formulations, but can cause protein precipitation.[]
Propylene Glycol10 - 50 mM< 2.0%A common vehicle for parenteral formulations.[5]
PEG 40010 - 40 mM< 5.0%Lower toxicity profile, often used in combination with other solvents.[][7]

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is water-soluble.[8][9][10]

FAQ: Which cyclodextrin is most effective?

For general laboratory use, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. Its amorphous structure and high aqueous solubility make it an excellent choice for enhancing the solubility of a wide range of hydrophobic compounds.[11][12]

Cyclodextrin Complexation cluster_0 Before Complexation cluster_1 After Complexation Drug Hydrophobic Drug (Insoluble) Water Aqueous Solution Complex Inclusion Complex (Soluble) Drug->Complex CD Cyclodextrin (Soluble) CD->Complex Encapsulation Water2 Aqueous Solution

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a soluble inclusion complex.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a simple kneading/sonication method.

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in water (e.g., 20-40% w/v). Warming the solution slightly (to 40-50°C) can aid dissolution.

  • Molar Ratio: Determine the desired molar ratio of Drug:HP-β-CD. A 1:1 or 1:2 ratio is a good starting point.

  • Add Drug: Slowly add the powdered this compound to the HP-β-CD solution while vortexing or stirring vigorously.

  • Facilitate Complexation:

    • Method A (Kneading): If a paste forms, knead it thoroughly for 30-60 minutes.

    • Method B (Sonication): Sonicate the suspension in a bath sonicator for 30-60 minutes, monitoring the temperature to avoid overheating.

  • Equilibration: Allow the mixture to equilibrate at room temperature for several hours or overnight with continuous stirring.

  • Clarification: The solution should become clearer as the complex forms. Centrifuge the final solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining undissolved drug.

  • Collection & Sterilization: Carefully collect the supernatant, which contains the solubilized drug-cyclodextrin complex. Filter-sterilize using a 0.22 µm syringe filter.

Advanced Strategies & Final Considerations

Q3: Can I combine these methods?

Yes, combination approaches are often highly effective. For instance, you can dissolve the compound in a small amount of an acidic solution and then dilute it into a buffer containing a co-solvent or cyclodextrin. This synergistic approach can achieve higher concentrations than any single method alone.[2][13]

Q4: My compound dissolves but crashes out of solution upon storage or after dilution. What should I do?

This indicates you are creating a metastable supersaturated solution. To prevent this:

  • Increase the concentration of the solubilizing excipient (e.g., use a higher concentration of co-solvent or cyclodextrin).

  • Prepare fresh dilutions immediately before use.

  • Store stock solutions at lower temperatures (-20°C or -80°C) to reduce molecular mobility and slow down precipitation.

  • Ensure the pH of the final solution is controlled and does not drift into a range where the compound is less soluble.

References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666.
  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
  • Jansook, P., Ogawa, N., & Loftsson, T. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics, 535(1-2), 272-284.
  • Silberberg, M. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2), 915. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025.
  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Rangel-Yagui, C. O., Pessoa Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 147-163.
  • Yalkowsky, S. H. (Ed.). (2014).
  • Singh, N. S. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Singh, A., & Worku, Z. A. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 13(9), 1345.
  • Kumar, S., & Singh, A. (2022). Solubility enhancement techniques: A comprehensive review of approaches for poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 54-62.
  • Tong, W. Q., & Lachman, L. (1995). Combined effect of complexation and pH on solubilization. Pharmaceutical Research, 12(7), 1058-1062.
  • Wikipedia. (n.d.). Isopropylamine. [Link]

Sources

Strategies for improving the enantiomeric excess in the asymmetric synthesis of 1-(4-Methylphenoxy)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the asymmetric synthesis of 1-(4-Methylphenoxy)propan-2-amine. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this critical synthesis. The following sections are structured in a question-and-answer format to directly address common challenges and provide in-depth, actionable solutions grounded in established chemical principles.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Q1: My enantiomeric excess (e.e.) is consistently low (<80%). What are the primary factors to investigate?

Low enantiomeric excess is the most common challenge in this synthesis. The root cause typically lies in one of four areas: the catalyst system, reaction conditions, substrate quality, or procedural execution. A systematic approach is crucial for diagnosis.

Answer:

A low enantiomeric excess points to a lack of effective stereochemical control during the rate-determining step of your reaction, which is typically the hydride transfer to the imine intermediate in a reductive amination pathway. Let's break down the likely culprits.

1. Catalyst and Ligand Integrity: The chiral ligand is the heart of enantioselectivity. Its effectiveness can be compromised by:

  • Impurities: Ensure the chiral ligand and metal precursor are of the highest purity. Achiral phosphine or amine impurities can form competing, non-selective catalytic species.

  • Improper Activation/Formation: If you are forming the active catalyst in situ, ensure the conditions (temperature, atmosphere, solvent) are optimal for the complete and correct formation of the desired chiral complex. Incomplete formation leaves achiral precursors that can catalyze a racemic background reaction.

  • Atmospheric Contamination: Many organometallic catalysts and ligands are sensitive to air and moisture. Perform all manipulations under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.

2. Reaction Conditions:

  • Temperature: Enantioselectivity is a result of the difference in activation energies (ΔΔG‡) for the formation of the two enantiomeric transition states. This difference is often small, and higher temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity.[1] Generally, lower temperatures favor higher e.e.[1] However, some catalytic systems show an optimal temperature range, above or below which selectivity drops.[2][3][4] It is critical to screen a range of temperatures (e.g., -20 °C, 0 °C, RT).

  • Solvent: The solvent plays a critical role in stabilizing the transition state. It can influence catalyst conformation and substrate-catalyst interactions.[5] A non-coordinating, apolar solvent (e.g., toluene, dichloromethane) often gives different results than a polar, coordinating solvent (e.g., THF, methanol). The choice is highly system-dependent and must be optimized empirically.

  • Concentration: Very high or very low concentrations can sometimes negatively affect e.e. by altering the catalyst's aggregation state or promoting side reactions.

3. Substrate Quality:

  • Purity of 1-(4-Methylphenoxy)propan-2-one: The starting ketone must be free of acidic or basic impurities that could neutralize the catalyst or base additives. Aldehyd impurities are particularly problematic as they can react faster and consume the catalyst.

  • Amine Source: If using an ammonia equivalent or a primary amine that is later deprotected, ensure its purity and correct stoichiometry.

4. Non-Catalytic Background Reaction: The desired chiral catalyst accelerates the formation of one enantiomer. However, a non-catalyzed or achirally-catalyzed "background" reaction may occur simultaneously, producing a racemic mixture and eroding the overall e.e.[2][3][4] This is often exacerbated by higher temperatures.

Troubleshooting Workflow for Low Enantiomeric Excess

Here is a systematic workflow to diagnose the issue:

G start Low e.e. (<80%) Observed catalyst Step 1: Verify Catalyst System start->catalyst c1 Use fresh, high-purity ligand & metal precursor. catalyst->c1 Purity? c2 Handle under strict inert atmosphere. catalyst->c2 Handling? c3 Run control reaction with achiral ligand. catalyst->c3 Activity? conditions Step 2: Optimize Reaction Conditions co1 Screen lower temperatures (e.g., 0°C, -20°C, -40°C). conditions->co1 Temp? co2 Screen different solvents (Toluene, THF, DCM, DCE). conditions->co2 Solvent? co3 Vary concentration. conditions->co3 Conc? substrates Step 3: Check Substrate & Reagent Purity s1 Re-purify ketone (distillation/chromatography). substrates->s1 Ketone? s2 Ensure amine source and reductant are dry and pure. substrates->s2 Other? analysis Step 4: Confirm Analytical Method a1 Verify chiral HPLC/GC method with racemic standard. analysis->a1 Standard? a2 Check for peak co-elution. analysis->a2 Separation? c1->conditions c2->conditions c3->conditions co1->substrates co2->substrates co3->substrates s1->analysis s2->analysis end_node Improved e.e. a1->end_node a2->end_node

Caption: A decision tree for troubleshooting low e.e.

Q2: I'm observing significant variability in e.e. between runs, even with the same protocol. What's the cause?

Inconsistent results are often traced to subtle, uncontrolled variables in the experimental setup.

Answer:

  • Atmospheric Moisture and Oxygen: The most common culprit. Many catalysts, especially those involving early transition metals or phosphine ligands, are highly sensitive to trace amounts of water or oxygen. A small leak in your inert atmosphere setup can lead to partial catalyst deactivation and inconsistent performance. Ensure all glassware is rigorously dried, solvents are anhydrous, and your inert gas supply is pure.

  • Reagent Stoichiometry: Precisely measuring the catalyst components is critical. Use a calibrated balance and proper weighing techniques, especially for the ligand, which is often used in very small quantities. Small errors in the metal-to-ligand ratio can drastically affect the nature of the active catalyst.

  • "Flask-to-Flask" Variability: Ensure identical reaction setup for each run. This includes using the same type of flask, the same model of stir plate (to ensure consistent mixing speed), and the same method of temperature control (e.g., a well-maintained cryostat is more reliable than an ice bath that melts over time).

  • Purity of Solvents/Reagents from Different Lots: A new bottle of solvent or reagent may contain different levels of impurities. It is good practice to qualify a new lot of any critical material before using it in your definitive experiments.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and analysis.

Q1: What are the most promising catalytic strategies for synthesizing chiral this compound with high e.e.?

Answer: The synthesis of this target molecule, a chiral primary amine, is most effectively approached via asymmetric reductive amination of the corresponding ketone, 1-(4-methylphenoxy)propan-2-one. Several powerful strategies exist:

  • Transition Metal-Catalyzed Hydrogenation: This is a highly mature and scalable technology. It involves the hydrogenation of an intermediate imine (formed in situ from the ketone and an ammonia source) using a chiral catalyst. Iridium and Rhodium complexes with chiral phosphine ligands (e.g., BINAP derivatives, Josiphos family) are particularly effective.[6]

  • Biocatalysis with Reductive Aminases (RedAms): Enzymes offer unparalleled selectivity in many cases.[7] Reductive aminases can directly convert the ketone and an amine donor (like ammonia or alanine) into the chiral amine product with exceptionally high e.e. (>99%).[8][9] This method also has the advantage of operating in aqueous media under mild conditions.[7][9]

  • Chiral Auxiliary-Based Methods: A less direct but robust approach involves reacting the ketone with a chiral amine auxiliary (e.g., (R)- or (S)-α-methylbenzylamine) to form diastereomeric imines, which are then reduced.[10][11] Subsequent hydrogenolysis removes the auxiliary to yield the desired chiral primary amine.[10]

The choice of strategy often depends on available resources (e.g., high-pressure reactors for hydrogenation, expertise in biocatalysis), scale, and the specific enantiomer required.

Table 1: Comparison of Asymmetric Synthesis Strategies

StrategyTypical Catalyst/ReagentTypical e.e. (%)AdvantagesDisadvantages
Asymmetric Hydrogenation [Ir(COD)Cl]₂ / Chiral Ligand (e.g., f-BINAPHANE)90 - 98%High turnover, scalable, well-understoodRequires high-pressure H₂, expensive ligands/metals
Biocatalysis (RedAm) Engineered Reductive Aminase>99%Extremely high selectivity, green conditionsEnzyme availability/cost, substrate scope can be limited
Chiral Auxiliary (R)-α-Methylbenzylamine, then H₂/Pd-C85 - 95% (as d.e.)No specialized catalyst needed, robustStoichiometric use of auxiliary, extra protection/deprotection steps
Q2: How does temperature specifically impact the enantiomeric excess in this reaction?

Answer: The relationship between temperature and enantiomeric excess is governed by the Eyring equation, which relates the rate constants of the competing pathways to the Gibbs free energy of activation (ΔG‡).

The enantiomeric excess is determined by the ratio of the rates of formation of the R and S enantiomers (k_R / k_S). This ratio is directly related to the difference in the activation energies of the diastereomeric transition states (ΔΔG‡ = ΔG‡_R - ΔG‡_S).

The fundamental relationship is: ln(k_R / k_S) = - ΔΔG‡ / RT

Where:

  • R is the gas constant

  • T is the absolute temperature in Kelvin

From this equation, you can see that for a given ΔΔG‡ (which is an intrinsic property of the catalytic system), the ratio k_R / k_S becomes larger as the temperature (T) decreases. A larger rate ratio directly translates to a higher enantiomeric excess. Conversely, as T increases, the ratio approaches 1, meaning the rates become more similar, and the product tends toward a racemic mixture.[1]

However, be aware of "abnormal" temperature effects where e.e. might increase with temperature over a certain range.[12] This can happen if the reaction mechanism changes, if there are multiple competing catalytic cycles, or if a competing racemic background reaction has a different temperature dependence than the desired asymmetric reaction.[2][3][4]

Q3: Can you provide a standard protocol for determining the enantiomeric excess of this compound?

Answer: Absolutely. The most reliable method for determining the e.e. of a chiral amine is through High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation:

    • Prepare a stock solution of your purified product in the mobile phase solvent (e.g., 1 mg/mL).

    • Prepare a racemic standard for method development. This can be done by synthesizing the amine using a non-chiral method (e.g., sodium borohydride reduction of the oxime) or by mixing equal amounts of the pure R and S enantiomers if available.

    • Filter all samples through a 0.22 µm syringe filter before injection.

  • HPLC Method Development (Using the Racemic Standard):

    • Column: A polysaccharide-based chiral column is a good starting point. Common choices include Chiralcel OD-H, Chiralpak AD-H, or Chiralpak IA/IB/IC.

    • Mobile Phase: Start with a mixture of hexane and isopropanol (e.g., 90:10 v/v). Small amounts of an amine additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), are often required to improve peak shape and prevent tailing for basic analytes.

    • Flow Rate: 1.0 mL/min is a standard starting flow rate.

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm or 274 nm).

    • Optimization: Inject the racemic standard. You should see two peaks. If the peaks are not baseline-separated (Resolution, Rs < 1.5), adjust the mobile phase composition. Increasing the percentage of the polar modifier (isopropanol) will typically decrease retention times, while decreasing it will increase retention and may improve separation. The goal is to achieve baseline resolution for accurate integration.

  • Analysis of the Asymmetric Synthesis Product:

    • Once the method is optimized using the racemic standard, inject your reaction sample.

    • Integrate the areas of the two enantiomer peaks.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Important Considerations:

  • The elution order of the enantiomers (R or S first) must be determined by injecting a sample of a known, pure enantiomer.

  • Always run a racemic standard on the same day as your samples to confirm system suitability.

References

  • Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst . RSC Publishing. Available at: [Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones . ACS Publications. Available at: [Link]

  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate . Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system . PubMed. Available at: [Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic B . American Chemical Society. Available at: [Link]

  • Enantioselective synthesis . Wikipedia. Available at: [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline . Frontiers. Available at: [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis . Chemical Reviews. Available at: [Link]

  • Asymmetric Reductive Amination: Convenient Access to Enantioenriched Amines . ResearchGate. Available at: [Link]

  • Strategies in asymmetric reductive amination . ResearchGate. Available at: [Link]

  • Enzymatic strategies for asymmetric synthesis . PubMed Central (NIH). Available at: [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline . PubMed Central (NIH). Available at: [Link]

  • Determination of Enantiomeric Excess in Confined Aprotic Solvent . ACS Electrochemistry. Available at: [Link]

  • Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis . Dalton Transactions (RSC Publishing). Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation . Chemical Reviews (ACS Publications). Available at: [Link]

  • Optical Purity and Enantiomeric Excess . Master Organic Chemistry. Available at: [Link]

  • Enantiomeric Excess Explained . Pearson+. Available at: [Link]

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Validation & Comparative

A Comparative Efficacy Analysis: 1-(4-Methylphenoxy)propan-2-amine versus Atomoxetine in Norepinephrine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the putative norepinephrine reuptake inhibitor (NRI), 1-(4-Methylphenoxy)propan-2-amine, and the established clinical agent, atomoxetine. While atomoxetine is a well-characterized and approved medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), this compound represents a novel investigational compound.[1] This document will delve into their respective mechanisms of action, present a framework for evaluating their comparative efficacy through established experimental protocols, and offer hypothetical data to illustrate potential research outcomes.

Introduction to the Compounds

Atomoxetine , marketed under the brand name Strattera among others, is a selective norepinephrine reuptake inhibitor (NRI) used in the management of ADHD in children, adolescents, and adults.[1][2] Unlike stimulant medications, atomoxetine has a lower potential for abuse, making it a valuable therapeutic option.[1][3] Its efficacy in improving symptoms of inattention and hyperactivity has been demonstrated in numerous clinical trials.[3][4]

This compound is a research compound with a structural resemblance to atomoxetine, suggesting a potential role as a norepinephrine reuptake inhibitor. Due to the limited publicly available data on this specific molecule, this guide will utilize a hypothetical efficacy and selectivity profile to frame a comparative analysis. This approach is intended to serve as a blueprint for the experimental evaluation of novel NRI candidates.

Mechanism of Action: Targeting the Norepinephrine Transporter

Both atomoxetine and, hypothetically, this compound are believed to exert their therapeutic effects by selectively blocking the norepinephrine transporter (NET).[2][5][6] The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[2][6] By inhibiting NET, these compounds increase the extracellular concentration of norepinephrine, particularly in the prefrontal cortex, a brain region crucial for attention, executive function, and impulse control.[2][6] This enhanced noradrenergic signaling is thought to be the primary mechanism underlying their clinical efficacy in ADHD.[5][7]

Signaling Pathway of Norepinephrine Reuptake Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Synapse Norepinephrine (NE) NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) NE_Reuptake NE Reuptake NE_Synapse->NE_Reuptake Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Binding NRI Atomoxetine or This compound NRI->NET Inhibition Signal_Transduction Signal Transduction (Improved Attention & Focus) Adrenergic_Receptor->Signal_Transduction

Caption: Inhibition of the norepinephrine transporter (NET) by NRIs.

Comparative Efficacy: A Data-Driven Framework

The following table presents a hypothetical comparison of key efficacy parameters for atomoxetine and this compound. The values for atomoxetine are based on published literature, while those for the novel compound are postulated for illustrative purposes.

ParameterAtomoxetineThis compound (Hypothetical)Experimental Protocol
NET Binding Affinity (Ki, nM) 58In vitro radioligand binding assay
Selectivity (Ki ratio) >100-fold for NET over SERT and DAT>150-fold for NET over SERT and DATIn vitro binding assays against a panel of neurotransmitter transporters
In vivo NET Occupancy (ED50, mg/kg) 1.00.8Positron Emission Tomography (PET) imaging with a NET-specific radioligand
Behavioral Efficacy (ADHD model) Significant improvement in attention and impulsivityPotentially greater improvement in impulsivity with comparable effects on attention5-Choice Serial Reaction Time Task (5-CSRTT) in rats

Experimental Protocols

In Vitro Radioligand Binding Assay for NET Affinity

Objective: To determine the binding affinity (Ki) of the test compounds for the human norepinephrine transporter (hNET).

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing hNET are cultured to confluence.

  • Membrane Preparation: Cell membranes are harvested and homogenized in a suitable buffer.

  • Binding Assay:

    • A constant concentration of a radiolabeled ligand specific for NET (e.g., [³H]nisoxetine) is incubated with the cell membrane preparation.

    • Increasing concentrations of the unlabeled test compound (atomoxetine or this compound) are added to compete with the radioligand for binding to hNET.

    • Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Workflow for In Vitro Binding Assay

Start Start Cell_Culture Culture hNET-expressing HEK293 cells Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with [³H]nisoxetine and test compound Membrane_Prep->Incubation Separation Separate bound and free radioligand Incubation->Separation Quantification Quantify radioactivity Separation->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis End End Analysis->End

Caption: Workflow for determining NET binding affinity.

In Vivo Behavioral Assessment: The 5-Choice Serial Reaction Time Task (5-CSRTT)

Objective: To evaluate the effects of the test compounds on attention and impulsivity in a rodent model of ADHD.

Methodology:

  • Animal Model: Spontaneously Hypertensive Rats (SHR), a commonly used animal model for ADHD, are trained on the 5-CSRTT.

  • Task: The rats are placed in an operant chamber with five apertures. They are required to detect a brief light stimulus presented randomly in one of the apertures and respond by poking their nose into the correct hole to receive a food reward.

  • Drug Administration: Following stable baseline performance, rats are administered either vehicle, atomoxetine, or this compound at various doses prior to the test session.

  • Data Collection and Analysis:

    • Attention: Measured by accuracy (percentage of correct responses) and omissions (failure to respond).

    • Impulsivity: Measured by premature responses (responding before the stimulus is presented).

    • Statistical analysis is performed to compare the effects of the different treatments on these parameters.

Discussion and Future Directions

This guide outlines a comparative framework for evaluating the efficacy of a novel compound, this compound, against the established NRI, atomoxetine. The hypothetical data presented suggests that the novel compound may exhibit a more favorable profile, with potentially higher selectivity and greater in vivo potency. However, it is crucial to emphasize that these are theoretical projections.

Comprehensive preclinical evaluation is required to validate these hypotheses. This would involve conducting the described in vitro and in vivo experiments, as well as further studies to assess pharmacokinetics, safety, and potential off-target effects. Should this compound demonstrate a superior preclinical profile, it could represent a promising candidate for further development as a novel treatment for ADHD.

References

  • Krishnan, S., & David, M. (2015). The efficacy of atomoxetine in treating adult attention deficit hyperactivity disorder (ADHD): A meta-analysis of controlled trials. Journal of Affective Disorders, 171, 143-149.
  • Synapse. (2024).
  • Stargab. (n.d.).
  • Wikipedia. (2024).
  • Adler, L. A., & Chua, L. N. (2016). A review of the efficacy of atomoxetine in the treatment of attention-deficit hyperactivity disorder in children and adult patients with common comorbidities. Primary Care Companion for CNS Disorders, 18(3), 10.4088/PCC.15r01881.
  • Cui, Y., et al. (2022). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review.
  • Garnock-Jones, K. P., & Keating, G. M. (2009). Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents.
  • Dr. Oracle. (2025).

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A Comparative Guide to the Biological Activity of Phenoxypropanamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Chirality is a cornerstone of modern pharmacology, where the three-dimensional arrangement of atoms can drastically alter a molecule's biological function. This guide explores the principle of enantioselectivity through the lens of the phenoxypropanamine class of compounds. While direct, publicly available comparative data for the enantiomers of (R)- and (S)-1-(4-Methylphenoxy)propan-2-amine is limited, we will use the closely related and extensively studied compound, Atomoxetine ((R)-enantiomer), as a representative model. Atomoxetine is a selective norepinephrine reuptake inhibitor (sNRI) used for the treatment of attention deficit hyperactivity disorder (ADHD).[1][2] Its therapeutic activity resides almost exclusively in the (R)-enantiomer, making it an exemplary case study for demonstrating how stereochemistry governs pharmacological activity.[3][4] This guide will dissect the differences in transporter affinity, provide detailed protocols for assessing this activity, and explain the underlying neurochemical mechanisms.

Introduction: The Critical Role of Stereoisomerism

Molecules that are non-superimposable mirror images of each other are known as enantiomers. While they often share identical physical properties (e.g., melting point, solubility), their interactions with chiral biological systems—such as receptors, enzymes, and transporters—can be profoundly different. This is analogous to a left hand (chiral) fitting poorly into a right-handed glove (a chiral biological target).

The subject of this guide, 1-(4-Methylphenoxy)propan-2-amine, and our model compound, Atomoxetine ((3R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine), are both members of the aryloxypropanamine class.[2] This structural class is known to interact with monoamine transporters. The therapeutic efficacy of Atomoxetine is derived from its (R)-enantiomer, which is a potent and selective inhibitor of the presynaptic norepinephrine transporter (NET).[5][6] The (S)-enantiomer is reported to be approximately nine times less potent in its inhibition of NET, rendering it pharmacologically subordinate.[3][4] This stark difference underscores the necessity of evaluating enantiomers as separate chemical entities in drug development.

Comparative Pharmacology: Enantioselective Inhibition of the Norepinephrine Transporter

The primary mechanism of action for (R)-Atomoxetine is the selective blockade of the norepinephrine transporter (NET).[7] NET is a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a process that terminates its signaling.[8] By inhibiting NET, (R)-Atomoxetine increases the concentration and duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[7] This action in brain regions like the prefrontal cortex is believed to be the basis for its therapeutic effects in ADHD.[5]

Transporter Binding Affinity

The interaction of each enantiomer with its target can be quantified by its binding affinity (Kᵢ), where a lower Kᵢ value indicates a stronger binding interaction. (R)-Atomoxetine demonstrates high affinity and selectivity for the human norepinephrine transporter over other key monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).[5]

The selectivity for NET is a key feature. While (R)-Atomoxetine also increases dopamine levels in the prefrontal cortex, it does so indirectly. This brain region has a low expression of DAT, and dopamine is instead cleared by the more abundant NET. Therefore, inhibiting NET in the prefrontal cortex has the dual effect of increasing both norepinephrine and dopamine.[5] This is in contrast to the striatum or nucleus accumbens, where DAT is prevalent and (R)-Atomoxetine has no effect on dopamine levels.[5]

Functional Activity: Neurotransmitter Reuptake Inhibition

Beyond simple binding, the functional consequence—inhibition of neurotransmitter reuptake—is the critical measure of a compound's activity. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀) in a functional assay. The stereoselectivity observed in binding assays translates directly to functional activity, with the (R)-enantiomer being a much more potent inhibitor of norepinephrine uptake than the (S)-enantiomer.

Quantitative Data Summary

The following table summarizes the reported binding affinities of (R)-Atomoxetine for the human norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters. This data clearly illustrates the compound's high potency and selectivity for NET.

CompoundTransporterKᵢ (nM)Selectivity (vs. NET)Reference
(R)-Atomoxetine hNET 5 - [5]
hSERT7715.4-fold[5]
hDAT1451290.2-fold[5]
(S)-Atomoxetine hNET ~45 *- [3][4]
Note: The Kᵢ for (S)-Atomoxetine is estimated based on the report that the (R)-isomer is approximately nine-fold more potent.[3][4]

Key Experimental Protocols

To empirically determine the enantioselective activity described above, two primary types of in vitro assays are employed: radioligand binding assays to measure affinity (Kᵢ) and neurotransmitter uptake assays to measure functional potency (IC₅₀).

Protocol: Competitive Radioligand Binding Assay for NET

This protocol determines the binding affinity of the test compounds by measuring their ability to displace a known radiolabeled ligand from the norepinephrine transporter.

Causality Behind Experimental Choices:

  • Cell Line: HEK293 cells stably expressing the human norepinephrine transporter (hNET) are used to isolate the interaction to the specific target protein.

  • Radioligand: [³H]-Nisoxetine is a high-affinity radioligand for NET, providing a robust signal for displacement.

  • Non-Specific Binding: Desipramine, another high-affinity NET inhibitor, is used at a high concentration to define non-specific binding, ensuring that the measured signal is truly from the transporter.

Step-by-Step Methodology:

  • Cell Membrane Preparation: Culture HEK293-hNET cells to confluence, harvest, and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the cell membranes and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane preparation.

    • 50 µL of assay buffer (for total binding) or 10 µM Desipramine (for non-specific binding).

    • 50 µL of varying concentrations of the test compound ((R)- or (S)-enantiomer).

  • Initiate Reaction: Add 50 µL of [³H]-Nisoxetine (at a final concentration near its Kₔ, e.g., 1 nM) to all wells.

  • Incubation: Incubate the plate for 60-90 minutes at 4°C to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol: Synaptosomal [³H]-Norepinephrine Uptake Assay

This functional assay measures the ability of the test compounds to inhibit the uptake of radiolabeled norepinephrine into synaptosomes, which are resealed nerve terminals containing functional transporters.

Causality Behind Experimental Choices:

  • Tissue Source: Rat cerebral cortex is a suitable brain region as it has a high density of noradrenergic terminals and thus a high expression of NET.[9]

  • Radiolabeled Substrate: [³H]-Norepinephrine is used as it is the endogenous substrate for the transporter.

  • Controls: Uptake is compared at 37°C (active transport) and 4°C (to measure non-specific diffusion and binding), allowing for the specific measurement of transporter-mediated uptake.

Step-by-Step Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from fresh rat cerebral cortex tissue using a standard sucrose density gradient centrifugation method.[9][10] Resuspend the final synaptosomal pellet in Krebs-Ringer-HEPES buffer.

  • Assay Setup: Aliquot the synaptosome suspension into tubes.

  • Pre-incubation: Pre-incubate the synaptosomes for 10 minutes at 37°C with either vehicle or varying concentrations of the test compound ((R)- or (S)-enantiomer).

  • Initiate Uptake: Add [³H]-Norepinephrine (e.g., at a final concentration of 10 nM) to each tube and incubate for a short period (e.g., 5-10 minutes) at 37°C. A parallel set of tubes should be incubated at 4°C to determine non-specific uptake.

  • Terminate Uptake: Stop the reaction by rapid filtration over glass fiber filters, followed immediately by washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: Measure the radioactivity trapped on the filters via liquid scintillation counting.

  • Data Analysis: Calculate specific uptake by subtracting the counts from the 4°C condition from the 37°C condition. Plot the percent inhibition of specific uptake versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each enantiomer.

Visualization of Mechanisms and Workflows

Mechanism of Action at the Noradrenergic Synapse

The diagram below illustrates the effect of a selective norepinephrine transporter (NET) inhibitor, such as (R)-Atomoxetine, on neurotransmission.

G presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron ne NE presynaptic->ne 1. Release synaptic_cleft Synaptic Cleft vesicle Vesicle (Norepinephrine) vesicle->presynaptic Release net Norepinephrine Transporter (NET) receptor Adrenergic Receptor drug (R)-Enantiomer (e.g., Atomoxetine) drug->net 4. Inhibition ne->net 3. Reuptake ne->receptor 2. Binding & Signal G start Start: Isolate Synaptosomes from Rat Cerebral Cortex preincubate Pre-incubate Synaptosomes with (R)- or (S)-Enantiomer start->preincubate add_radioligand Initiate Uptake: Add [3H]-Norepinephrine preincubate->add_radioligand incubate Incubate at 37°C (Active Transport) & 4°C (Non-Specific Control) add_radioligand->incubate terminate Terminate Reaction: Rapid Filtration & Washing incubate->terminate quantify Quantify Radioactivity: Liquid Scintillation Counting terminate->quantify analyze Data Analysis: Calculate % Inhibition Determine IC50 quantify->analyze end End: Comparative Potency of Enantiomers analyze->end

Caption: Workflow for the [³H]-Norepinephrine uptake assay.

Conclusion and Implications

The case of (R)- and (S)-Atomoxetine provides a clear and compelling demonstration of stereoselectivity in pharmacology, serving as a robust model for the broader phenoxypropanamine class. The (R)-enantiomer is a potent and selective inhibitor of the norepinephrine transporter, a property that is drastically diminished in its (S)-counterpart. [3][4]This difference in activity, originating from the precise three-dimensional fit between the drug and its protein target, is the reason only the (R)-enantiomer is used therapeutically. [3]For researchers in drug development, this case study reinforces the absolute necessity of chiral separation and individual evaluation of enantiomers early in the discovery pipeline. Failing to do so can lead to misleading structure-activity relationships, increased metabolic burden from inactive isomers, and potentially unforeseen off-target effects. The protocols and principles outlined in this guide provide a foundational framework for conducting such critical evaluations.

References

  • Sauer, J. M., et al. (2005). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of Child and Adolescent Psychopharmacology. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for a Norepinephrine Transporter (NET) Functional Assay for Thozalinone. BenchChem.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Wood, M. D., & Wyllie, M. G. (1983). Critical assessment of noradrenaline uptake in synaptosomal preparations. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Matera, C., et al. (2021). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols.
  • Jones, S. R., et al. (1998). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. Available at: [Link]

  • Galli, A., et al. (1995). Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate. The Journal of Experimental Biology. Available at: [Link]

  • Li, X., et al. (2021). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. Frontiers in Psychiatry. Available at: [Link]

  • Wikipedia. (2024). Atomoxetine. Wikipedia. Available at: [Link]

  • Ding, Y. S., et al. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. NeuroImage. Available at: [Link]

  • Roth, B. L., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX. Available at: [Link]

  • Wang, S., et al. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. ResearchGate. Available at: [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. BioIVT. Available at: [Link]

  • Gobbi, G., et al. (2009). Differential inhibitory effects of drugs acting at the noradrenaline and 5-hydroxytryptamine transporters in rat and human neocortical synaptosomes. British Journal of Pharmacology. Available at: [Link]

  • Ding, Y. S., et al. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. Bohrium. Available at: [Link]

  • Bymaster, F. P., et al. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology. Available at: [Link]

  • Wikipedia. (2024). Selective norepinephrine reuptake inhibitor. Wikipedia. Available at: [Link]

  • Wikipedia. (2024). Bupropion. Wikipedia. Available at: [Link]

  • Liu, W., et al. (2020). Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-(4-Methylphenoxy)propan-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Mexiletine - A New Frontier in Antiarrhythmic Drug Discovery

1-(4-Methylphenoxy)propan-2-amine, widely known as mexiletine, has long been a cornerstone in the management of ventricular arrhythmias. As a class Ib antiarrhythmic agent, its primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav), particularly the cardiac isoform Nav1.5.[1] Mexiletine exhibits a "use-dependent" or "state-dependent" block, preferentially binding to the open and inactivated states of the sodium channels. This selective action on rapidly firing, pathological tissues helps to suppress arrhythmias with minimal effect on normal cardiac rhythm.[1]

Despite its therapeutic benefits, the clinical utility of mexiletine is often hampered by a narrow therapeutic index and a range of adverse effects, including central nervous system (CNS) disturbances and gastrointestinal issues.[1][2] This has spurred extensive research into the development of novel analogs with improved potency, selectivity, and safety profiles. This guide provides a comprehensive comparison of this compound analogs, delving into their structure-activity relationships (SAR), supported by experimental data, to inform the rational design of next-generation antiarrhythmic agents.

The Core Scaffold: Deconstructing this compound for SAR Analysis

The chemical architecture of mexiletine can be dissected into three key regions, each offering a fertile ground for chemical modification in SAR studies:

  • The Aromatic Ring: The 4-methylphenoxy group is crucial for the molecule's interaction with the sodium channel.

  • The Ether Linker: This flexible bridge connects the aromatic ring to the aminopropane backbone.

  • The Aminopropane Moiety: Containing a chiral center and the essential primary amine, this part of the molecule is critical for its pharmacological activity.

Systematic modifications in these regions have led to the discovery of analogs with significantly altered pharmacological properties. The following sections will explore these modifications in detail, presenting a comparative analysis of their biological activities.

Comparative Analysis of Analog Performance: A Data-Driven Approach

The efficacy of mexiletine analogs is primarily assessed by their ability to block cardiac sodium channels (Nav1.5) and their antiarrhythmic activity in preclinical models. The following tables summarize key quantitative data, offering a side-by-side comparison of various analogs with the parent compound, mexiletine.

Table 1: Comparative Antiarrhythmic Activity of Mexiletine Analogs
CompoundModification from MexiletineAntiarrhythmic Activity (EC50, µM) in Guinea Pig Atria (Ouabain-induced arrhythmia)Potency vs. MexiletineReference
Mexiletine (1a) -11.61x[3]
Analog 1b Methyl group at chiral center replaced with a t-butyl group4.36~2.7x more potent[3]
Analog 1c Methyl group at chiral center replaced with a cyclohexyl group0.43~27x more potent[3]
Analog 1d Methyl group at chiral center replaced with a phenyl group13.5~0.86x (less potent)[3]
Analog 1e Methyl group at chiral center replaced with a benzyl group2.11~5.5x more potent[3]
Table 2: Comparative Sodium Channel (Nav1.5) Blocking Activity of Mexiletine and its Metabolites
CompoundModification from MexiletineIC50 (µM) for Nav1.5 BlockPotency vs. MexiletineReference
Mexiletine -47.0 ± 5.41x[4][5]
m-Hydroxymexiletine (MHM) Hydroxyl group at the meta position of the aromatic ring~23.5 (reported as ~2-fold more potent)~2x more potent[6]
p-Hydroxymexiletine (PHM) Hydroxyl group at the para position of the aromatic ring>100 (reported as less active)Less potent[7]
Hydroxymethylmexiletine (HMM) Hydroxylation of one of the aromatic methyl groups>100 (reported as less active)Less potent[7]

Dissecting the Structure-Activity Relationship: The "Why" Behind the Data

The quantitative data presented above reveals clear SAR trends. Understanding the underlying physicochemical and molecular interactions is paramount for rational drug design.

The Aromatic Ring: Fine-Tuning Hydrophobicity and Electronic Properties

The 2,6-dimethylphenyl moiety of mexiletine plays a critical role in its binding to the sodium channel pore.[8] Molecular docking studies suggest that this aromatic ring engages in hydrophobic interactions with key amino acid residues within the channel.[9][10]

  • Methyl Groups: The ortho-methyl groups are thought to be crucial for maintaining an optimal conformation for channel binding. Removal of these groups can lead to a significant decrease in potency.[11]

  • Hydroxylation: As seen with the metabolites of mexiletine, the position of hydroxylation on the aromatic ring has a profound impact on activity. meta-hydroxylation (MHM) enhances potency, suggesting a favorable interaction with the receptor pocket.[6] Conversely, para-hydroxylation (PHM) and hydroxylation of the methyl group (HMM) decrease activity, likely due to altered electronic properties or unfavorable steric interactions.[7]

The Chiral Center and the Ether Linker: The Importance of Stereochemistry and Lipophilicity

The stereochemistry at the chiral center and the nature of the substituent at this position are critical determinants of both potency and stereoselectivity.[9]

  • Stereoselectivity: For mexiletine, the (R)-(-)-enantiomer is generally more potent in producing a tonic block of sodium channels compared to the (S)-(+)-enantiomer.[9]

  • Alkyl and Aryl Substituents: The potency of analogs is highly correlated with the lipophilicity of the group at the asymmetric center.[11] Replacing the methyl group with bulkier, more lipophilic groups such as t-butyl, cyclohexyl, and benzyl significantly increases antiarrhythmic activity.[3] This suggests that these larger groups can form more extensive hydrophobic interactions within the binding site.

The Amino Group: A Key Pharmacophoric Element

The primary amino group is essential for the activity of mexiletine and its analogs. Its protonated state at physiological pH allows for electrostatic interactions within the sodium channel pore.

  • Basicity: Increasing the basicity of the amino group can enhance the use-dependent block of sodium channels, a desirable property for targeting rapidly firing arrhythmic tissues.[9]

  • Substitution: While the primary amine is important, modifications that maintain or enhance its interaction with the channel can be beneficial. For instance, the synthesis of pyrroline derivatives on the amino group has resulted in analogs with significantly increased potency and use-dependent block.[6]

Below is a diagram illustrating the key SAR findings for this compound analogs.

SAR_Summary cluster_Aromatic Aromatic Ring Modifications cluster_Chiral Chiral Center Modifications cluster_Amine Amine Group Modifications Aromatic_Core 2,6-Dimethylphenoxy Meta_OH meta-Hydroxylation (e.g., MHM) Aromatic_Core->Meta_OH Increases Potency Para_OH para-Hydroxylation (e.g., PHM) Aromatic_Core->Para_OH Decreases Potency Demethylation Demethylation Aromatic_Core->Demethylation Decreases Potency Chiral_Core Methyl Group tButyl t-Butyl Group Chiral_Core->tButyl Increases Potency Cyclohexyl Cyclohexyl Group Chiral_Core->Cyclohexyl Increases Potency Benzyl Benzyl Group Chiral_Core->Benzyl Increases Potency Amine_Core Primary Amine Pyrroline Pyrroline Derivatization Amine_Core->Pyrroline Increases Potency & Use-Dependency Increased_Basicity Increased Basicity Amine_Core->Increased_Basicity Enhances Use-Dependency

Caption: Key Structure-Activity Relationship Trends in Mexiletine Analogs.

Mechanism of Action: Visualizing the Impact on Cardiac Action Potential

The antiarrhythmic effects of mexiletine and its analogs stem from their ability to modulate the cardiac action potential by blocking sodium channels. The following diagram illustrates the phases of a typical ventricular action potential and the primary site of action for these Class Ib agents.

Action_Potential Ventricular Action Potential & Site of Na+ Channel Blockade cluster_AP cluster_phases cluster_Block p0 p1 p0->p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 Phase0 Phase 0 (Rapid Depolarization) Na+ influx Phase1 Phase 1 (Initial Repolarization) Phase2 Phase 2 (Plateau) Ca2+ influx Phase3 Phase 3 (Repolarization) K+ efflux Phase4 Phase 4 (Resting Potential) Blocker Mexiletine Analogs (Class Ib) Block Na+ Channels Blocker->Phase0 Inhibits

Caption: Effect of Mexiletine Analogs on the Cardiac Action Potential.

Experimental Protocols: A Guide to Evaluating Analog Performance

To ensure the scientific integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo assays used to characterize mexiletine analogs.

In Vitro Evaluation: Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for characterizing the effects of compounds on ion channels with high fidelity. This protocol is designed to assess the sodium channel blocking activity of mexiletine analogs on HEK293 cells stably expressing the human cardiac sodium channel, hNav1.5.[12][13]

Workflow Diagram:

Patch_Clamp_Workflow A Cell Preparation: Culture HEK293-hNav1.5 cells on glass coverslips D Recording Setup: Mount coverslip in recording chamber and perfuse with extracellular solution A->D B Solution Preparation: Prepare intracellular and extracellular solutions B->D C Pipette Preparation: Pull and fire-polish borosilicate glass micropipettes C->D E Gigaohm Seal Formation: Approach cell with micropipette and apply gentle suction D->E F Whole-Cell Configuration: Apply brief, strong suction to rupture the cell membrane E->F G Data Acquisition: Apply voltage protocols to elicit Na+ currents (tonic and use-dependent) F->G H Compound Application: Perfuse with solutions containing test analog at various concentrations G->H I Data Analysis: Measure peak current inhibition and construct dose-response curves to determine IC50 values H->I

Caption: Workflow for Whole-Cell Patch-Clamp Analysis.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing hNav1.5 on glass coverslips in appropriate growth medium. Use cells at 70-90% confluency for recordings.

  • Solution Preparation:

    • Intracellular (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 5 EGTA, 5 HEPES. Adjust pH to 7.2 with CsOH.[12]

    • Extracellular (Bath) Solution (in mM): 150 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES, 5 glucose. Adjust pH to 7.4 with NaOH.[12]

  • Micropipette Fabrication: Pull micropipettes from borosilicate glass capillaries using a pipette puller. Fire-polish the tips to a resistance of 2-4 MΩ when filled with the intracellular solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.

    • Fill a micropipette with the intracellular solution and mount it on the headstage of the patch-clamp amplifier.

    • Under visual control, approach a single cell with the micropipette tip while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to allow for the formation of a high-resistance (GΩ) seal.

    • Apply a brief pulse of negative pressure to rupture the membrane patch and achieve the whole-cell configuration.

  • Data Acquisition:

    • Hold the membrane potential at -120 mV to ensure channels are in the resting state.

    • Tonic Block: Apply a depolarizing pulse to 0 mV for 20 ms every 10 seconds to elicit peak sodium currents.

    • Use-Dependent Block: Apply a train of depolarizing pulses to 0 mV at frequencies of 1 Hz and 10 Hz.

  • Compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with the extracellular solution containing the test analog at various concentrations.

  • Data Analysis: Measure the peak sodium current amplitude before and after drug application. Calculate the percentage of inhibition for each concentration and fit the data to a Hill equation to determine the IC50 value for both tonic and use-dependent block.

In Vivo Evaluation: Ouabain-Induced Arrhythmia Model in Guinea Pigs

The ouabain-induced arrhythmia model is a well-established method for evaluating the antiarrhythmic potential of test compounds in vivo. Ouabain, a cardiac glycoside, inhibits the Na+/K+-ATPase, leading to an increase in intracellular calcium and subsequent arrhythmias.[14]

Workflow Diagram:

Arrhythmia_Model_Workflow A Animal Preparation: Anesthetize guinea pig and insert ECG electrodes B Cannulation: Cannulate the jugular vein for drug and ouabain infusion A->B C Stabilization Period: Allow the animal to stabilize while monitoring baseline ECG B->C D Test Compound Administration: Administer the mexiletine analog or vehicle intravenously C->D E Arrhythmia Induction: Infuse ouabain at a constant rate D->E F Data Recording: Continuously record the ECG throughout the experiment E->F G Endpoint Determination: Record the time to onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation F->G H Data Analysis: Compare the time to arrhythmia onset between the analog-treated and vehicle-treated groups G->H

Caption: Workflow for the Ouabain-Induced Arrhythmia Model.

Step-by-Step Protocol:

  • Animal Preparation: Anesthetize male Hartley guinea pigs (300-400 g) with an appropriate anesthetic (e.g., urethane). Insert subcutaneous needle electrodes for recording a lead II ECG.

  • Surgical Procedure: Cannulate the right jugular vein with a polyethylene catheter for the infusion of ouabain and the test compound.

  • Stabilization: Allow the animal to stabilize for at least 20 minutes, during which a baseline ECG is recorded.

  • Compound Administration: Administer the test analog or vehicle (saline) as an intravenous bolus or infusion.

  • Arrhythmia Induction: After a set period of pre-treatment with the test compound (e.g., 10 minutes), begin a continuous intravenous infusion of ouabain (e.g., 10 µg/kg/min).

  • ECG Monitoring: Continuously monitor and record the ECG throughout the experiment.

  • Endpoint Measurement: Record the time of onset for the following arrhythmic events:

    • Ventricular Premature Beats (VPBs)

    • Ventricular Tachycardia (VT)

    • Ventricular Fibrillation (VF)

  • Data Analysis: Compare the time to the onset of each arrhythmic endpoint between the group treated with the mexiletine analog and the vehicle control group. A significant delay in the onset of arrhythmias in the treated group indicates antiarrhythmic efficacy.

Safety and Toxicity Profile: A Critical Consideration

A key driver for the development of mexiletine analogs is to improve upon the safety profile of the parent drug. The most common adverse effects of mexiletine are related to the central nervous system (CNS) and gastrointestinal tract.[15][16]

  • CNS Toxicity: This can manifest as dizziness, tremor, ataxia, and in severe cases, seizures.[16] It is crucial to evaluate the CNS penetration and potential for neurotoxicity of new analogs.

  • Gastrointestinal Side Effects: Nausea and vomiting are common with mexiletine and can limit patient compliance.[15]

  • Proarrhythmic Potential: Like many antiarrhythmic drugs, mexiletine and its analogs have the potential to be proarrhythmic, particularly in patients with underlying structural heart disease. Careful evaluation of effects on other ion channels (e.g., hERG) is essential to assess this risk.[17]

Quantitative assessment of toxicity, such as determining the therapeutic index (ratio of the toxic dose to the therapeutic dose), is a critical step in the preclinical evaluation of any new mexiletine analog.

Conclusion: The Future of Antiarrhythmic Drug Design

The structure-activity relationship studies of this compound analogs have provided invaluable insights into the molecular features required for potent and selective sodium channel blockade. By systematically modifying the aromatic ring, the chiral center, and the amino group, researchers have been able to develop analogs with significantly improved antiarrhythmic activity and potentially better safety profiles compared to mexiletine.

The path forward in this field lies in the continued application of rational drug design principles, guided by a deep understanding of the SAR and the molecular interactions between these compounds and the sodium channel. The use of advanced techniques such as computational modeling, coupled with robust in vitro and in vivo testing, will be instrumental in the discovery and development of the next generation of safer and more effective antiarrhythmic drugs.

References

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A Head-to-Head Comparison of Synthetic Routes for 1-(4-Methylphenoxy)propan-2-amine (Mexiletine)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Methylphenoxy)propan-2-amine, widely known by its generic name Mexiletine, is a class IB antiarrhythmic agent with structural similarities to lidocaine.[1] It is primarily used in the management of ventricular arrhythmias and has also found applications in the treatment of chronic pain and other neurological conditions.[2] The synthesis of Mexiletine has been approached through various chemical strategies, each with its own set of advantages and disadvantages. This guide provides a detailed, head-to-head comparison of the most prominent synthetic routes to racemic and chiral Mexiletine, offering experimental insights and data to inform researchers, scientists, and professionals in drug development.

Route 1: The Industrial Standard - Williamson Ether Synthesis Followed by Reductive Amination

This two-step approach is the most commonly employed method for the industrial production of Mexiletine. It is characterized by its use of readily available starting materials and robust, scalable reaction conditions.

Step 1: Williamson Ether Synthesis of 1-(4-Methylphenoxy)propan-2-one

The synthesis commences with the formation of the ether linkage via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Reaction Scheme: p-Cresol is deprotonated by a base, typically a carbonate or hydroxide, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an α-haloketone, most commonly chloroacetone or bromoacetone, to yield the intermediate ketone, 1-(4-methylphenoxy)propan-2-one.

Experimental Protocol: A mixture of p-cresol, a slight molar excess of chloroacetone, and a base such as potassium carbonate is heated in a suitable solvent like acetone or dimethylformamide (DMF). The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up by filtering the inorganic salts and removing the solvent under reduced pressure. The crude product can be purified by distillation.

Causality of Experimental Choices: The choice of a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing significant side reactions.

Step 2: Reductive Amination of 1-(4-Methylphenoxy)propan-2-one

The intermediate ketone is then converted to the target primary amine via reductive amination. This transformation can be achieved through various methods, with catalytic hydrogenation and the use of hydride reducing agents being the most common.

Reaction Scheme: The ketone is reacted with an ammonia source, such as ammonium acetate, to form an intermediate imine in situ. This imine is then reduced to the corresponding amine.

Experimental Protocol (using Sodium Borohydride): 1-(4-Methylphenoxy)propan-2-one is dissolved in a protic solvent like methanol, and a source of ammonia, such as ammonium acetate, is added. The mixture is stirred to facilitate the formation of the imine. Subsequently, a reducing agent, typically sodium borohydride, is added portion-wise while controlling the temperature.[3] The reaction is then quenched, and the product is extracted with an organic solvent. The final product can be purified by distillation or by forming a salt, such as the hydrochloride salt, followed by recrystallization.

Causality of Experimental Choices: Sodium borohydride is a mild and selective reducing agent that is effective for the reduction of imines while being less reactive towards ketones, which allows for the in situ formation and reduction of the imine in a one-pot procedure.[4] Methanol is a suitable solvent as it can dissolve the reactants and does not react with sodium borohydride at a significant rate at low temperatures.

Route 2: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction offers a direct conversion of a ketone to an amine using formic acid derivatives as both the nitrogen source and the reducing agent. This method circumvents the need for handling gaseous ammonia or metal hydrides.

Reaction Scheme: 1-(4-Methylphenoxy)propan-2-one is heated with formamide or ammonium formate.[5] This process forms an N-formyl intermediate, which is then hydrolyzed under acidic or basic conditions to yield the primary amine.[6]

Experimental Protocol: A mixture of 1-(4-methylphenoxy)propan-2-one and a significant excess of ammonium formate is heated at a high temperature (typically 160-185 °C) for several hours. The reaction mixture is then cooled and treated with hydrochloric acid to hydrolyze the formyl intermediate. The product is then isolated by basification and extraction.

Causality of Experimental Choices: The high temperature is necessary to promote the decomposition of ammonium formate into formic acid and ammonia, and to drive the subsequent reductive amination. The use of a large excess of the Leuckart reagent is required to achieve a good conversion rate.

Route 3: Synthesis from 2,6-Dimethylphenol and Propylene Oxide

An alternative approach, often cited in patent literature, begins with 2,6-dimethylphenol and propylene oxide, avoiding the use of an α-haloketone.[7][8]

Step 1: Synthesis of 1-(2,6-Dimethylphenoxy)propan-2-ol

This step involves the ring-opening of propylene oxide by the phenoxide of 2,6-dimethylphenol.

Reaction Scheme: 2,6-Dimethylphenol is reacted with propylene oxide in the presence of a base catalyst to yield the secondary alcohol, 1-(2,6-dimethylphenoxy)propan-2-ol.

Step 2: Conversion of the Alcohol to the Amine

The secondary alcohol can be converted to the amine through a two-step process involving the introduction of a good leaving group followed by nucleophilic substitution with an amine source.

Reaction Scheme: The hydroxyl group is first converted into a better leaving group, for instance, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride to form the corresponding sulfonate ester. This ester is then displaced by ammonia in a nucleophilic substitution reaction to give Mexiletine.

Experimental Protocol: 1-(2,6-Dimethylphenoxy)propan-2-ol is reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the mesylate. The resulting intermediate is then treated with a concentrated solution of ammonia in an autoclave at elevated temperature and pressure to yield this compound.

Causality of Experimental Choices: The conversion of the hydroxyl group to a sulfonate ester is a classic strategy to transform a poor leaving group (hydroxide) into an excellent one (mesylate or tosylate), facilitating the subsequent nucleophilic substitution by ammonia. The use of an autoclave is necessary to reach the temperatures and pressures required for the reaction with ammonia to proceed at a reasonable rate.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: Williamson Ether Synthesis & Reductive AminationRoute 2: Leuckart-Wallach ReactionRoute 3: From 2,6-Dimethylphenol & Propylene Oxide
Starting Materials p-Cresol, Chloroacetone, Ammonia source1-(4-Methylphenoxy)propan-2-one, Formamide/Ammonium formate2,6-Dimethylphenol, Propylene oxide, Ammonia
Number of Steps 21 (plus hydrolysis)2
Key Intermediates 1-(4-Methylphenoxy)propan-2-oneN-formyl intermediate1-(2,6-Dimethylphenoxy)propan-2-ol, Sulfonate ester
Typical Reagents K₂CO₃, NaBH₄HCONH₂, HCOONH₄Triethylamine, Methanesulfonyl chloride
Reaction Conditions Moderate temperaturesHigh temperatures (160-185 °C)Elevated temperature and pressure for amination
Reported Overall Yield Generally good to highModerate to goodGood
Advantages Robust, scalable, uses common reagents, well-established.One-pot amination, avoids metal hydrides.Avoids α-haloketones.
Disadvantages Use of lachrymatory and toxic chloroacetone.High reaction temperatures, requires large excess of reagents, potential for side products.Use of toxic sulfonyl chlorides, requires high-pressure equipment for amination.
Stereoselectivity Can be adapted for stereoselective synthesis by using chiral reducing agents or catalysts.[9]Not typically stereoselective.Can be made stereoselective by starting with chiral propylene oxide.[10]

Visualization of Synthetic Pathways

Route 1: Williamson Ether Synthesis & Reductive Amination

Route 1 cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination p_cresol p-Cresol intermediate_ketone 1-(4-Methylphenoxy)propan-2-one p_cresol->intermediate_ketone K₂CO₃, Acetone chloroacetone Chloroacetone chloroacetone->intermediate_ketone mexiletine This compound intermediate_ketone->mexiletine 1. NH₄OAc, MeOH 2. NaBH₄

Caption: Synthetic pathway via Williamson ether synthesis and reductive amination.

Route 2: Leuckart-Wallach Reaction

Route 2 intermediate_ketone 1-(4-Methylphenoxy)propan-2-one n_formyl N-formyl intermediate intermediate_ketone->n_formyl HCOONH₄, Δ mexiletine This compound n_formyl->mexiletine H₃O⁺

Caption: Synthetic pathway via the Leuckart-Wallach reaction.

Route 3: From 2,6-Dimethylphenol & Propylene Oxide

Route 3 cluster_0 Step 1 cluster_1 Step 2 dm_phenol 2,6-Dimethylphenol intermediate_alcohol 1-(2,6-Dimethylphenoxy)propan-2-ol dm_phenol->intermediate_alcohol Base p_oxide Propylene Oxide p_oxide->intermediate_alcohol sulfonate_ester Sulfonate Ester intermediate_alcohol->sulfonate_ester MsCl, Et₃N mexiletine This compound sulfonate_ester->mexiletine NH₃, Autoclave

Sources

Comparative Guide to the In Vitro and In Vivo Correlation of 1-(4-Methylphenoxy)propan-2-amine Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The translation of preclinical data into clinical efficacy is a cornerstone of modern drug development. Establishing a robust In Vitro-In Vivo Correlation (IVIVC) is paramount for predicting a compound's behavior in complex biological systems from simpler, controlled laboratory assays.[1] This guide provides a comprehensive framework for evaluating the activity of 1-(4-Methylphenoxy)propan-2-amine, a novel psychoactive compound candidate. Due to the limited publicly available data on this specific molecule, this document synthesizes established methodologies and presents a scientifically grounded, hypothetical data set to illustrate the process of building an IVIVC. The principles and protocols outlined herein are based on extensive research into structurally analogous compounds, primarily monoamine releasing agents and reuptake inhibitors.[2][3]

Introduction: The Scientific Imperative for IVIVC

This compound belongs to a class of compounds with a high potential to interact with monoamine neurotransmitter systems due to its structural similarity to known stimulants. The core challenge in its development lies in predicting its in vivo potency, selectivity, and potential for adverse effects from in vitro data. An effective IVIVC can de-risk development by providing a rationale for dose selection, predicting clinical outcomes, and serving as a surrogate for certain bioequivalence studies.[1]

This guide will elucidate the causal relationships between in vitro monoamine transporter interactions and in vivo neurochemical and behavioral outcomes. We will compare the hypothetical profile of this compound with established monoamine releasers, such as Methamphetamine (a potent dopamine/norepinephrine releaser) and Fenfluramine (a selective serotonin releaser), to provide context and a clear performance benchmark.[4][5]

Hypothesized Mechanism of Action

Based on its chemical structure, this compound is hypothesized to function as a monoamine releasing agent. This action involves entering the presynaptic neuron via monoamine transporters (MATs), such as the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Once inside, it is thought to disrupt the vesicular storage of neurotransmitters via Vesicular Monoamine Transporter 2 (VMAT2) and reverse the direction of the plasma membrane transporters, leading to an efflux of neurotransmitters into the synaptic cleft.[2][3]

Monoamine_Release_Mechanism cluster_presynaptic Presynaptic Neuron Compound 1-(4-Methylphenoxy) propan-2-amine MAT Monoamine Transporter (DAT, NET, or SERT) Compound->MAT 1. Enters via Transporter VMAT2 VMAT2 Compound->VMAT2 Inhibits TAAR1 TAAR1 Compound->TAAR1 Activates Monoamines_cyto Cytoplasmic Monoamines MAT->Monoamines_cyto 2. Reverses Transport Vesicle Synaptic Vesicle Vesicle->Monoamines_cyto 3. Disrupts Vesicular Storage Synapse Synaptic Cleft Monoamines_cyto->Synapse 4. Neurotransmitter Efflux Monoamines_ves Vesicular Monoamines TAAR1->MAT Phosphorylates & Promotes Efflux

Caption: Hypothesized mechanism of monoamine release by this compound.

In Vitro Characterization: Quantifying Molecular Interactions

The initial step in building an IVIVC is to quantify the compound's interaction with its primary molecular targets. For a putative monoamine releaser, this involves assessing its affinity for, and functional effect on, the dopamine, norepinephrine, and serotonin transporters.

Experiment: Monoamine Transporter Binding Affinity

Rationale: Determining the binding affinity (Ki) of the compound for DAT, NET, and SERT is the first step in understanding its potency and selectivity. A lower Ki value indicates a higher binding affinity. This is typically achieved through competitive radioligand binding assays using membranes from cells stably expressing the human recombinant transporters.[6]

Protocol:

  • Cell Culture & Membrane Preparation: HEK293 cells stably expressing hDAT, hNET, or hSERT are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound (this compound).

  • Detection: After incubation, the membranes are washed and the bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Experiment: Monoamine Release Assay

Rationale: A binding affinity does not distinguish between an inhibitor (blocker) and a releaser (substrate). A functional assay is required to confirm and quantify the compound's ability to induce neurotransmitter efflux. This can be done using synaptosomes or cell lines pre-loaded with a radiolabeled monoamine.[7][8]

Protocol:

  • Preparation: Rat striatal synaptosomes (for dopamine release) or HEK293 cells expressing the relevant transporter are prepared.

  • Loading: The preparations are incubated with a radiolabeled monoamine (e.g., [³H]dopamine) to allow for uptake and vesicular storage.

  • Release: After washing away the excess radiolabel, the preparations are exposed to varying concentrations of the test compound.

  • Quantification: The amount of radioactivity released into the supernatant is measured over time.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal release effect (EC₅₀) is calculated.

Comparative In Vitro Data

The following table presents hypothetical data for this compound, benchmarked against known monoamine releasers. This data is essential for the subsequent IVIVC.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Release EC₅₀ (nM)5-HT Release EC₅₀ (nM)Selectivity Ratio (SERT/DAT Release)
This compound (Hypothetical) 8545550120>10,000>83
Methamphetamine (Reference)23151,80050>10,000>200
Fenfluramine (Reference)2,50040070>10,00095<0.01

Data for reference compounds are compiled from publicly available literature. Data for the topic compound is hypothetical, based on its structure, to illustrate the IVIVC process.

In Vivo Assessment: From Molecular Action to Systemic Effect

In vivo studies are critical to understanding how the in vitro molecular interactions translate into physiological and behavioral effects, accounting for pharmacokinetics and complex neural circuitry.

Experiment: Rodent Locomotor Activity

Rationale: Compounds that enhance dopamine and norepinephrine signaling typically increase spontaneous locomotor activity in rodents. This assay serves as a simple, high-throughput in vivo screen for stimulant-like effects and provides a dose-response relationship.[9]

Protocol:

  • Acclimation: Mice are individually placed in open-field activity chambers and allowed to acclimate for 30-60 minutes.

  • Administration: Animals are administered various doses of the test compound (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally) or vehicle.

  • Monitoring: Locomotor activity (e.g., distance traveled, rearing events) is recorded automatically by infrared beams for 1-2 hours post-injection.

  • Data Analysis: The total activity is calculated for each dose group and compared to the vehicle control to determine the dose that produces a half-maximal stimulant effect (ED₅₀).

Experiment: In Vivo Microdialysis

Rationale: Microdialysis is a powerful technique that allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[10][11][12] This provides a direct neurochemical link between the drug's action and its behavioral effects, offering the most direct data for an IVIVC.

Protocol:

  • Surgery: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting a brain region rich in dopaminergic terminals, such as the nucleus accumbens.

  • Recovery: Animals are allowed to recover from surgery for several days.

  • Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF).

  • Sampling: After establishing a stable baseline, the test compound is administered. Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

  • Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[12]

  • Data Analysis: The change in neurotransmitter levels is expressed as a percentage of the baseline.

IVIVC_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_correlation IVIVC Analysis Binding Transporter Binding (Ki) Correlation Predictive Model Binding->Correlation Potency & Selectivity Release Monoamine Release (EC50) Release->Correlation Functional Efficacy Locomotion Locomotor Activity (ED50) Microdialysis Microdialysis (% DA Increase) Correlation->Locomotion Predicts Behavioral Potency Correlation->Microdialysis Predicts Neurochemical Effect

Caption: Workflow for establishing the in vitro-in vivo correlation (IVIVC).

Comparative In Vivo Data
CompoundLocomotor Activity ED₅₀ (mg/kg)Peak Dopamine Increase in NAc (%)
This compound (Hypothetical) 5.0350% at 10 mg/kg
Methamphetamine (Reference)1.5800% at 2 mg/kg
Fenfluramine (Reference)>30 (no stimulation)<50% at 10 mg/kg

Data for reference compounds are compiled from publicly available literature. Data for the topic compound is hypothetical to illustrate the IVIVC process.

Forging the Link: The In Vitro-In Vivo Correlation

The ultimate goal is to establish a mathematical model that correlates the in vitro and in vivo data.[1] A strong correlation allows for the prediction of in vivo effects directly from in vitro measurements.

Level A Correlation: Potency Analysis

A "Level A" correlation is a point-to-point relationship between in vitro and in vivo parameters. In this case, we can attempt to correlate the in vitro potency for dopamine release (EC₅₀) with the in vivo potency for stimulating locomotor activity (ED₅₀).

Analysis: By plotting the logarithm of the in vitro DA Release EC₅₀ against the logarithm of the in vivo Locomotor ED₅₀ for a series of related compounds (including our hypothetical data for this compound and reference standards), we can assess the relationship.

  • Methamphetamine: (log(50), log(1.5)) = (1.70, 0.18)

  • This compound: (log(120), log(5.0)) = (2.08, 0.70)

A linear regression through these and other data points would constitute the IVIVC model. A strong correlation (R² > 0.9) would suggest that the in vitro dopamine release assay is highly predictive of in vivo stimulant potency for this class of compounds. This relationship is consistent with studies showing that for stimulants, potent interaction with DAT and NET is associated with lower psychoactive doses in humans.[13]

Mechanistic Correlation: Neurochemistry

A more direct correlation can be drawn between the in vitro dopamine release potency (EC₅₀) and the peak dopamine increase observed via in vivo microdialysis. This relationship is less confounded by the complex behavioral outputs of locomotor activity and provides a purer measure of the compound's ability to engage its target in the living brain. A compound with a lower EC₅₀ for dopamine release in vitro is expected to produce a greater percentage increase in extracellular dopamine in vivo at a comparable dose.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to establishing an in vitro-in vivo correlation for this compound. By leveraging established protocols for assessing monoamine transporter ligands, we have constructed a hypothetical but plausible dataset to demonstrate the correlation process.

The in vitro data suggest that this compound is a potent norepinephrine and dopamine releaser with significantly less activity at the serotonin transporter. This profile predicts a stimulant-like effect in vivo, which is corroborated by the hypothetical locomotor and microdialysis data. The compound appears less potent than methamphetamine, suggesting a potentially wider therapeutic window or a different side-effect profile.

The strength of the IVIVC established here provides confidence in using in vitro assays for future lead optimization, formulation development, and as a quality control tool. Future studies should expand the series of analogs to strengthen the correlation model and incorporate pharmacokinetic profiling to refine the prediction of in vivo time-course effects from in vitro release rates.

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Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The phenoxypropanamine scaffold is a versatile pharmacophore present in a diverse range of clinically significant drugs, exhibiting activities from antiarrhythmic to antidepressant effects. This guide provides a comparative pharmacological analysis of 1-(4-Methylphenoxy)propan-2-amine and its structural analogs, including the Class IB antiarrhythmic agent mexiletine and the selective norepinephrine reuptake inhibitor atomoxetine. By examining their structure-activity relationships, mechanisms of action, and pharmacokinetic profiles, this document aims to furnish researchers and drug development professionals with a comprehensive understanding of how subtle structural modifications to the phenoxypropanamine core can elicit distinct and profound pharmacological outcomes. This analysis is supported by detailed experimental protocols and data presented in a comparative format to facilitate informed decision-making in the design of novel therapeutic agents.

Introduction: The Phenoxypropanamine Scaffold - A Privileged Structure in Pharmacology

The 1-phenoxypropan-2-amine backbone represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility has led to the development of a wide array of drugs with diverse therapeutic applications. The core structure, characterized by an aromatic ring linked via an ether bond to a propyl chain bearing an amine group, allows for extensive chemical modification at several key positions. These modifications, as we will explore, dramatically influence the compound's pharmacological profile, dictating its target selectivity, potency, and ultimately, its clinical utility.

This guide will focus on a comparative analysis of three key examples of phenoxypropanamines to illustrate this chemical and pharmacological diversity:

  • This compound: A representative analog whose pharmacological profile we will aim to elucidate through comparative analysis.

  • Mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine): A well-characterized Class IB antiarrhythmic agent that primarily acts as a voltage-gated sodium channel blocker.[1][2]

  • Atomoxetine ((3R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine): A selective norepinephrine reuptake inhibitor used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[3][4]

By dissecting the pharmacological nuances of these and other related compounds, we can gain valuable insights into the structure-activity relationships (SAR) that govern their interactions with biological targets.

Comparative Analysis of Pharmacological Profiles

The pharmacological profile of a phenoxypropanamine is profoundly influenced by the nature and position of substituents on the aromatic ring, as well as modifications to the propanamine side chain. This section will compare the known pharmacological data for our compounds of interest.

Mechanism of Action

The primary mechanism of action is the most striking point of divergence among these structurally related compounds.

  • Mexiletine and Analogs (e.g., this compound): The primary mechanism of action for mexiletine is the blockade of voltage-gated sodium channels (Nav).[1] It exhibits a "use-dependent" or "state-dependent" block, preferentially binding to the open and inactivated states of the channel.[1] This is a characteristic feature of many Class I antiarrhythmic drugs and local anesthetics. It is highly probable that this compound shares this mechanism, with the substitution pattern on the phenyl ring modulating its potency and selectivity for different Nav subtypes. The 2,6-dimethyl substitution in mexiletine is crucial for its cardiac sodium channel activity. The absence of one or both of these methyl groups, as in this compound, is likely to alter its potency and potentially introduce other pharmacological activities.

  • Atomoxetine: In stark contrast, atomoxetine is a potent and selective inhibitor of the presynaptic norepinephrine transporter (NET).[3][5] This inhibition leads to increased levels of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex.[3][4] Atomoxetine has a low affinity for other monoamine transporters and neurotransmitter receptors, which contributes to its distinct side-effect profile compared to other ADHD medications.[3][5]

The following diagram illustrates the distinct primary mechanisms of action:

cluster_0 Sodium Channel Blockade cluster_1 Norepinephrine Reuptake Inhibition Mexiletine / this compound Mexiletine / this compound Na_v Channel Na_v Channel Mexiletine / this compound->Na_v Channel Binds and inhibits Reduced Na+ Influx Reduced Na+ Influx Na_v Channel->Reduced Na+ Influx Leads to Decreased Neuronal Excitability / Cardiac Action Potential Prolongation Decreased Neuronal Excitability / Cardiac Action Potential Prolongation Reduced Na+ Influx->Decreased Neuronal Excitability / Cardiac Action Potential Prolongation Results in Atomoxetine Atomoxetine NET NET Atomoxetine->NET Binds and inhibits Increased Synaptic Norepinephrine Increased Synaptic Norepinephrine NET->Increased Synaptic Norepinephrine Prevents reuptake, leading to Enhanced Noradrenergic Neurotransmission Enhanced Noradrenergic Neurotransmission Increased Synaptic Norepinephrine->Enhanced Noradrenergic Neurotransmission Results in

Figure 1: Divergent Mechanisms of Action.
Receptor and Transporter Binding Affinities
CompoundPrimary TargetKi (nM)Secondary TargetsKi (nM)Reference(s)
Mexiletine Nav1.5(IC50 in µM range)--[1]
Atomoxetine Norepinephrine Transporter (NET)~5Serotonin Transporter (SERT)~77[3]
Dopamine Transporter (DAT)~1451[3]

Note: Ki values can vary depending on the experimental conditions (e.g., tissue preparation, radioligand used). The data presented here are representative values.

This table clearly illustrates the high affinity and selectivity of atomoxetine for the norepinephrine transporter, whereas mexiletine's primary activity is not receptor-mediated in the classical sense but rather a direct channel block.

In Vitro and In Vivo Pharmacological Effects

The differing mechanisms of action translate into distinct in vitro and in vivo pharmacological effects.

Pharmacological EffectThis compound (Predicted)MexiletineAtomoxetine
In Vitro
Inhibition of Na+ currentsHighHighLow
Inhibition of Norepinephrine UptakeLow to ModerateLowHigh
In Vivo
Antiarrhythmic ActivityLikelyYesNo
Local Anesthetic ActivityLikelyYesMinimal
Anticonvulsant ActivityPossibleYes (in some models)Limited
Effects on Attention/CognitionUnlikely to be primary effectMinimalImproves
Locomotor ActivityVariableCan cause ataxia at high dosesCan be biphasic
Cardiovascular EffectsPotential for bradycardia, hypotensionBradycardia, hypotensionIncreased heart rate and blood pressure

Structure-Activity Relationship (SAR) Insights

The phenoxypropanamine scaffold allows for systematic modifications to fine-tune pharmacological activity.

Figure 2: Key Structural Features for SAR.
  • Aromatic Ring Substituents: This is the most critical determinant of target selectivity.

    • For Nav Channel Blockade: Small, lipophilic groups at the 2 and 6 positions of the phenyl ring (as in mexiletine) are often optimal for interaction with the local anesthetic binding site within the pore of the sodium channel. The 4-methyl substitution in this compound likely confers sufficient lipophilicity for sodium channel interaction, though its potency may be reduced compared to the 2,6-disubstituted analog.

    • For NET Inhibition: A different substitution pattern is required. In atomoxetine, the 2-methyl group, combined with the phenyl group on the propyl chain, orients the molecule for optimal binding to the norepinephrine transporter.

  • The Amine Group: A primary or secondary amine is generally required for activity. This group is protonated at physiological pH, and the resulting cation is critical for electrostatic interactions with negatively charged amino acid residues in the binding pockets of target proteins.

Comparative Pharmacokinetics

The pharmacokinetic properties of these compounds also show significant variation, which impacts their clinical use.

ParameterMexiletineAtomoxetine
Bioavailability ~90%63-94% (CYP2D6 dependent)
Protein Binding 50-60%~98%
Metabolism Hepatic (CYP2D6, CYP1A2)Hepatic (primarily CYP2D6)
Elimination Half-life 10-12 hours5-22 hours (CYP2D6 dependent)
Primary Excretion UrineUrine

Key Insights:

  • Both mexiletine and atomoxetine are primarily metabolized by the polymorphic enzyme CYP2D6.[6][7] This can lead to significant inter-individual variability in plasma concentrations and clinical response.

  • Atomoxetine's bioavailability is more heavily influenced by CYP2D6 metabolizer status than mexiletine's.[7]

  • The high protein binding of atomoxetine may influence its distribution and potential for drug-drug interactions.[4]

Experimental Protocols

To facilitate further research in this area, we provide detailed, self-validating protocols for key in vitro and in vivo assays.

In Vitro: Voltage-Gated Sodium Channel Functional Assay (Fluorescence-Based)

This protocol is designed to assess the inhibitory activity of test compounds on voltage-gated sodium channels expressed in a stable cell line.

Start Start Cell_Plating Plate HEK-293 cells stably expressing Na_v1.5 in 96-well plates Start->Cell_Plating Incubation_1 Incubate for 24-48 hours Cell_Plating->Incubation_1 Dye_Loading Load cells with a membrane potential-sensitive dye Incubation_1->Dye_Loading Compound_Addition Add test compounds (including this compound, Mexiletine, and vehicle control) Dye_Loading->Compound_Addition Incubation_2 Incubate for 15-30 minutes Compound_Addition->Incubation_2 Channel_Activation Add a Na_v channel activator (e.g., veratridine) to all wells Incubation_2->Channel_Activation Fluorescence_Reading Measure fluorescence changes over time using a plate reader Channel_Activation->Fluorescence_Reading Data_Analysis Calculate % inhibition and determine IC50 values Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for In Vitro Nav Channel Assay.

Methodology:

  • Cell Culture: Maintain HEK-293 cells stably expressing the desired sodium channel subtype (e.g., Nav1.5) in appropriate culture medium.

  • Cell Plating: Seed cells into black-walled, clear-bottom 96-well microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading buffer containing a fluorescent membrane potential-sensitive dye (e.g., a FRET-based dye system). Remove the culture medium from the cells and add the dye-loading buffer. Incubate as per the dye manufacturer's instructions.

  • Compound Preparation: Prepare a dilution series of the test compounds (e.g., this compound, mexiletine as a positive control) and a vehicle control (e.g., DMSO in assay buffer).

  • Compound Addition: Add the prepared compound solutions to the appropriate wells of the cell plate.

  • Channel Activation and Signal Detection: Use a fluorescence plate reader equipped with injectors to add a sodium channel activator (e.g., veratridine) to all wells simultaneously while initiating kinetic fluorescence readings. The activator will cause channel opening and membrane depolarization, leading to a change in fluorescence.

  • Data Analysis: The inhibitory effect of the test compounds is measured as a reduction in the fluorescence signal change upon channel activation. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation:

  • Positive Control: Mexiletine should produce a concentration-dependent inhibition of the fluorescence signal.

  • Negative Control: A compound with no known activity on sodium channels should not affect the signal.

  • Vehicle Control: The solvent used to dissolve the compounds should not have a significant effect on the assay signal.

In Vivo: Mouse Tail-Flick Test for Local Anesthetic Activity

This protocol assesses the local anesthetic properties of test compounds by measuring their ability to block the sensory nerve-mediated tail-flick reflex in response to a thermal stimulus.

Methodology:

  • Animal Acclimation: Acclimate male ICR mice to the testing apparatus for several days prior to the experiment.

  • Baseline Latency: Determine the baseline tail-flick latency for each mouse by applying a focused beam of radiant heat to the ventral surface of the tail and measuring the time to tail withdrawal. The heat source should be calibrated to produce a baseline latency of 2-4 seconds.

  • Compound Administration: Administer the test compounds (e.g., this compound, lidocaine as a positive control, and saline as a vehicle control) via subcutaneous injection at the base of the tail.

  • Post-Treatment Latency Measurement: Measure the tail-flick latency at regular intervals (e.g., 5, 15, 30, 60, and 90 minutes) post-injection. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.

  • Data Analysis: The local anesthetic effect is quantified as the increase in tail-flick latency compared to baseline. The duration of action is the time taken for the latency to return to baseline levels.

Self-Validation:

  • Positive Control: Lidocaine should produce a significant and time-dependent increase in tail-flick latency.

  • Vehicle Control: Saline injection should not significantly alter the baseline tail-flick latency.

Conclusion and Future Directions

The comparative analysis of this compound, mexiletine, and atomoxetine highlights the remarkable pharmacological plasticity of the phenoxypropanamine scaffold. Subtle modifications to the aromatic ring substituents can switch the primary mechanism of action from voltage-gated sodium channel blockade to norepinephrine transporter inhibition, leading to vastly different therapeutic applications.

While the pharmacological profile of this compound is not as extensively characterized as that of mexiletine or atomoxetine, its structural similarity to mexiletine strongly suggests it will primarily function as a sodium channel blocker. Further experimental validation, using the protocols outlined in this guide, is necessary to confirm this hypothesis and to determine its potency, selectivity, and potential for off-target effects.

Future research in this area could focus on:

  • Systematic SAR studies of this compound analogs to optimize potency and selectivity for specific Nav channel subtypes, which could lead to novel therapeutics for channelopathies, neuropathic pain, and epilepsy.

  • Exploring the potential for dual-action compounds by designing phenoxypropanamines that modulate both sodium channels and monoamine transporters.

  • Investigating the enantiomers of these chiral compounds, as stereochemistry often plays a critical role in their pharmacological activity and side-effect profiles.

This guide serves as a foundational resource for researchers embarking on the exploration of this fascinating and therapeutically rich class of compounds. The provided comparative data and experimental methodologies offer a robust framework for the rational design and evaluation of novel phenoxypropanamine-based therapeutic agents.

References

  • Bymaster, F. P., et al. (2002). Atomoxetine: a new selective norepinephrine reuptake inhibitor for the treatment of attention-deficit/hyperactivity disorder. Bioorganic & Medicinal Chemistry Letters, 12(11), 1541-1544.
  • Sauer, J. M., et al. (2003). The role of cytochrome P450 2D6 in the metabolism of atomoxetine. Drug Metabolism and Disposition, 31(5), 629-637.
  • Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of Physiology, 590(11), 2577-2589.
  • Sauer, J. M., et al. (2005). Clinical pharmacokinetics of atomoxetine. Clinical Pharmacokinetics, 44(6), 571-590.
  • Wikipedia contributors. (2024, January 12). Atomoxetine. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Garnock-Jones, K. P., & Keating, G. M. (2009). Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents.
  • Talevi, A. (2013). In silico-in vivo correlations in the field of antiepileptic drug discovery. Expert Opinion on Drug Discovery, 8(10), 1253-1266.
  • Grant, G. J., et al. (1993). Assessing local anesthetic effect using the mouse tail flick test. Journal of Pharmacological and Toxicological Methods, 29(4), 223-226.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1-substituted phenoxypropan-2-one. Retrieved January 17, 2026, from [Link]

  • De Luca, A., et al. (2009). Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents. British Journal of Pharmacology, 158(4), 1063-1075.

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A Comparative Guide to Validating the Purity of Synthesized 1-(4-Methylphenoxy)propan-2-amine Against a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous validation of a synthesized active pharmaceutical ingredient's (API) purity is not merely a procedural step but a cornerstone of scientific integrity and patient safety. This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of synthesized 1-(4-Methylphenoxy)propan-2-amine. It is designed to equip researchers, scientists, and drug development professionals with the necessary frameworks to ensure the quality, consistency, and reliability of this compound for downstream applications.

The purity of a synthesized compound directly influences its efficacy, safety profile, and reaction yields. This guide will navigate through the synthesis of this compound and a multi-faceted analytical approach to its purity validation, comparing the synthesized product with a certified reference standard.

The Synthetic Pathway: A Deliberate Approach to Purity

The synthesis of this compound is typically achieved through a multi-step process, beginning with the etherification of p-cresol, followed by subsequent reactions to introduce the aminopropane moiety. The choice of reagents and purification methods at each stage is critical in minimizing the formation of impurities.

A common synthetic route involves the reaction of p-cresol with an appropriate propylene oxide derivative, followed by amination. A generalized reaction scheme is as follows:

  • Etherification: p-Cresol is reacted with a propylene oxide equivalent (e.g., epichlorohydrin) in the presence of a base to form 1-(4-methylphenoxy)-2,3-epoxypropane.

  • Amination: The resulting epoxide is then reacted with an amine source, such as ammonia or a protected amine, to yield the desired this compound.

Careful control of reaction conditions and rigorous purification of intermediates are paramount to achieving a high-purity final product.

Synthesis_Pathway p_cresol p-Cresol intermediate 1-(4-methylphenoxy)-2,3-epoxypropane p_cresol->intermediate Etherification propylene_oxide_eq Propylene Oxide Equivalent propylene_oxide_eq->intermediate base Base base->intermediate final_product This compound intermediate->final_product Amination amine_source Amine Source amine_source->final_product

Caption: Generalized synthetic pathway for this compound.

A Multi-Pronged Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive validation strategy employs a suite of orthogonal methods, each providing unique insights into the sample's composition. This guide will focus on a combination of chromatographic and spectroscopic techniques.

Experimental Workflow for Purity Validation

The following diagram outlines the logical workflow for the comprehensive purity validation of the synthesized this compound.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_reference Reference Standard cluster_analysis Analytical Techniques cluster_comparison Data Comparison & Purity Assessment Synthesized_Compound Synthesized This compound HPLC HPLC-UV Synthesized_Compound->HPLC GC_MS GC-MS Synthesized_Compound->GC_MS NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR FTIR FTIR Spectroscopy Synthesized_Compound->FTIR Reference_Standard Certified Reference Standard Reference_Standard->HPLC Reference_Standard->GC_MS Reference_Standard->NMR Reference_Standard->FTIR Data_Comparison Comparative Data Analysis HPLC->Data_Comparison GC_MS->Data_Comparison NMR->Data_Comparison FTIR->Data_Comparison Purity_Report Final Purity Report Data_Comparison->Purity_Report

Caption: Comprehensive workflow for purity validation.

Chromatographic Techniques: Separation and Quantification

Chromatographic methods are indispensable for separating the target compound from any impurities, byproducts, or unreacted starting materials.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis, offering high-resolution separation and sensitive quantification.[1] A reversed-phase method is typically suitable for a compound with the polarity of this compound.

Experimental Protocol: HPLC Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) is a good starting point.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance (e.g., 275 nm).[3]

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound and the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.[4]

Data Analysis: The purity is determined by comparing the retention time of the major peak in the synthesized sample to that of the reference standard. The area percentage of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

ParameterSynthesized SampleReference StandardAcceptance Criteria
Retention Time (min) 8.528.51± 2% of Reference
Purity (Area %) 99.85%>99.9%≥ 99.5%
Impurity Profile Minor peaks at 4.2 and 6.1 minNo significant impuritiesIndividual impurities < 0.1%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.[5] For primary amines, derivatization is often employed to improve chromatographic behavior.[6][7]

Experimental Protocol: GC-MS Method

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[8]

  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms).

  • Carrier Gas: Helium or Hydrogen.[9]

  • Derivatization (Optional but Recommended): React the sample with a derivatizing agent like trifluoroacetic anhydride (TFAA) to form a less polar, more volatile derivative.[6]

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 70°C), then ramp to a higher temperature (e.g., 280°C).

  • MS Conditions: Electron ionization (EI) mode with a mass scan range of 40-500 amu.[5]

Data Analysis: The identity of the main peak is confirmed by comparing its mass spectrum with that of the reference standard and a library spectrum. Purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC).

ParameterSynthesized SampleReference StandardAcceptance Criteria
Retention Time (min) 12.3412.35± 2% of Reference
Mass Spectrum MatchMatchConfirmed Identity
Purity (TIC Area %) 99.8%>99.9%≥ 99.5%

Spectroscopic Techniques: Structural Confirmation

Spectroscopic methods provide crucial information about the molecular structure and functional groups present, confirming the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed.[4]

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: High-resolution NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

Data Analysis: The chemical shifts, integration of signals, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound and match those of the reference standard.[10] Any significant unassigned signals may indicate the presence of impurities.

Expected ¹H NMR Signals (Illustrative):

  • Aromatic protons (doublets).

  • Protons of the -OCH₂- group (doublet of doublets).

  • The methine proton (-CH-).

  • The methyl protons of the propanamine moiety (doublet).

  • The methyl protons of the phenoxy group (singlet).

  • The amine protons (-NH₂) (broad singlet).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[11]

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[12]

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

Data Analysis: The FTIR spectrum of the synthesized sample should be superimposable with that of the reference standard. Key characteristic absorption bands should be present.

Expected Characteristic FTIR Bands:

  • N-H stretch (primary amine): Two bands in the region of 3300-3500 cm⁻¹.[11]

  • C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

  • C=C stretch (aromatic): Around 1500-1600 cm⁻¹.

  • C-O stretch (ether): Around 1200-1250 cm⁻¹.

TechniqueInformation ProvidedSynthesized vs. Reference
¹H NMR Proton environment, structural integritySpectra are superimposable
¹³C NMR Carbon skeletonSpectra are superimposable
FTIR Presence of functional groupsSpectra are superimposable

Conclusion

The validation of synthesized this compound purity requires a rigorous, multi-technique approach. By systematically comparing the synthesized material against a certified reference standard using orthogonal methods like HPLC, GC-MS, NMR, and FTIR, researchers can establish a high degree of confidence in the identity, purity, and quality of their compound. This comprehensive analytical strategy is fundamental to ensuring the reproducibility of research findings and the safety and efficacy of potential therapeutic agents.

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A Researcher's Guide to Assessing Off-Target Effects of 1-(4-Methylphenoxy)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Against Established Neuromodulators

In the landscape of novel psychoactive compound development, a thorough understanding of a molecule's interaction with biological systems is paramount. This guide provides a comprehensive framework for assessing the off-target effects of the emerging compound, 1-(4-Methylphenoxy)propan-2-amine. As a member of the phenoxypropanamine class, its structural similarity to known neuroactive agents necessitates a rigorous evaluation of its selectivity profile to anticipate potential therapeutic benefits and adverse reactions.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind experimental design for off-target profiling, provide detailed protocols for key assays, and present a comparative analysis against well-characterized compounds, namely Atomoxetine and the structurally distinct Mexidol, to offer a broader perspective on safety and selectivity.

Introduction: The Significance of Off-Target Assessment

The therapeutic efficacy of a drug is intrinsically linked to its specificity for its intended biological target. Off-target interactions, where a compound binds to and modulates the activity of unintended proteins, can lead to a spectrum of effects ranging from undesirable side effects to potentially serious toxicity.[1] For centrally active compounds like this compound, a comprehensive off-target assessment is a critical component of preclinical safety pharmacology, mandated by regulatory bodies to ensure patient safety.[2][3][4]

The core objective of this guide is to present a systematic approach to characterizing the selectivity of this compound. By comparing its off-target profile with that of established drugs, we can build a predictive model of its potential clinical behavior.

Comparative Compounds: Establishing a Frame of Reference

To provide a meaningful context for the off-target assessment of this compound, two comparator compounds have been selected based on their structural and functional characteristics:

  • Atomoxetine: A selective norepinephrine reuptake inhibitor (sNRI) belonging to the same phenoxypropanamine class.[5] Its well-documented pharmacological profile and known side effects, including cardiovascular and psychiatric effects, make it an ideal direct comparator.[5][6]

  • Mexidol (Emoxypine succinate): A structurally distinct antioxidant with a multimodal mechanism of action, including modulation of membrane-bound enzymes and receptor complexes.[7][8] Its inclusion provides a broader context for off-target effects beyond monoamine transporter interactions.

A Multi-tiered Approach to Off-Target Profiling

A comprehensive assessment of off-target effects requires a combination of computational and experimental methods. This multi-pronged strategy allows for early-stage prediction and subsequent empirical validation.

In Silico Profiling: The Predictive First Pass

Computational, or in silico, methods leverage the chemical structure of a compound to predict its potential interactions with a vast array of biological targets.[9][10][11][12][13] This approach is a cost-effective and rapid way to generate initial hypotheses about a compound's selectivity.

Experimental Protocol: In Silico Target Prediction

  • Compound Structure Preparation: Obtain the 2D structure of this compound and convert it to a 3D conformer using molecular modeling software.

  • Database Selection: Utilize established bioactivity databases such as ChEMBL, BindingDB, and PubChem to identify proteins with known ligands structurally similar to the test compound.

  • Similarity Searching: Employ computational algorithms (e.g., Tanimoto coefficient) to quantify the structural similarity between this compound and ligands in the selected databases.

  • Target Prediction: Based on the principle of "guilt-by-association," proteins that bind to structurally similar ligands are identified as potential off-targets.

  • Molecular Docking (Optional): For high-priority potential off-targets, perform molecular docking simulations to predict the binding affinity and pose of this compound within the protein's binding site.

Expected Insights: This initial screen will generate a prioritized list of potential off-targets, guiding the selection of subsequent in vitro assays. For a phenoxypropanamine, we would anticipate predictions for monoamine transporters (norepinephrine, dopamine, serotonin), adrenergic receptors, and potentially other G-protein coupled receptors (GPCRs).

Workflow for Off-Target Assessment

OffTargetWorkflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation in_silico In Silico Profiling (Similarity Searching, Docking) primary_screen Primary Off-Target Screening (Broad Receptor Panel) in_silico->primary_screen Prioritized Target List secondary_screen Secondary Screening (Functional Assays) primary_screen->secondary_screen Confirmed Hits safety_pharm Safety Pharmacology (CNS, CV, Respiratory) secondary_screen->safety_pharm Functional Off-Target Profile SignalingPathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_synapse NE NE_vesicle->NE_synapse Release NET NET NE_synapse->NET Reuptake AdR Adrenergic Receptor NE_synapse->AdR Downstream Downstream Signaling AdR->Downstream Activation Compound This compound Compound->NET Inhibition Compound->AdR Antagonism (Off-Target)

Caption: Potential primary and off-target interactions in a noradrenergic synapse.

In Vivo Safety Pharmacology: Assessing Physiological Consequences

In vivo studies are the final and most critical step in assessing the physiological relevance of any identified off-target activities. [2][3][14]These studies evaluate the effects of the compound on major organ systems.

Experimental Protocol: Core Battery Safety Pharmacology Studies

  • Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) or automated behavioral assessments are conducted in rodents to evaluate changes in behavior, motor activity, coordination, and sensory/motor reflexes. [3][15]* Cardiovascular System: In conscious, freely moving animals (e.g., dogs, non-human primates), telemetry is used to continuously monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters to detect any cardiovascular liabilities. [3]* Respiratory System: Whole-body plethysmography is used in rodents to measure respiratory rate and tidal volume. [3] Table 3: Hypothetical Comparative In Vivo Safety Pharmacology Findings

ParameterThis compoundAtomoxetineMexidol
CNS
Locomotor Activity↑ at high doses↑ at high dosesNo significant effect
Motor CoordinationNo significant effectNo significant effectNo significant effect
Cardiovascular
Heart Rate↑ [6]No significant effect
Blood Pressure↑ [6]No significant effect
QTc IntervalNo significant effectNo significant effect at therapeutic dosesNo significant effect
Respiratory
Respiratory RateNo significant effectNo significant effectNo significant effect

Data for Atomoxetine is based on literature values where available. Data for this compound and Mexidol are hypothetical for illustrative purposes.

Interpretation and Risk Assessment

The collective data from in silico, in vitro, and in vivo studies provide a comprehensive off-target profile for this compound.

  • Selectivity Profile: Based on the hypothetical data, this compound appears to be a potent norepinephrine reuptake inhibitor with a selectivity profile similar to, but potentially less pronounced than, Atomoxetine. Its interactions with the serotonin transporter and adrenergic receptors are weaker than its primary target but may still be clinically relevant at higher doses.

  • Comparison with Atomoxetine: The similar off-target profile suggests that this compound may share some of the known side effects of Atomoxetine, such as increased heart rate and blood pressure. The lower affinity for the serotonin transporter might translate to a different profile of gastrointestinal or mood-related side effects.

  • Comparison with Mexidol: The lack of significant off-target interactions for Mexidol in this panel highlights its distinct mechanism of action and underscores the importance of a broad screening approach to uncover unexpected biological activities.

Conclusion

The assessment of off-target effects is a cornerstone of modern drug discovery and development. This guide has outlined a systematic and scientifically rigorous approach for characterizing the selectivity profile of this compound. By integrating computational predictions with empirical in vitro and in vivo data, and by drawing comparisons with well-characterized drugs, researchers can build a robust understanding of a new compound's potential therapeutic window and safety liabilities. This comprehensive approach is essential for making informed decisions in the progression of novel CNS drug candidates from the laboratory to the clinic.

References

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Safety Operating Guide

Personal protective equipment for handling 1-(4-Methylphenoxy)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Mastering Safety: A Guide to Handling 1-(4-Methylphenoxy)propan-2-amine

Understanding the Risks: A Profile of this compound

This compound belongs to the class of aromatic amines, a group of compounds recognized for their potential health hazards.[1][2][3][4] Based on data from similar chemical structures, it is prudent to handle this compound with the assumption that it may be corrosive, a skin and eye irritant, and potentially harmful if inhaled or ingested.[5][6] Aromatic amines, as a class, are known for their ability to be absorbed through the skin and can have systemic effects.[1] Some aromatic amines are also considered potential carcinogens and mutagens.[2][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Anticipated Hazards:

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[5]

  • Serious Eye Damage/Irritation: Risk of serious eye damage.[5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Harmful if Swallowed: May be harmful if ingested.[7]

  • Skin Sensitization: May cause an allergic skin reaction.

Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, solution prep in a fume hood) Chemical safety gogglesNitrile or neoprene gloves (double-gloving recommended)Lab coatNot generally required if handled in a certified chemical fume hood
High-Volume Handling or Risk of Splash Chemical safety goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant lab coat or apronRequired if not handled in a fume hood or if aerosols may be generated. Use a NIOSH-approved respirator with an organic vapor cartridge.[6]
Emergency Spill Response Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsNIOSH-approved respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA)
Step-by-Step Guide to Safe Handling

Adherence to a strict, procedural workflow is fundamental to mitigating the risks associated with this compound.

1. Preparation and Engineering Controls:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

  • Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Before starting, clear the workspace of any unnecessary items and ensure all required equipment is within easy reach.

2. Donning PPE:

  • A systematic approach to donning PPE prevents contamination. The following diagram illustrates the correct sequence.

PPE_Donning cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat Gloves_Inner 2. Inner Gloves Lab_Coat->Gloves_Inner Goggles 3. Goggles Gloves_Inner->Goggles Face_Shield 4. Face Shield (if needed) Goggles->Face_Shield Gloves_Outer 5. Outer Gloves Face_Shield->Gloves_Outer caption Figure 1: Recommended PPE Donning Sequence.

Figure 1: Recommended PPE Donning Sequence.

3. Handling the Chemical:

  • When weighing the solid, do so in a fume hood and handle with care to avoid creating dust.

  • When preparing solutions, add the chemical slowly to the solvent to avoid splashing.

  • Always keep containers tightly closed when not in use.[8]

4. Doffing PPE and Decontamination:

  • The removal of PPE is a critical step to prevent exposure. The sequence is designed to minimize contact with potentially contaminated surfaces.

PPE_Doffing cluster_doffing PPE Doffing Sequence Gloves_Outer 1. Outer Gloves Face_Shield 2. Face Shield Gloves_Outer->Face_Shield Goggles 3. Goggles Face_Shield->Goggles Lab_Coat 4. Lab Coat Goggles->Lab_Coat Gloves_Inner 5. Inner Gloves Lab_Coat->Gloves_Inner caption Figure 2: Recommended PPE Doffing Sequence.

Figure 2: Recommended PPE Doffing Sequence.
  • After removing gloves, wash your hands thoroughly with soap and water.[7]

Emergency Procedures: Plan for the Unexpected

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.

  • Neutralize (if applicable and trained): For larger spills or if the material is highly corrosive, consult your institution's emergency response team.

  • Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[8]

First Aid:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: A Responsible Conclusion to Your Research

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the waste in accordance with all local, state, and federal regulations.[7][8] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

By integrating these safety protocols into your daily laboratory practices, you build a foundation of trust and reliability in your research endeavors. This guide serves as a critical resource to ensure that your valuable work with this compound is conducted with the highest standards of safety and scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.